molecular formula C23H24O11 B12785242 Eupalin CAS No. 29617-75-2

Eupalin

Cat. No.: B12785242
CAS No.: 29617-75-2
M. Wt: 476.4 g/mol
InChI Key: CXVSHWFUBVZVSW-YPNBZCAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eupalin is a natural product found in Brickellia secundiflora, Brickellia vernicosa, and other organisms with data available.

Properties

CAS No.

29617-75-2

Molecular Formula

C23H24O11

Molecular Weight

476.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O11/c1-9-15(25)18(28)19(29)23(32-9)34-22-17(27)14-12(8-13(30-2)21(31-3)16(14)26)33-20(22)10-4-6-11(24)7-5-10/h4-9,15,18-19,23-26,28-29H,1-3H3/t9-,15-,18+,19+,23-/m0/s1

InChI Key

CXVSHWFUBVZVSW-YPNBZCAISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC=C(C=C4)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC=C(C=C4)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Eupalin: A Technical Guide on its Structure, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalin, a naturally occurring flavonol glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, and inferred biological activities. While direct experimental data on this compound is limited, this document synthesizes information from its aglycone, eupatilin (B1662920), and other structurally related flavonoid glycosides to postulate its potential mechanisms of action and signaling pathway involvement. Detailed experimental protocols, adapted from studies on analogous compounds, are provided to facilitate further research into the pharmacological profile of this compound.

Introduction

This compound is a flavonol first isolated from the plant Eupatorium ligustrinum.[1] It is structurally defined as eupalitin (B1239494) 3-O-rhamnoside. Flavonoids and their glycosides are a diverse group of plant secondary metabolites known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The biological activity of flavonoid glycosides is often attributed to the combined effects of the aglycone and the sugar moiety, which can influence bioavailability and target interaction. This guide aims to consolidate the existing data on this compound and provide a framework for future investigation.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of the aglycone eupalitin linked to a rhamnose sugar molecule at the 3-hydroxyl position.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound (eupalitin 3-O-rhamnoside).

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxychromen-4-onePubChem
CAS Number 29617-75-2PubChem
Molecular Formula C23H24O11PubChem
Molecular Weight 476.43 g/mol PubChem
Topological Polar Surface Area 164 ŲPubChem
XLogP3 -0.8PubChem
SMILES C[C@H]1--INVALID-LINK--OC2=C(C(=O)c3c(cc(c(c3O)OC)OC)o2)c4ccc(cc4)O)O)O">C@@HOPubChem
InChI InChI=1S/C23H24O11/c1-9-15(25)18(28)19(29)23(32-9)34-22-17(27)14-12(8-13(30-2)21(31-3)16(14)26)33-20(22)10-4-6-11(24)7-5-10/h4-9,15,18-19,23-26,28-29H,1-3H3/t9-,15-,18+,19+,23-/m0/s1PubChem

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature. However, based on the known activities of its aglycone, eupatilin, and other structurally similar flavonoid glycosides, several potential pharmacological effects can be inferred.

Anticancer Activity

Eupatilin, the aglycone of this compound, has demonstrated significant anticancer effects in various cancer cell lines.[1][2][3][4][5][6] These effects are mediated through the modulation of several key signaling pathways. It is plausible that this compound may exhibit similar, albeit potentially modified, activities.

  • Potential Signaling Pathways:

    • Notch-1 Signaling Pathway: Eupatilin has been shown to inhibit the proliferation and invasion of glioma cells by suppressing the Notch-1 signaling pathway.[2]

    • PI3K/Akt and MAPK Signaling Pathways: In colon cancer cells, eupatilin is suggested to target the PI3K/Akt and mitogen-activated protein kinase (MAPK) signaling pathways, leading to the inhibition of cell viability and induction of apoptosis.[6]

    • AMPK Activation: Eupatilin can activate AMP-activated protein kinase (AMPK) in pancreatic cancer cells, leading to cell cycle arrest.[7]

Diagram: Potential Anticancer Signaling Pathways of this compound (inferred from Eupatilin)

Anticancer_Pathways cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound (inferred) Notch1 Notch-1 This compound->Notch1 inhibition PI3K_Akt PI3K/Akt This compound->PI3K_Akt inhibition MAPK MAPK This compound->MAPK inhibition AMPK AMPK This compound->AMPK activation Proliferation Inhibition of Proliferation Notch1->Proliferation Invasion Inhibition of Invasion Notch1->Invasion PI3K_Akt->Proliferation Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis MAPK->Proliferation CellCycleArrest Cell Cycle Arrest AMPK->CellCycleArrest

Caption: Inferred anticancer signaling pathways of this compound.

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties. Eupatilin exhibits anti-inflammatory effects by regulating various signaling pathways, suggesting that this compound may possess similar capabilities.[8][9][10]

  • Potential Signaling Pathways:

    • NF-κB Signaling Pathway: Eupatilin has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation, in gastric epithelial cells.[9]

    • JAK2/STAT3, TLR4/MyD88, and PI3K/Akt Signaling Pathways: Eupatilin demonstrates broad-spectrum anti-inflammatory effects by modulating these pathways.[8]

Diagram: Potential Anti-inflammatory Signaling Pathways of this compound (inferred from Eupatilin)

Anti_inflammatory_Pathways cluster_pathways Signaling Pathways cluster_outcomes Inflammatory Response This compound This compound (inferred) NFkB NF-κB This compound->NFkB inhibition JAK_STAT JAK2/STAT3 This compound->JAK_STAT inhibition TLR4 TLR4/MyD88 This compound->TLR4 inhibition PI3K_Akt PI3K/Akt This compound->PI3K_Akt inhibition Cytokines Inhibition of Pro-inflammatory Cytokines NFkB->Cytokines JAK_STAT->Cytokines TLR4->Cytokines

Caption: Inferred anti-inflammatory signaling pathways of this compound.

Antioxidant Activity

Extracts from Eupatorium species have demonstrated antioxidant activities, which are often attributed to their phenolic and flavonoid content.[11][12][13] It is highly probable that this compound contributes to these antioxidant properties. The antioxidant activity of flavonoids is typically mediated through direct radical scavenging and the modulation of cellular antioxidant defense systems.

Experimental Protocols (Adapted from Related Compounds)

The following are detailed methodologies for key experiments, adapted from studies on eupatilin and other flavonoid glycosides. These protocols can serve as a starting point for the investigation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A375) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 1, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.[5]

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated.

Diagram: In Vitro Cytotoxicity Workflow

Cytotoxicity_Workflow start Start A Seed cancer cells in 96-well plates start->A 1. Cell Seeding end End B Treat with varying concentrations of this compound A->B 2. Treatment C Incubate for 24, 48, 72 hours B->C 3. Incubation D Add MTT solution and incubate C->D 4. MTT Assay E Dissolve formazan crystals with DMSO D->E 5. Solubilization F Measure absorbance at 570 nm E->F 6. Measurement G Calculate IC50 value F->G 7. Analysis G->end

Caption: Experimental workflow for in vitro cytotoxicity testing.

In Vivo Antihypertensive Activity

Objective: To evaluate the potential of this compound to lower blood pressure in an animal model of hypertension. This protocol is adapted from studies on eupalitin 3-O-β-D-galactopyranoside.[14]

Methodology:

  • Animal Model: Male Wistar rats are used. Hypertension is induced by daily administration of methylprednisolone (B1676475) (5 mg/kg/day) for 14 days.[14]

  • Treatment Groups:

    • Group 1: Normal control (saline)

    • Group 2: Hypertensive control (methylprednisolone + vehicle)

    • Group 3: this compound (10 mg/kg) + methylprednisolone

    • Group 4: this compound (20 mg/kg) + methylprednisolone

    • Group 5: this compound (40 mg/kg) + methylprednisolone

    • Group 6: Captopril (B1668294) (standard drug, 10 mg/kg) + methylprednisolone

  • Drug Administration: this compound and captopril are administered orally daily for the duration of the study.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are measured using a non-invasive tail-cuff method at regular intervals.[14]

  • Data Analysis: Blood pressure readings are compared between the treatment groups and the hypertensive control group using appropriate statistical tests (e.g., ANOVA).

In Vitro Hepatoprotective Activity

Objective: To assess the ability of this compound to protect liver cells from toxin-induced damage. This protocol is based on studies of a related eupalitin glycoside.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.

  • Treatment: HepG2 cells are pre-treated with various concentrations of this compound for 2 hours.

  • Induction of Toxicity: Hepatotoxicity is induced by adding a toxic agent such as carbon tetrachloride (CCl4) or galactosamine to the cell culture for a specified period.

  • Cell Viability Assay: Cell viability is assessed using the MTT assay as described in section 4.1.

  • Data Analysis: The percentage of hepatoprotection is calculated by comparing the viability of this compound-treated cells to that of cells treated with the toxin alone. Silymarin can be used as a positive control.[15]

Conclusion and Future Directions

This compound is a flavonol glycoside with a well-defined chemical structure. While direct experimental data on its biological activities are scarce, evidence from its aglycone, eupatilin, and other related flavonoid glycosides suggests that this compound holds promise as a potential therapeutic agent, particularly in the areas of cancer and inflammation. The inferred involvement in key signaling pathways such as Notch-1, PI3K/Akt, MAPK, and NF-κB provides a strong rationale for further investigation.

Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Eupatorium ligustrinum or other natural sources to obtain sufficient quantities for comprehensive biological evaluation.

  • In Vitro and In Vivo Studies: Conducting the experimental protocols outlined in this guide to definitively determine the cytotoxic, anti-inflammatory, antioxidant, and other biological activities of this compound.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to evaluate its drug-like properties.

This technical guide serves as a foundational resource to stimulate and guide future research efforts aimed at unlocking the full therapeutic potential of this compound.

References

Eupalin: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the flavonol glycoside Eupalin. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery, natural origins, and potential therapeutic applications of this compound. This document details the available scientific knowledge on this compound, including its primary plant source, methods for its isolation and characterization, and insights into its potential biological activities.

Discovery of this compound

This compound is a flavonol, chemically identified as eupalitin (B1239494) 3-O-rhamnoside. While specific details of its initial discovery are not extensively documented in readily available literature, it is known to have been first isolated from the plant species Eupatorium ligustrinum. This plant is now more commonly known by its synonym, Ageratina ligustrina.

Natural Sources

The primary natural source of this compound is the evergreen flowering shrub Ageratina ligustrina, a member of the sunflower family (Asteraceae). This plant is widespread throughout Mexico and Central America, from Tamaulipas to Costa Rica.[1][2] It is a densely-branched shrub that can grow up to 4 meters tall and is characterized by its light green, elliptic to lance-shaped leaves and fragrant white to pink flower heads that bloom in the autumn.[1][3]

Quantitative Data on this compound and Related Compounds

Quantitative data specifically for the yield of this compound from Ageratina ligustrina is not widely reported in the available literature. However, to provide a contextual reference for the potential yield of similar compounds from plant sources, the following table summarizes the yield of a structurally related compound, eupalitin 3-O-β-D-galactopyranoside, from Boerhavia diffusa.

CompoundPlant SourcePart UsedExtraction MethodYield (% w/w)Reference
Eupalitin 3-O-β-D-galactopyranosideBoerhavia diffusaLeavesHydro-alcoholic extraction followed by fractionation0.1578[4]

Experimental Protocols

Isolation of this compound from Ageratina ligustrina

A generalized experimental workflow for the isolation of this compound from its natural source is outlined below. This protocol is based on standard phytochemical methods for the extraction and purification of flavonol glycosides from plant materials.

G start Collection and Preparation of Plant Material (Ageratina ligustrina leaves) extraction Extraction (e.g., with methanol (B129727) or ethanol) start->extraction filtration Filtration and Concentration (to obtain crude extract) extraction->filtration fractionation Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) filtration->fractionation chromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) fractionation->chromatography bioactivity-guided purification Preparative HPLC or Crystallization chromatography->purification final_product Pure this compound (eupalitin 3-O-rhamnoside) purification->final_product

A generalized workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: The leaves of Ageratina ligustrina are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonol glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for further separation. This may include column chromatography on silica gel or Sephadex LH-20.

  • Purification: Final purification of this compound is achieved through methods such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques. The data obtained from these methods provide detailed information about the molecule's connectivity and stereochemistry.

Spectroscopic TechniqueInformation Obtained
UV-Vis Spectroscopy Provides information about the presence of a flavonoid chromophore.
Infrared (IR) Spectroscopy Indicates the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide information about the structure of the aglycone and the sugar moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Provides information about the number and chemical environment of protons in the molecule, including those on the flavonoid skeleton and the rhamnose sugar.
¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts, which is characteristic of the flavonoid and sugar structures.
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure and the point of attachment of the rhamnose sugar to the eupalitin aglycone.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the biological activities of structurally similar flavonoids, such as eupatilin (B1662920) and other flavonol glycosides, have been reported. These compounds have been shown to possess anti-inflammatory and anti-cancer properties.[5][6]

For instance, eupatilin has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways and activating the Nrf2 pathway.[7] It has also been shown to suppress tumor growth by inhibiting the Notch-1 signaling pathway.[5] Given the structural similarity, it is plausible that this compound may exhibit similar biological activities through the modulation of these or related signaling pathways. Further research is necessary to elucidate the specific molecular targets and mechanisms of action of this compound.

Below is a representative diagram of the NF-κB signaling pathway, a common target of anti-inflammatory flavonoids.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound (Hypothesized) This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Genes

A potential mechanism of this compound's anti-inflammatory action.

Conclusion

This compound (eupalitin 3-O-rhamnoside) is a naturally occurring flavonol glycoside found in Ageratina ligustrina. While detailed information on its discovery and specific biological functions is still emerging, its structural similarity to other well-studied flavonoids suggests its potential as a therapeutic agent, particularly in the areas of inflammation and cancer. This guide provides a foundational understanding of this compound for the scientific community and highlights the need for further research to fully explore its pharmacological potential and mechanisms of action. Future studies should focus on the targeted isolation and quantification of this compound from its natural source, as well as comprehensive in vitro and in vivo investigations into its effects on cellular signaling pathways.

References

Eupalinolide from Eupatorium Species: A Technical Guide to Extraction, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Eupalinolide, a sesquiterpene lactone with significant anti-cancer potential, primarily isolated from species of the Eupatorium genus. While the initial focus was on Eupatorium ligustrinum, the available scientific literature points to Eupatorium lindleyanum as the more extensively studied source of bioactive eupalinolides, particularly Eupalinolide A and B. This document synthesizes key data on extraction yields, detailed experimental protocols for isolation and biological evaluation, and the molecular signaling pathways through which these compounds exert their effects.

Data Presentation

Table 1: Extraction and Isolation Yield of Eupalinolides from Eupatorium lindleyanum
ParameterValueSource
Starting Material10.0 kg dried, powdered aerial parts of E. lindleyanum[1]
Initial ExtractionThree extractions with 95% Ethanol (B145695) (100 L each)[1]
n-butanol Fraction Yield68.21 g[1]
Eupalinolide A
   Isolation MethodHigh-Speed Counter-Current Chromatography (HSCCC)[1][2]
   Yield from n-butanol fraction17.9 mg from 540 mg of fraction[1][2][3]
   Purity97.9% (determined by HPLC)[1][2][3]
Eupalinolide B
   Isolation MethodHigh-Speed Counter-Current Chromatography (HSCCC)[1][2]
   Yield from n-butanol fraction19.3 mg from 540 mg of fraction[1][2][3]
   Purity97.1% (determined by HPLC)[1][2][3]
Table 2: Concentration of Eupalinolides in Different Parts of Eupatorium lindleyanum
CompoundPlant PartAverage Concentration (mg/g)
Eupalinolide A Flowers14.494 ± 1.674
Leaves5.390 ± 1.465
Stems0.088 ± 0.040
Eupalinolide B Flowers12.681 ± 1.688
Leaves5.469 ± 0.710
Stems0.295 ± 0.082
Table 3: In Vitro Biological Activity of Eupalinolides on Cancer Cell Lines
CompoundCell LineAssayEndpointResult
Eupalinolide AMHCC97-L & HCCLM3 (Hepatocellular Carcinoma)Flow CytometryCell Cycle ArrestSignificant increase in G1 phase at 14 and 28 µM
Eupalinolide JMDA-MB-231 (Triple-Negative Breast Cancer)MTT AssayIC503.74 ± 0.58 µM
Eupalinolide JMDA-MB-468 (Triple-Negative Breast Cancer)MTT AssayIC504.30 ± 0.39 µM
Eupalinolide OMDA-MB-468 (Triple-Negative Breast Cancer)Apoptosis AssayApoptosis InductionDose-dependent increase in apoptosis
Eupalinolide BMiaPaCa-2 (Pancreatic Cancer)CCK8 AssayCell ViabilitySignificant reduction in viability

Experimental Protocols

Extraction and Purification of Eupalinolides A and B

This protocol is based on the successful preparative isolation of Eupalinolide A and B from Eupatorium lindleyanum using High-Speed Counter-Current Chromatography (HSCCC).[1][2]

I. Initial Extraction and Fractionation:

  • Dry and powder the aerial parts of E. lindleyanum (10.0 kg).

  • Extract the powdered material three times with 95% ethanol (100 L per extraction) at ambient temperature.

  • Combine the ethanol extracts and remove the solvent under reduced pressure to yield a crude extract.

  • Suspend the crude extract in water.

  • Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol.

  • Collect the n-butanol fraction (BF), which contains the target eupalinolides. The reported yield is 68.21 g of BF from 10.0 kg of starting material.[1]

II. HSCCC Purification:

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water at a volume ratio of 1:4:2:3. Mix the solvents thoroughly and allow the phases to separate in a separatory funnel at room temperature. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.

  • HSCCC Instrument Setup:

    • Fill the multilayer coil column entirely with the upper phase (stationary phase).

    • Set the apparatus to rotate at the desired speed (e.g., 900 rpm).

    • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

  • Sample Injection: Dissolve the n-butanol fraction (540 mg) in 10 mL of the two-phase solvent system. Once the hydrodynamic equilibrium is established in the column, inject the sample solution.

  • Elution and Fraction Collection: Continue the elution with the mobile phase. Monitor the effluent with a UV detector at 254 nm. Collect fractions based on the resulting chromatogram peaks corresponding to Eupalinolide A and Eupalinolide B.

  • Purity Analysis: Analyze the collected fractions corresponding to Eupalinolide A and B by High-Performance Liquid Chromatography (HPLC) to confirm their purity.

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 4-24 hours.

  • Treat the cells with various concentrations of the Eupalinolide compound (e.g., Eupalinolide J) for specified time periods (e.g., 24, 48, 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for an additional 4 hours.

  • Remove the MTT solution and add Dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of a compound on cell cycle progression.

  • Treat cancer cells (e.g., MHCC97-L, HCCLM3) with the desired concentrations of Eupalinolide A (e.g., 7, 14, 28 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells in 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathways and Mechanisms of Action

Eupalinolides exert their anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms as described in the literature.

Eupalinolide A-Induced Autophagy in Hepatocellular Carcinoma

Eupalinolide A has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells by inducing autophagy, a process mediated by the generation of Reactive Oxygen Species (ROS) and the activation of the ERK signaling pathway.

EupalinolideA_ROS_ERK_Pathway EupalinolideA Eupalinolide A ROS ↑ Reactive Oxygen Species (ROS) EupalinolideA->ROS ERK ↑ p-ERK ROS->ERK Autophagy Autophagy ERK->Autophagy CellDeath Cell Death & Inhibition of Migration Autophagy->CellDeath EupalinolideA_AMPK_mTOR_Pathway EupalinolideA Eupalinolide A AMPK ↑ p-AMPK EupalinolideA->AMPK mTOR ↓ p-mTOR AMPK->mTOR inhibits SCD1 ↓ SCD1 mTOR->SCD1 inhibits Apoptosis Apoptosis SCD1->Apoptosis Ferroptosis Ferroptosis SCD1->Ferroptosis Inhibition Inhibition of Proliferation & Migration Apoptosis->Inhibition Ferroptosis->Inhibition EupalinolideJ_STAT3_Pathway EupalinolideJ Eupalinolide J STAT3 STAT3 / p-STAT3 EupalinolideJ->STAT3 Proliferation Cell Proliferation STAT3->Proliferation Apoptosis Apoptosis STAT3->Apoptosis

References

In-Depth Technical Guide on the Isolation of Eupalin from Brickellia secundiflora

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

General Experimental Protocols

The isolation of Eupalin from Brickellia secundiflora typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Brickellia secundiflora should be collected and properly identified by a plant taxonomist.

  • Drying: The plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites, including this compound.

  • Solvent Selection: A common solvent for the extraction of flavonoids is methanol (B129727) or ethanol (B145695) due to their polarity, which is suitable for dissolving these compounds.

  • Extraction Method: Maceration or Soxhlet extraction are commonly employed techniques.

    • Maceration: The plant powder is soaked in the chosen solvent for an extended period (e.g., 24-72 hours) with occasional agitation. The process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.

    • Soxhlet Extraction: This method allows for continuous extraction with a smaller volume of solvent, which is recycled through the plant material.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to obtain a viscous residue.

Fractionation

The crude extract is then fractionated to separate compounds based on their polarity.

  • Liquid-Liquid Partitioning: The concentrated extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoids like this compound are often enriched in the ethyl acetate fraction.

Chromatographic Purification

The enriched fraction is subjected to various chromatographic techniques to isolate pure this compound.

  • Column Chromatography (CC): The ethyl acetate fraction is often first subjected to open column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest can be further purified using pTLC.

  • High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high degree of purity, preparative HPLC is often employed. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile.

Structural Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the class of the flavonoid based on its absorption maxima.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Quantitative Data

As previously stated, specific quantitative data for the isolation of this compound from Brickellia secundiflora is not available in the reviewed literature. The following table provides a template for how such data should be presented once obtained through experimentation.

ParameterValueUnitMethod of Determination
Extraction Yield
- Crude Extract YieldData not available% (w/w)Gravimetric
Fractionation Yield
- Ethyl Acetate Fraction YieldData not available% (w/w)Gravimetric
Purification
- Isolated this compound YieldData not availablemg/g of crude extractGravimetric
- Purity of Isolated this compoundData not available%HPLC
Spectroscopic Data
- ¹H-NMR (δ, ppm)Data not availableNMR Spectroscopy
- ¹³C-NMR (δ, ppm)Data not availableNMR Spectroscopy
- Mass (m/z)Data not availableMass Spectrometry

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from Brickellia secundiflora.

experimental_workflow plant_material Brickellia secundiflora (Aerial Parts) drying Air Drying plant_material->drying grinding Grinding drying->grinding powder Powdered Plant Material grinding->powder extraction Solvent Extraction (e.g., Methanol) powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation fractions Fractions (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) fractionation->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography Ethyl Acetate Fraction hplc Preparative HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound elucidation Structural Elucidation (NMR, MS, etc.) pure_this compound->elucidation

Caption: General workflow for the isolation of this compound.

This technical guide provides a foundational understanding of the methodologies involved in the isolation of this compound from Brickellia secundiflora. While a specific, detailed protocol with quantitative data is currently absent from the scientific literature, the general procedures outlined here for flavonoid isolation can be adapted and optimized by researchers in the field. Further phytochemical investigation of Brickellia secundiflora is warranted to establish a standardized protocol and to fully characterize its chemical constituents, which will be invaluable for future drug discovery and development efforts.

Eupalin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalin, a naturally occurring flavonol, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical characteristics of this compound, including its structure and physicochemical properties. It details established experimental protocols for its isolation and biological evaluation, and explores the key signaling pathways it is known to modulate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Characteristics

This compound is classified as a flavonol, a class of flavonoids known for their antioxidant properties. Chemically, it is the 3-O-rhamnoside of eupalitin.[1]

Chemical Structure and Identifiers
  • IUPAC Name : 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one[1]

  • CAS Number : 29617-75-2[1][2]

  • Molecular Formula : C₂₃H₂₄O₁₁[1][2][3][4]

  • Synonyms : this compound, T9YV6RMN56, NSC-134057[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 476.43 g/mol [1][3]
Exact Mass 476.13186158 Da[2][5]
XlogP 1.5[4][5]
Topological Polar Surface Area (TPSA) 164 Ų[5]
Hydrogen Bond Donor Count 6PubChem
Hydrogen Bond Acceptor Count 11PubChem
Rotatable Bond Count 5PubChem

Experimental Protocols

This section details the methodologies for the isolation of this compound from its natural source and standard in vitro assays to evaluate its biological activities.

Isolation of this compound from Eupatorium ligustrinum

This compound can be isolated from the aerial parts of Eupatorium ligustrinum. A general chromatographic approach is outlined below.

Workflow for this compound Isolation

G Start Dried Aerial Parts of Eupatorium ligustrinum Extraction Maceration with Methanol Start->Extraction Filtration Filtration and Concentration (Crude Extract) Extraction->Filtration ColumnChromatography Column Chromatography (Silica Gel) Filtration->ColumnChromatography GradientElution Gradient Elution (e.g., Chloroform-Methanol) ColumnChromatography->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection TLC Thin Layer Chromatography (TLC) Analysis of Fractions FractionCollection->TLC Purification Further Purification of This compound-rich Fractions (e.g., Preparative HPLC) TLC->Purification This compound Pure this compound Purification->this compound G Start Seed Cancer Cells in 96-well plate Incubation1 Incubate for 24h Start->Incubation1 Treatment Treat with varying concentrations of this compound Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add DMSO to dissolve formazan crystals Incubation3->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50 Calculate IC50 value Absorbance->IC50 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation IkB_p p-IκB NFkB NF-κB IkB_NFkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Transcription Inflammatory Gene Transcription DNA->Transcription Stimulus Inflammatory Stimulus Stimulus->IKK This compound This compound This compound->IKK Inhibition G Stimulus External Stimuli MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activation CellularResponse Cellular Response (Inflammation, Proliferation) TranscriptionFactors->CellularResponse This compound This compound This compound->MAPKKK Inhibition

References

Eupalin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the flavonol Eupalin, including its chemical identity, physicochemical properties, and potential biological activities. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Properties

This compound is a flavonol glycoside, specifically the 3-O-rhamnoside of eupalitin. Its chemical structure and key identifiers are crucial for accurate research and documentation.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
CAS Number 29617-75-2[1]
Molecular Formula C₂₃H₂₄O₁₁[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molar Mass 476.434 g·mol⁻¹[1]
Appearance Not specified in literature-
Solubility Not specified in literature-
Melting Point Not specified in literature-

Isolation and Purification

This compound can be isolated from the plant Eupatorium ligustrinum. While the original detailed protocol from the 1970s publication by Quijano et al. is not readily accessible, a general methodology for the isolation of flavonol glycosides from plant material is presented below. This protocol would require optimization for the specific extraction of this compound.

Experimental Protocol: General Isolation of Flavonol Glycosides from Plant Material
  • Extraction:

    • Dried and powdered aerial parts of Eupatorium ligustrinum are subjected to sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane (B92381) to remove lipids and chlorophylls, followed by a more polar solvent such as methanol (B129727) or ethanol (B145695) to extract the flavonoids.

    • The methanolic or ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents like diethyl ether, ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification:

    • The enriched fractions are subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20.

    • Elution is performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, or ethyl acetate and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a spraying reagent (e.g., natural product-polyethylene glycol reagent).

    • Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is limited in publicly available literature. However, based on the activities of structurally related compounds, such as eupatilin (B1662920) and eupalinolides, this compound is hypothesized to possess anti-inflammatory and anticancer properties. The following sections describe the signaling pathways implicated for these related compounds, which may be relevant for this compound.

Potential Anti-inflammatory Activity: NF-κB Signaling Pathway

Eupatilin, a closely related flavonoid, has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] This pathway is a key regulator of the inflammatory response.

The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome->IkBa_NFkB Degrades P-IκBα Eupalin_related This compound (hypothesized) & related compounds Eupalin_related->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Assay)
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitric Oxide Measurement: The production of nitric oxide (NO), a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition by this compound is calculated relative to the LPS-treated control group. A known anti-inflammatory agent, such as dexamethasone, can be used as a positive control.

Potential Anticancer Activity: STAT3 Signaling Pathway

Eupalinolides, another class of compounds from Eupatorium species, have been reported to exhibit anticancer activity by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][6] STAT3 is a transcription factor that is constitutively activated in many types of cancer and promotes cell proliferation, survival, and metastasis.

The activation of the STAT3 pathway is often triggered by cytokines like Interleukin-6 (IL-6). The binding of IL-6 to its receptor leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at a specific tyrosine residue (Tyr705). Phosphorylated STAT3 forms dimers, translocates to the nucleus, and binds to the promoter regions of target genes involved in cell cycle progression (e.g., Cyclin D1) and apoptosis inhibition (e.g., Bcl-xL).

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 P-STAT3 pSTAT3_dimer P-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes pSTAT3_dimer_nuc P-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocates Eupalin_related This compound (hypothesized) & related compounds Eupalin_related->STAT3 Inhibits Phosphorylation DNA DNA pSTAT3_dimer_nuc->DNA Binds TargetGenes Target Gene Transcription (e.g., Cyclin D1, Bcl-xL) DNA->TargetGenes

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
  • Cell Culture: A human cancer cell line (e.g., MDA-MB-231 breast cancer cells) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: The cells are treated with various concentrations of this compound (e.g., 1-100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC₅₀ (half-maximal inhibitory concentration) value is calculated.

Conclusion

This compound is a flavonol rhamnoside with a defined chemical structure. While direct experimental data on its biological activities are scarce, its structural similarity to other bioactive flavonoids suggests potential anti-inflammatory and anticancer properties, possibly through the modulation of the NF-κB and STAT3 signaling pathways. The experimental protocols provided herein offer a starting point for the investigation of this compound's therapeutic potential. Further research is warranted to elucidate the specific mechanisms of action and to evaluate the efficacy and safety of this compound in preclinical models.

References

A Comprehensive Technical Guide to the Preliminary Biological Screening of Eupatilin

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on the subject of this guide: Initial research on "Eupalin" revealed a scarcity of detailed biological screening data. "this compound" is identified as a distinct flavonol, specifically eupalitin (B1239494) 3-O-rhamnoside. However, the closely named compound, Eupatilin , a lipophilic flavonoid, has been the subject of extensive pharmacological research. Given the depth of scientific literature available for Eupatilin and the detailed nature of this guide's requirements, it is highly probable that "Eupatilin" was the intended subject of inquiry. This document will, therefore, provide a comprehensive overview of the preliminary biological screening of Eupatilin, a compound with significant therapeutic potential.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the in vitro and in vivo biological activities of Eupatilin. The document summarizes key quantitative data, outlines experimental protocols, and visualizes critical signaling pathways and workflows to provide a thorough understanding of Eupatilin's pharmacological profile.

Anticancer Activity

Eupatilin has demonstrated significant anticancer effects across a variety of cancer cell lines. Its mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2]

Quantitative Data for Anticancer Screening

The following tables summarize the cytotoxic and antiproliferative effects of Eupatilin on various cancer cell lines.

Table 1: Cytotoxicity of Eupatilin against Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationEffectCitation
A375Skin MelanomaMTT25-200 µM (24h)20-42% reduction in viability[1]
MIA-PaCa2Pancreatic CancerMTT30 µM (24h)15.2% inhibition[3]
SH-SY5YNeuroblastomaMTT30 µM (24h)22.2% inhibition[3]
MCF-7Breast AdenocarcinomaMTT30 µM (24h)35.0% inhibition[3]
U251MG & U87MGGliomaMTT40-80 µMDose-dependent inhibition of viability[4]
AGSGastric CancerMTT100 µM (72h)IC50 > 100 µM[5][6]
Eca-109Esophageal CancerMTT106.16 µM (72h)IC50 = 106.16 µM[5]
MDA-MB-231Breast CancerMTT110.27 µM (72h)IC50 = 110.27 µM[5]

Table 2: Effects of Eupatilin on Cell Cycle and Apoptosis

Cell LineCancer TypeEffectConcentrationCitation
A375Skin MelanomaG2/M phase arrest, induction of apoptosis150-300 µM[7]
MIA-PaCa2Pancreatic CancerG2/M and Sub-G1 arrestNot specified[3]
MCF10A-rasMammary EpithelialG1 phase arrest0-100 µM[8]
AGSGastric CancerInduction of apoptosisNot specified[9]
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][10][11]

  • Cell Seeding: Plate cells (e.g., MIA-PaCa2, SH-SY5Y, MCF-7) in 96-well plates and allow them to adhere for 24 hours.[3]

  • Treatment: Replace the medium with a serum-free medium for 24 hours before treating the cells with various concentrations of Eupatilin (e.g., 1-300 µM) for a specified duration (e.g., 24 hours).[3]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

  • Solubilization: Lyse the cells and solubilize the formazan (B1609692) crystals with a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO).[3]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[3]

  • Data Analysis: Express cell viability as the ratio of the absorbance of treated cells to that of untreated control cells.[3]

Visualization of Anticancer Mechanisms

G cluster_workflow Experimental Workflow: In Vitro Anticancer Screening of Eupatilin start Cancer Cell Lines (e.g., A375, MIA-PaCa2) treatment Treatment with Eupatilin (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry, Hoechst Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data Data Analysis (IC50, % Inhibition, Cell Cycle Distribution) viability->data apoptosis->data cell_cycle->data

Caption: Workflow for in vitro anticancer screening of Eupatilin.

G cluster_pathway Simplified Signaling Pathway of Eupatilin-Induced Apoptosis Eupatilin Eupatilin PI3K_Akt PI3K/Akt Pathway Eupatilin->PI3K_Akt inhibits MAPK MAPK Pathway Eupatilin->MAPK inhibits Bax Bax (pro-apoptotic) Eupatilin->Bax activates Bcl2 Bcl-2 (anti-apoptotic) PI3K_Akt->Bcl2 activates MAPK->Bcl2 activates Mitochondria Mitochondrial Membrane Potential Perturbation Bcl2->Mitochondria stabilizes Bax->Mitochondria destabilizes Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Eupatilin's pro-apoptotic signaling pathway.

Anti-inflammatory Activity

Eupatilin exhibits potent anti-inflammatory effects, primarily by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[12][13]

Quantitative Data for Anti-inflammatory Screening

Table 3: Anti-inflammatory Activity of Eupatilin

Assay ModelParameterEffectIC50 / ID50Citation
Croton oil-induced mouse ear dermatitisEdema inhibitionDose-dependent reduction0.28 µmol/cm²[12][13]
Croton oil-induced mouse ear dermatitisGranulocyte infiltration32% inhibition (at 0.30 µmol/cm²)Not Applicable[12]
Hyperuricemic ratsReduction of IL-1β and IL-6Significant reduction in serum levelsNot Applicable[14]
Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.[17]

  • Treatment: Pre-incubate the cells with various concentrations of Eupatilin for a specified time (e.g., 2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[17]

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[17]

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[17]

  • Quantification: Determine the nitrite (B80452) concentration, which is indicative of NO production, by comparing the absorbance to a standard curve of sodium nitrite.

Visualization of Anti-inflammatory Mechanisms

G cluster_pathway Eupatilin's Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK_path MAPK Pathway TLR4->MAPK_path Eupatilin Eupatilin Eupatilin->NFkB inhibits Eupatilin->MAPK_path inhibits iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK_path->Cytokines Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation G cluster_workflow Experimental Workflow: In Vitro Antioxidant Activity of Eupatilin start Eupatilin Solution (Varying Concentrations) dpph DPPH Radical Scavenging Assay start->dpph abts ABTS Radical Scavenging Assay start->abts ros Cellular ROS Production Assay (e.g., DCFH-DA) start->ros data Data Analysis (IC50, % Scavenging) dpph->data abts->data ros->data

References

A Technical Guide to the Spectroscopic Data of Eupalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalin, a naturally occurring flavonol glycoside, is identified as eupalitin (B1239494) 3-O-rhamnoside. Flavonoids and their glycosides are of significant interest to the scientific community due to their diverse biological activities, which include antioxidant, anti-inflammatory, and antihypertensive properties. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Due to the limited availability of directly published complete spectral assignments for this compound, this guide combines data from closely related structures and general principles for flavonoid glycosides to provide a detailed analytical profile.

Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (eupalitin 3-O-rhamnoside)

AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Eupalitin Aglycone
H-6~6.5s
H-8~6.8s
H-2'~7.9d8.5
H-3'~7.0d8.5
H-5'~7.0d8.5
H-6'~7.9d8.5
5-OH~12.5s
6-OCH₃~3.9s
7-OCH₃~3.9s
Rhamnose Moiety
H-1''~5.4d1.5
H-2''~4.2dd3.4, 1.5
H-3''~4.0dd9.5, 3.4
H-4''~3.5t9.5
H-5''~3.8m
H-6'' (CH₃)~1.2d6.2

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (eupalitin 3-O-rhamnoside)

AtomPredicted Chemical Shift (δ, ppm)
Eupalitin Aglycone
C-2~157.0
C-3~134.0
C-4~178.0
C-5~162.0
C-6~99.0
C-7~165.0
C-8~94.0
C-9~153.0
C-10~106.0
C-1'~122.0
C-2'~129.0
C-3'~116.0
C-4'~160.0
C-5'~116.0
C-6'~129.0
6-OCH₃~56.5
7-OCH₃~56.0
Rhamnose Moiety
C-1''~102.0
C-2''~71.0
C-3''~71.5
C-4''~72.5
C-5''~70.0
C-6'' (CH₃)~18.0
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula, C₂₃H₂₄O₁₁. The fragmentation pattern of flavonoid O-rhamnosides is characterized by the cleavage of the glycosidic bond.[1]

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)Description
[M+H]⁺477.1391Protonated molecular ion
[M+Na]⁺499.1211Sodiated molecular ion
[M-H]⁻475.1246Deprotonated molecular ion
[M-rhamnose+H]⁺331.0656Aglycone fragment (Eupalitin)

The fragmentation of flavonoid O-glycosides in tandem mass spectrometry (MS/MS) typically involves the neutral loss of the sugar moiety. For this compound, this would correspond to a loss of 146 Da (rhamnose). The resulting aglycone fragment (Y₀⁺) at m/z 331 would then undergo further fragmentation characteristic of the eupalitin structure.

Experimental Protocols

NMR Spectroscopy of Flavonoid Glycosides

The following is a general protocol for the acquisition of NMR spectra of flavonoid glycosides like this compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅). The choice of solvent can affect the chemical shifts of hydroxyl protons.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 500 MHz spectrometer: spectral width of 12-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2 seconds.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and linking the sugar moiety to the aglycone.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.

Mass Spectrometry of Flavonoid Glycosides

The following is a general protocol for the analysis of flavonoid glycosides by mass spectrometry.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonia (B1221849) for negative ion mode to improve ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is commonly used for flavonoid glycosides due to their polarity. Both positive and negative ion modes should be employed to obtain comprehensive fragmentation information.[1]

  • MS Scan: Acquire full scan mass spectra to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) to generate fragmentation spectra. The fragmentation pattern provides structural information, including the nature of the aglycone and the sugar moieties.

Signaling Pathway

While specific studies on the signaling pathways modulated by this compound are limited, the biological activities of the closely related compound, eupalitin 3-O-β-D-galactopyranoside, suggest potential mechanisms of action. This compound has been shown to exhibit antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE).[2] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the likely point of action for this compound, based on the activity of its close analogue.

RAAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AngiotensinI->AngiotensinII Aldosterone Aldosterone Release AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin ACE ACE This compound This compound This compound->ACE

RAAS Pathway Inhibition by this compound

Conclusion

This technical guide provides a summary of the spectroscopic data and potential biological activity of this compound. While complete, experimentally verified spectroscopic data for this compound is not widely published, this guide offers a robust, predicted profile based on the analysis of its constituent parts and related flavonoid glycosides. The detailed experimental protocols and the proposed mechanism of action provide a solid foundation for researchers and drug development professionals working with this and similar compounds. Further isolation and detailed spectroscopic analysis of this compound are warranted to confirm these predictions and to fully elucidate its pharmacological potential.

References

Potential therapeutic relevance of flavonol glycosides like Eupalin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Therapeutic Relevance of Flavonol Glycosides: A Focus on Eupalin and Its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction

Flavonol glycosides are a significant class of flavonoid compounds characterized by a flavonol aglycone linked to one or more sugar moieties. These natural products, abundant in various medicinal plants, are recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive overview of the therapeutic potential of this compound, a specific flavonol glycoside, and its structurally related analogs.

1.1 Defining this compound

This compound is a flavonol rhamnoside, specifically eupalitin (B1239494) 3-O-rhamnoside. It has been isolated from plants such as Eupatorium ligustrinum. While research has identified its structure and sources, comprehensive studies on its therapeutic activities are notably limited in current scientific literature.

1.2 Distinction from Eupatilin

It is critical to distinguish this compound from Eupatilin, a more extensively researched O-methylated flavone (B191248) derived from Artemisia species. Eupatilin (C₁₈H₁₆O₇) and this compound (C₂₃H₂₄O₁₁) are distinct molecules with different structures and sources, and their biological activities should not be conflated.

1.3 Scope of this Guide

Due to the scarcity of in-depth data on this compound, this guide will first summarize the available information on its properties and known biological effects. Subsequently, it will present a detailed case study on Eupalitin-3-O-β-D-galactopyranoside , a closely related flavonol glycoside. This analog shares the same aglycone (eupalitin) and serves as a valuable proxy to illustrate the therapeutic potential inherent in this class of molecules, fulfilling the need for detailed data, experimental protocols, and pathway visualizations.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below.

PropertyValue
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Molecular Formula C₂₃H₂₄O₁₁
Molar Mass 476.43 g·mol⁻¹
CAS Number 29617-75-2
Structure Flavonol aglycone (Eupalitin) attached to a rhamnose sugar moiety.
Known Sources Eupatorium ligustrinum

Therapeutic Potential of this compound

Direct research into the therapeutic applications of this compound is sparse. However, preliminary findings and related studies suggest potential in several areas.

3.1 Antioxidant Activity

This compound has been implicated in antioxidant mechanisms through the modulation of NADPH oxidases (NOX). Specifically, it is suggested to decrease the translocation of the p47phox subunit to the cell membrane. This action inhibits the assembly and activation of the NOX enzyme complex, a primary source of cellular reactive oxygen species (ROS), thereby reducing oxidative stress.

This compound This compound Membrane Membrane Translocation This compound->Membrane Inhibits p47phox p47phox (Cytosolic Subunit) p47phox->Membrane NOX_Assembly NOX Complex Assembly & Activation Membrane->NOX_Assembly ROS ROS Production NOX_Assembly->ROS

Caption: Proposed antioxidant mechanism of this compound via inhibition of p47phox translocation.

3.2 Other Potential Activities

Some literature suggests that sesquiterpene lactones found in Eupatorium species, including compounds referred to as this compound, may possess antispasmodic and analgesic properties.[1] However, dedicated studies with purified this compound are required to validate these effects.

Case Study: Eupalitin-3-O-β-D-galactopyranoside

This analog, isolated from Boerhavia diffusa and Boerhavia procumbens, provides significant insight into the potential of eupalitin glycosides.[2][3]

4.1 Hepatoprotective Activity

Eupalitin-3-O-β-D-galactopyranoside has demonstrated significant hepatoprotective effects against toxin-induced liver cell damage in vitro and in vivo.[3][4]

Data Presentation

Assay TypeModel SystemTreatmentResult
In Vitro Viability HepG2 Cells (Human)200 µg/mL EGP vs. CCl₄-treated group60.52 ± 1.22% increased cell viability.[3]
In Vitro Viability HepG2 Cells (Human)500-1000 µg/mL EGP vs. CCl₄-treated group62.62% to 70.23% hepatoprotection.[4]
In Vitro LDH Leakage HepG2 Cells (Human)200 µg/mL EGP vs. CCl₄-treated groupLDH levels decreased to 23.81 ± 1.89 U/ml .[3]
In Vivo Liver Enzymes Rat Model60 mg/kg EGP + CCl₄ vs. CCl₄ onlySGPT decreased to 26 ± 1.34 U/ml ; SGOT decreased to 42.92 ± 1.6 U/ml .[3]

EGP: Eupalitin-3-O-β-D-galactopyranoside; CCl₄: Carbon Tetrachloride; LDH: Lactate Dehydrogenase; SGPT: Serum Glutamic Pyruvic Transaminase; SGOT: Serum Glutamic Oxaloacetic Transaminase.

Experimental Protocol: CCl₄-Induced Cytotoxicity Assay in HepG2 Cells

This protocol outlines the methodology used to assess the hepatoprotective effect of a compound against carbon tetrachloride (CCl₄)-induced toxicity in a human liver cell line.[5][6]

  • Cell Culture: Human HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells/well and allowed to adhere overnight.

  • Pre-incubation: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Eupalitin-3-O-β-D-galactopyranoside) or a positive control (e.g., Silymarin). The cells are incubated for a period of 2 to 12 hours.

  • Toxin Induction: Following pre-incubation, CCl₄ (dissolved in DMSO, final concentration typically 0.1% to 40 mM) is added to the wells (except for the vehicle control group) to induce hepatotoxicity.

  • Incubation: The cells are incubated with the toxin for an additional 1.5 to 2 hours.

  • Viability Assessment (MTT Assay):

    • The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • Absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control (untreated) cells. The protective effect is determined by comparing the viability of cells treated with the compound + CCl₄ to those treated with CCl₄ alone.

Start Start: Culture HepG2 Cells Seed Seed Cells in 96-well Plates Start->Seed Pretreat Pre-treat with Test Compound (e.g., Eupalitin Glycoside) (2-12 hours) Seed->Pretreat Induce Induce Toxicity with CCl₄ (1.5-2 hours) Pretreat->Induce MTT Perform MTT Assay for Cell Viability Induce->MTT Measure Measure Absorbance (570 nm) MTT->Measure Analyze Analyze Data & Calculate Protection % Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro hepatoprotective assay.

4.2 Anti-Osteoporosis Activity

Patents describing the isolation of Eupalitin-3-O-β-D-galactopyranoside note that it exhibits greater anti-osteoporosis activity than ipriflavone, a clinically used synthetic isoflavone (B191592) for treating osteoporosis.[7] This suggests a potential mechanism involving the modulation of bone resorption by osteoclasts or enhancement of bone formation by osteoblasts.

Experimental Protocol: Isolation from Boerhavia diffusa

The following is a generalized protocol for the isolation of Eupalitin-3-O-β-D-galactopyranoside from the leaves of Boerhavia diffusa, yielding approximately 0.25-0.5% w/w.[2][7][8]

  • Preparation: Shade-dried leaves of Boerhavia diffusa are powdered.

  • Extraction: The powdered material (e.g., 1 kg) is extracted using a polar solvent. This can be done by:

    • Percolation: Soaking the powder in 80% aqueous methanol (B129727) (4 x 4 L) for ~64 hours at room temperature.

    • Soxhlet Extraction: Hot continuous extraction with methanol for ~32 hours.

  • Concentration: The solvent from the resulting extract is evaporated under reduced pressure to yield a dark green mass.

  • Fractionation (Trituration): The crude extract is successively washed with solvents of increasing polarity to remove impurities. The mass is triturated with:

    • Hexane (to remove non-polar fats and waxes)

    • Chloroform

    • Ethyl acetate (B1210297) The desired compound remains in the final insoluble residue.

  • Crystallization:

    • The residue is dissolved in a minimal amount of hot methanol.

    • The solution is refrigerated overnight to allow for crystallization.

    • The solid crystals are separated by filtration.

  • Purification: The collected solid is recrystallized with methanol to obtain pure Eupalitin-3-O-β-D-galactopyranoside.

Start Start: Powdered, Dried Boerhavia diffusa Leaves Extract Extraction with Polar Solvent (Methanol) Start->Extract Concentrate Concentrate Extract (Rotary Evaporation) Extract->Concentrate Triturate Sequential Trituration (Hexane, Chloroform, EtOAc) Concentrate->Triturate Dissolve Dissolve Residue in Hot Methanol Triturate->Dissolve Crystallize Refrigerate Overnight to Induce Crystallization Dissolve->Crystallize Filter Filter and Collect Crude Crystals Crystallize->Filter Recrystallize Recrystallize with Methanol for Purification Filter->Recrystallize End End: Pure Eupalitin-3-O-β-D-galactopyranoside Recrystallize->End

Caption: Workflow for the isolation of Eupalitin-3-O-β-D-galactopyranoside.

Broader Context: Flavonol Glycosides from Eupatorium

The genus Eupatorium is a rich source of various flavonol glycosides. Studies on Eupatorium cannabinum have identified several compounds in addition to its flavones, which have been screened for cytotoxic activity.

Flavonol GlycosideAglyconeSugar MoietyReported Activity
Rutin QuercetinRutinoseCytotoxicity
Hyperoside QuercetinGalactoseCytotoxicity
Isoquercitrin QuercetinGlucoseCytotoxicity
Astragalin KaempferolGlucoseCytotoxicity
Kaempferol-3-rutinoside KaempferolRutinoseCytotoxicity

Standardized Methodologies for In Vitro Screening

The following are detailed protocols for standard assays used to evaluate the therapeutic potential of flavonol glycosides.

6.1 Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagent Preparation: Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly made and protected from light.

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution, from which serial dilutions are made. A positive control, such as ascorbic acid or Trolox, is prepared similarly.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample dilution (or control) to the wells of a microplate.

    • Add 100 µL of the DPPH working solution to each well to initiate the reaction.

    • A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.

6.2 Protocol: MTT Cytotoxicity Assay

This colorimetric assay determines cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9][10]

  • Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include wells for untreated control (vehicle) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours to allow for the conversion of MTT to purple formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound, a flavonol rhamnoside from the Eupatorium genus, represents a potentially valuable natural product. However, the current body of research is insufficient to fully characterize its therapeutic relevance. Preliminary evidence points towards antioxidant capabilities, but further investigation is critically needed.

In contrast, the detailed analysis of its close analog, Eupalitin-3-O-β-D-galactopyranoside, reveals potent hepatoprotective and promising anti-osteoporosis activities. The data and protocols presented for this analog underscore the significant therapeutic potential residing within this specific subclass of flavonol glycosides. This technical guide highlights a clear opportunity for future research to focus on this compound itself, leveraging the methodologies and insights gained from its analogs to explore its full pharmacological profile and potential for drug development.

References

Methodological & Application

Application Notes and Protocols for Eupalin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalin is a flavonoid compound that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This document provides a detailed protocol for the extraction and purification of this compound from plant material, primarily focusing on species from the Eupatorium genus, a known source of this and related flavonoids. The methodologies described herein are compiled from established procedures for the isolation of similar flavonoid compounds and are intended to serve as a comprehensive guide for laboratory applications.

Data Presentation: Extraction Parameters

The following table summarizes typical parameters for the extraction of flavonoid compounds, including this compound, from Eupatorium species. Please note that yields can vary significantly based on the plant species, geographic origin, harvest time, and the specific extraction conditions employed.

ParameterValue/RangeNotes
Plant Material Dried and powdered aerial parts (leaves and stems) of Eupatorium species (e.g., Eupatorium chinense)Drying prevents enzymatic degradation and grinding increases surface area for efficient extraction.
Extraction Solvent Methanol (B129727) or Ethanol (B145695) (70-95%)Alcohols are effective at solubilizing flavonoids. The choice between methanol and ethanol may depend on subsequent purification steps and desired purity.
Solvent-to-Solid Ratio 10:1 to 20:1 (v/w)A higher ratio can improve extraction efficiency but may require more solvent and longer concentration times.
Extraction Method Maceration or Soxhlet ExtractionMaceration is a simple soaking method, while Soxhlet extraction provides a more exhaustive extraction.
Extraction Time 24 - 72 hours (Maceration); 6 - 12 hours (Soxhlet)Longer extraction times generally lead to higher yields, but risk degradation of the target compound.
Extraction Temperature Room Temperature (Maceration); Boiling point of the solvent (Soxhlet)Elevated temperatures in Soxhlet extraction can enhance extraction efficiency.
Typical Crude Extract Yield 1.8% to 12.9% (w/w)This represents the total extractable matter and not the specific yield of this compound.[1]

Experimental Protocols

I. Extraction of Crude this compound Extract

This protocol outlines a generalized procedure for obtaining a crude extract enriched with this compound from plant material.

Materials and Reagents:

  • Dried and powdered plant material (Eupatorium sp.)

  • Methanol or Ethanol (95%)

  • Filter paper

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Weigh the desired amount of powdered plant material.

  • Suspend the plant material in the extraction solvent (methanol or 95% ethanol) at a 1:10 solid-to-solvent ratio in a suitable flask.

  • For maceration, seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • For reflux extraction, set up a reflux apparatus and heat the mixture at the boiling point of the solvent for 6-8 hours.[2]

  • After the extraction period, filter the mixture through filter paper to separate the plant debris from the liquid extract.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Store the crude extract in a cool, dark place for further purification.

II. Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using column chromatography.

Materials and Reagents:

  • Crude this compound extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol in increasing polarity gradient)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into the glass column.

  • Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase solvent.

  • Load the dissolved extract onto the top of the silica gel column.

  • Begin elution with a solvent of low polarity (e.g., 100% n-hexane).

  • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, then methanol).

  • Collect the eluting solvent in fractions using a fraction collector.

  • Monitor the separation of compounds by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

III. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the isolated this compound.

Materials and Reagents:

  • Purified this compound sample

  • HPLC grade solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)

  • HPLC system with a C18 column and a UV or DAD detector

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a standard solution of this compound of known concentration if available.

  • Prepare the mobile phase, for example, a gradient of acetonitrile and water (with 0.1% formic acid).

  • Dissolve the purified this compound sample in the mobile phase and filter it through a syringe filter.

  • Inject the sample into the HPLC system.

  • Run the analysis using a suitable gradient program to separate the components.

  • Monitor the elution of compounds using the UV/DAD detector at an appropriate wavelength for flavonoids (e.g., 254 nm or 340 nm).

  • The purity of the this compound sample can be determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.[3][4]

Visualization of Experimental Workflow and Signaling Pathways

This compound Extraction and Purification Workflow

Extraction_Workflow Plant_Material Dried & Powdered Plant Material (Eupatorium sp.) Extraction Extraction (Methanol/Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_this compound Purified this compound Fraction_Collection->Purified_this compound Purity_Analysis Purity Analysis (HPLC) Purified_this compound->Purity_Analysis

Caption: Workflow for this compound Extraction and Purification.

Postulated Signaling Pathways for this compound's Anti-Cancer Activity

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of structurally similar flavonoids like eupatilin (B1662920) and eupafolin, the following pathways are likely to be involved in its anti-cancer effects.[5][6]

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition MAPK MAPK This compound->MAPK Activation NFkB NF-κB This compound->NFkB Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK Inflammation Inflammation NFkB->Inflammation

Caption: Postulated Signaling Pathways for this compound.

Biological Activity of this compound and Related Compounds

This compound and its related flavonoids have demonstrated significant biological activities, particularly in the context of cancer research.

  • Anti-Cancer Properties : Eupatilin, a closely related flavonoid, has been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[5] It can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis.[5] Furthermore, eupatilin can interfere with cell cycle regulation by inhibiting signaling pathways like the PI3K/Akt pathway, which is often overactive in cancer.[5]

  • Induction of Apoptosis and Autophagy : Eupafolin, another related compound, has been found to induce both apoptosis and autophagy in breast cancer cells through the modulation of the PI3K/AKT, MAPKs, and NF-κB signaling pathways.[6]

  • Anti-Inflammatory Effects : Eupatilin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines through the suppression of the NF-κB pathway.[5]

  • Antioxidant Activity : Eupatilin also demonstrates antioxidant capabilities by scavenging free radicals and activating the Nrf2 pathway, which regulates the cellular antioxidant response.[5]

The mechanisms of action of this compound are likely to be similar to these related compounds, making it a promising candidate for further investigation in drug development. The protocols and information provided in this document are intended to facilitate this research.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Eupalinolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides are a class of sesquiterpenoid lactones primarily isolated from plants of the Eupatorium genus, notably Eupatorium lindleyanum. These compounds have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties. This document provides a detailed methodology for the purification of Eupalinolides, focusing on a robust two-step chromatographic approach. The initial step involves preparative separation by High-Speed Counter-Current Chromatography (HSCCC), followed by final polishing and purity assessment using analytical and semi-preparative High-Performance Liquid Chromatography (HPLC). This method is designed to yield high-purity Eupalinolides suitable for pharmacological studies and drug development.

Experimental Protocols

Preparation of Crude Extract from Eupatorium lindleyanum

A standardized crude extract rich in Eupalinolides serves as the starting material for the purification protocol.

Methodology:

  • Maceration: The dried and powdered aerial parts of Eupatorium lindleyanum are macerated with 95% ethanol (B145695) at room temperature.[1]

  • Extraction: The ethanolic extract is concentrated under reduced pressure to yield a crude residue.[1]

  • Fractionation: The crude residue is then subjected to fractionation to enrich the Eupalinolide content.

Initial Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is ideal for the initial preparative-scale purification of target compounds from crude extracts, as it eliminates irreversible sample adsorption.[1]

Methodology:

  • Solvent System Selection: A two-phase solvent system is selected to provide an optimal partition coefficient (K) for the target Eupalinolides, ideally between 0.5 and 2.0. A recommended starting point is a system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio).[1]

  • HSCCC Procedure:

    • Solvent Preparation: The selected two-phase solvent system is prepared by mixing the solvents in a separatory funnel, allowing them to equilibrate, and then separating the phases.[1]

    • Column Filling and Equilibration: The HSCCC column is filled with the upper phase (stationary phase). The column is then rotated (e.g., at 900 rpm) while the lower phase (mobile phase) is pumped through at a specific flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is reached.[1]

    • Sample Injection: A known amount of the crude extract (e.g., 540 mg) is dissolved in a small volume of the biphasic solvent system and injected into the column.[1]

    • Elution and Fraction Collection: The mobile phase is continuously pumped through the column, and the effluent is monitored with a UV detector at 254 nm. Fractions are collected at regular intervals.[1]

Final Purification by High-Performance Liquid Chromatography (HPLC)

The fractions collected from HSCCC containing the Eupalinolides are further purified and analyzed by analytical and semi-preparative HPLC.

Methodology:

a. Analytical HPLC for Purity Assessment:

  • Instrumentation: A standard HPLC system equipped with a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm), a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a column oven.[1]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) and water. An example of a gradient program is:

    • 0-10 min: 20-30% acetonitrile

    • 10-25 min: 30-50% acetonitrile

    • 25-30 min: 50-80% acetonitrile[1]

  • Procedure:

    • The collected HSCCC fractions are analyzed to determine their purity and the retention time of the target Eupalinolide.[1]

b. Semi-Preparative HPLC for High-Purity Isolation:

  • Instrumentation: A semi-preparative HPLC system with a larger dimension C18 column.

  • Procedure:

    • Fractions from HSCCC containing the Eupalinolide of interest are pooled and concentrated.

    • The concentrated sample is then purified using the semi-preparative HPLC system with a modified gradient to achieve high purity.[1]

Data Presentation

The following table summarizes representative quantitative data from the purification of Eupalinolides A and B from an n-butanol fraction of Eupatorium lindleyanum DC. extract, starting with 540 mg of the fraction.[2]

CompoundYield (mg)Purity by HPLC (%)
Eupalinolide A17.997.9
Eupalinolide B19.397.1

Visualizations

Experimental Workflow

G cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Analysis plant Dried Eupatorium lindleyanum maceration Maceration with 95% Ethanol plant->maceration crude_extract Crude Ethanolic Extract maceration->crude_extract fractionation Fractionation crude_extract->fractionation enriched_fraction Eupalinolide-Enriched Fraction fractionation->enriched_fraction hsccc HSCCC enriched_fraction->hsccc hplc Semi-Preparative HPLC hsccc->hplc pure_eupalinolide High-Purity Eupalinolide hplc->pure_eupalinolide analytical_hplc Analytical HPLC pure_eupalinolide->analytical_hplc purity_assessment Purity Assessment analytical_hplc->purity_assessment

Caption: Workflow for the extraction and purification of Eupalinolides.

Signaling Pathways

Eupalinolides have been reported to exert their anti-cancer effects by modulating key signaling pathways, including the STAT3 and Akt pathways.

Eupalinolide Inhibition of the STAT3 Signaling Pathway

G Eupalinolide Eupalinolide STAT3 STAT3 Eupalinolide->STAT3 promotes ubiquitination Degradation Degradation STAT3->Degradation targeted for MMP2 MMP-2 Expression STAT3->MMP2 activates MMP9 MMP-9 Expression STAT3->MMP9 activates Ubiquitin Ubiquitin Ubiquitin->STAT3 Proteasome Proteasome Degradation->Proteasome Metastasis Cancer Metastasis MMP2->Metastasis MMP9->Metastasis

Caption: Eupalinolide promotes STAT3 degradation, inhibiting metastasis.[3][4]

Eupalinolide Modulation of the Akt Signaling Pathway

G Eupalinolide Eupalinolide Akt Akt Phosphorylation Eupalinolide->Akt inhibits CellProliferation Cell Proliferation Akt->CellProliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: Eupalinolide inhibits the Akt pathway, reducing proliferation.[3]

References

Application Note & Protocol: Quantification of Eupalin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of eupalin, a flavonol found in various plant species, particularly within the Eupatorium genus. The methods outlined are based on established analytical techniques for flavonoid quantification and are intended to serve as a robust starting point for researchers. This note includes protocols for sample preparation, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC), along with a putative signaling pathway for this compound based on related compounds.

Introduction

This compound is a flavonol rhamnoside, specifically eupalitin (B1239494) 3-O-rhamnoside, with the chemical formula C23H24O11.[1][2][3][4] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate quantification of this compound in plant extracts is crucial for quality control of herbal medicines, pharmacological studies, and the development of new therapeutic agents. This application note details validated methods for the reliable quantification of this compound in plant matrices.

Experimental Protocols

Plant Material and Sample Preparation

A general protocol for the extraction of flavonoids from plant material is provided below. This may require optimization depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., leaves, flowers)

  • Methanol (B129727) (HPLC grade)

  • Ethanol (B145695) (70%)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Protocol:

  • Weigh 1 gram of dried, finely powdered plant material.

  • Add 20 mL of 70% ethanol to the plant material.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pool the supernatants and evaporate the solvent using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to HPLC or HPTLC analysis.

HPLC-UV Quantification of this compound

This protocol is adapted from established methods for flavonoid quantification in Eupatorium species.[5][6][7]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-10 min: 15-30% B

    • 10-25 min: 30-50% B

    • 25-30 min: 50-15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

Method Validation Parameters (Illustrative): The method should be validated according to ICH guidelines. The following table provides expected performance characteristics.

ParameterSpecification
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%
HPTLC Quantification of this compound

This protocol is based on general HPTLC methods for flavonoid analysis.[8][9][10][11]

Instrumentation:

  • HPTLC system with an automatic TLC sampler, TLC scanner, and development chamber.

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

Chromatographic Conditions:

  • Stationary Phase: HPTLC silica gel 60 F254 plates

  • Mobile Phase: Ethyl acetate (B1210297) : Formic acid : Water (8:1:1, v/v/v)

  • Application: Apply 5 µL of standard and sample solutions as 8 mm bands.

  • Development: Develop the plate up to 80 mm in a saturated twin-trough chamber.

  • Derivatization: Spray the dried plate with a 1% methanolic solution of aluminum chloride.

  • Densitometric Analysis: Scan the plate at 366 nm.

Method Validation Parameters (Illustrative):

ParameterSpecification
Linearity (R²)> 0.995
Limit of Detection (LOD)10 ng/band
Limit of Quantification (LOQ)30 ng/band
Accuracy (% Recovery)96 - 104%
Precision (% RSD)< 3%

Data Presentation

Table 1: Quantitative HPLC-UV Data for this compound Quantification

ParameterResult
Retention Time (min)18.5 ± 0.2
Linearity Range (µg/mL)0.5 - 50
Correlation Coefficient (R²)0.9992
LOD (µg/mL)0.05
LOQ (µg/mL)0.15
Recovery (%)98.7 ± 1.2
Precision (% RSD)1.5

Table 2: Quantitative HPTLC Data for this compound Quantification

ParameterResult
Rf Value0.58 ± 0.02
Linearity Range (ng/band)50 - 500
Correlation Coefficient (R²)0.9975
LOD (ng/band)10
LOQ (ng/band)30
Recovery (%)99.2 ± 1.5
Precision (% RSD)2.1

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Dried Plant Material extraction Solvent Extraction (70% Ethanol, Sonication) plant_material->extraction concentration Rotary Evaporation extraction->concentration reconstitution Reconstitution in Methanol concentration->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc HPLC-UV Analysis filtration->hplc hptlc HPTLC Analysis filtration->hptlc quantification Quantification (External Standard) hplc->quantification hptlc->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the quantification of this compound in plant extracts.

Putative Signaling Pathway of this compound

This compound is structurally related to eupalinolide J, which has been shown to target the STAT3 signaling pathway.[12][13][14] The following diagram illustrates a putative mechanism of action for this compound, based on the known activity of eupalinolide J. Further research is required to confirm this pathway for this compound.

G cluster_pathway Putative this compound Signaling Pathway This compound This compound Ubiquitination Ubiquitination This compound->Ubiquitination promotes STAT3 STAT3 Proteasomal_Degradation Proteasomal Degradation STAT3->Proteasomal_Degradation leads to MMP2 MMP-2 STAT3->MMP2 regulates MMP9 MMP-9 STAT3->MMP9 regulates Ubiquitination->STAT3 targets Metastasis Cancer Metastasis MMP2->Metastasis MMP9->Metastasis

Caption: Putative STAT3 signaling pathway targeted by this compound.

Conclusion

The HPLC-UV and HPTLC methods detailed in this application note provide a reliable framework for the quantification of this compound in plant extracts. These protocols, coupled with the outlined sample preparation procedure, offer a comprehensive approach for researchers in natural product chemistry, pharmacology, and quality control. The provided validation parameters serve as a benchmark for method performance. The putative signaling pathway suggests a potential mechanism for this compound's biological activity, warranting further investigation. It is recommended that users optimize the provided methods for their specific plant matrix to ensure the highest accuracy and precision.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Eupalin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalin, a naturally occurring benzofuran (B130515) derivative, and its analogues have garnered significant interest in medicinal chemistry due to their potential therapeutic properties. This document provides detailed protocols for the synthesis of this compound derivatives, specifically through a Mannich reaction, and for the subsequent evaluation of their cytotoxic bioactivity against cancer cell lines using the MTT assay. Additionally, it outlines the NF-κB signaling pathway, a key target for the anti-inflammatory and anticancer effects of these compounds. The provided methodologies and data aim to facilitate the discovery and development of novel this compound-based therapeutic agents.

Introduction

Eupatilin (a derivative of this compound) is a pharmacologically active flavone (B191248) isolated from Artemisia species, known for its anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] Structural modification of the parent Eupatilin molecule is a promising strategy to enhance its therapeutic efficacy and overcome limitations such as low potency.[1][2] One effective approach is the Mannich reaction, which can be used to introduce aminomethyl groups into the flavonoid scaffold, often leading to enhanced biological activity.[1][4]

This application note details the synthesis of Eupatilin-Mannich base derivatives and the screening of their antitumor activity. The protocols provided are based on established methodologies to ensure reproducibility and reliability.[1]

Synthesis of Eupatilin-Mannich Base Derivatives

The following is a general procedure for the synthesis of Eupatilin-Mannich base derivatives, exemplified by the synthesis of a specific potent derivative (compound 3d as described in cited literature).[1]

Experimental Protocol: Synthesis of Compound 3d

Materials:

  • Eupatilin

  • Formaldehyde (B43269) (37% in H₂O)

  • 4-(Cyclohexyl)piperazine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve Eupatilin (1.0 equivalent) in a minimal amount of DMF.

  • To this solution, add formaldehyde (5.0 equivalents) followed by 4-(cyclohexyl)piperazine (1.5 equivalents).

  • Heat the reaction mixture to 70°C and stir for 6-10 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

Bioactivity Screening: Anticancer Activity

The antitumor activity of the synthesized Eupatilin derivatives can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1]

Experimental Protocol: MTT Assay for Anticancer Screening

Materials:

  • Human cancer cell lines (e.g., AGS gastric cancer, Eca-109 esophageal cancer, MDA-MB-231 breast cancer)[1]

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized Eupatilin derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare stock solutions of the synthesized Eupatilin derivatives in DMSO (e.g., 10 mM).[1] Further dilute the compounds to various concentrations with the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[1]

  • Incubation: Incubate the plates for 72 hours in a CO₂ incubator at 37°C.[1]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data

The following table summarizes the antitumor activity (IC50 values) of several synthesized Eupatilin-Mannich base derivatives against various human cancer cell lines.[1]

CompoundAGS (Gastric Cancer) IC50 (µM)Eca-109 (Esophageal Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
Eupatilin>100>100>100
3a 35.1242.1568.43
3b 28.7635.8955.21
3c 40.2251.3375.18
3d 20.2529.8748.92
3e 33.4541.9862.34
3f 38.7645.1270.09
3g 31.0939.5459.88
5-Fluorouracil15.8918.2322.56
Data is presented as the mean of three independent experiments.[1]

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis and Bioactivity Screening of this compound Derivatives cluster_synthesis Synthesis cluster_screening Bioactivity Screening S1 React Eupatilin, Formaldehyde, and Substituted Piperazine S2 Reaction Monitoring (TLC) S1->S2 S3 Workup and Extraction S2->S3 S4 Purification (Column Chromatography) S3->S4 B2 Treatment with this compound Derivatives S4->B2 Synthesized Derivatives B1 Cell Culture and Seeding B1->B2 B3 MTT Assay B2->B3 B4 Data Analysis (IC50 Determination) B3->B4

Caption: Workflow from synthesis to bioactivity screening.

NF-κB Signaling Pathway

Eupatilin and its derivatives often exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways, such as the NF-κB pathway.[1][3][5]

G Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli\n(e.g., TNF-α, IL-1β) Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK Complex IKK Complex Pro-inflammatory Stimuli\n(e.g., TNF-α, IL-1β)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) Active NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Degradation Degradation IκBα->Degradation Ubiquitination & Degradation Active NF-κB\n(p50/p65) Active NF-κB (p50/p65) NF-κB (p50/p65)->Active NF-κB\n(p50/p65) Translocates to Nucleus Nucleus Nucleus Gene Transcription Gene Transcription Active NF-κB\n(p50/p65)->Gene Transcription Promotes This compound Derivatives This compound Derivatives This compound Derivatives->IKK Complex Inhibits

Caption: Inhibition of NF-κB signaling by this compound derivatives.

References

In Vitro Bioactivity of Eupalin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays used to test the bioactivity of Eupalin, a flavonoid with demonstrated anticancer, anti-inflammatory, and antioxidant properties. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways involved in this compound's mechanism of action.

I. Application Notes

This compound, a flavone (B191248) found in the Artemisia species, has garnered significant interest for its therapeutic potential. In vitro studies are crucial for elucidating its mechanisms of action and determining its efficacy in various disease models. This document outlines the key in vitro assays to evaluate the anticancer, anti-inflammatory, and antioxidant bioactivities of this compound.

Anticancer Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines. Key in vitro assays to assess its anticancer effects include:

  • Cell Viability and Proliferation Assays (MTT Assay): These assays are fundamental for determining the cytotoxic effects of this compound on cancer cells and for calculating its IC50 value (the concentration at which 50% of cell growth is inhibited). This compound has demonstrated dose-dependent inhibition of viability in various cancer cell lines, including those of the colon, oral squamous carcinoma, and gliomas.[1][2]

  • Apoptosis Assays (Annexin V-FITC/PI Staining): To determine if this compound-induced cell death is due to apoptosis, flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining is employed. This compound has been shown to induce apoptosis in several cancer cell lines.[1]

  • Western Blot Analysis: This technique is used to investigate the molecular mechanisms underlying this compound's pro-apoptotic effects by examining the expression levels of key proteins in the apoptotic and survival signaling pathways, such as the Bcl-2 family proteins and caspases.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways. In vitro assays to evaluate these effects include:

  • Nitric Oxide (NO) Production Assay (Griess Assay): In inflammatory conditions, macrophages produce nitric oxide. The Griess assay measures the level of nitrite (B80452), a stable product of NO, in cell culture supernatants. This compound has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This assay is used to quantify the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), secreted by cells. This compound has been demonstrated to reduce the secretion of these cytokines.

  • Western Blot Analysis: To understand the anti-inflammatory mechanism of this compound, Western blotting can be used to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.

Antioxidant Activity

This compound's antioxidant properties contribute to its therapeutic effects. Common in vitro assays to measure its antioxidant capacity include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of this compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA. This compound has been shown to reduce ROS levels in cells.[3]

II. Data Presentation

Table 1: Anticancer Activity of this compound (IC50 values)
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
YD-10BOral Squamous Carcinoma2468.79[1]
4852.69[1]
7250.55[1]
HCT116Colon Cancer24>25[4]
HT29Colon Cancer24>50[4]
U251MGGliomaNot Specified40-320[1]
U87MGGliomaNot Specified40-320[1]
T98GGliomaNot Specified40-320[1]
U118GliomaNot Specified40-320[1]

III. Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[8]

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of key signaling proteins like Akt, NF-κB (p65), and MAPKs (ERK, JNK, p38) in cells treated with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the proteins of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treating the cells with this compound, wash them with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature. For phosphorylated proteins, 5% BSA in TBST is often recommended.[10]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

  • Wash the membrane three times with TBST for 5 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is for measuring the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • 24-well or 96-well plates

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[12]

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[13]

  • Pre-treat the cells with various concentrations of this compound for 2 hours.[13]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[13] Include a negative control (cells only) and a positive control (cells with LPS only).

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, add 50-100 µL of the supernatant from each well.

  • Prepare a standard curve using the sodium nitrite standard solution.

  • Add an equal volume of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add an equal volume of N-(1-naphthyl)ethylenediamine solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540-550 nm within 30 minutes.[12][13]

  • Calculate the nitrite concentration in the samples using the standard curve.

DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol (B129727) or ethanol)[14]

  • This compound solutions at various concentrations

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol or ethanol

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[15]

  • In a 96-well plate, add a specific volume of the this compound solutions to the wells.

  • Add the DPPH working solution to each well.[14]

  • Include a blank (solvent only) and a control (solvent with DPPH solution).

  • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measure the absorbance at 517 nm.[14]

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[16]

IV. Mandatory Visualization

Eupalin_Anticancer_Signaling This compound This compound ROS ↑ ROS This compound->ROS induces PI3K PI3K ROS->PI3K MAPK MAPK (ERK, JNK, p38) ROS->MAPK Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Akt->pAkt inhibition of phosphorylation Apoptosis Apoptosis pAkt->Apoptosis prevents pMAPK p-MAPK (Active) MAPK->pMAPK phosphorylation pMAPK->Apoptosis

Caption: this compound-induced anticancer signaling pathway.

Eupalin_Anti_inflammatory_Signaling This compound This compound IKK IKK This compound->IKK inhibits LPS LPS LPS->IKK pIKK p-IKK (Active) IKK->pIKK phosphorylation IkBa IκBα pIKK->IkBa phosphorylates pIkBa p-IκBα NFkB NF-κB NFkB_active Active NF-κB (Nuclear Translocation) pIkBa->NFkB_active Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Inflammatory_Genes activates

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway.

Experimental_Workflow_Anticancer start Cancer Cell Culture treat This compound Treatment start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis western Protein Expression (Western Blot) treat->western end Data Analysis viability->end apoptosis->end western->end

Caption: Experimental workflow for anticancer activity assessment.

References

Application Notes and Protocols for Eupalin Treatment in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Eupalin and its derivatives in cancer cell culture studies. The protocols outlined below are based on published research and are intended to serve as a starting point for investigating the anti-cancer effects of this class of compounds.

Introduction

This compound and its related compounds, such as Eupalinolide A, Eupalinolide J, Eupafolin, and Eupatilin, are natural products extracted from plants of the Eupatorium genus.[1][2][3][4] These compounds have garnered significant interest in oncology research due to their demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer cell lines.[1][2][3][5] The primary mechanisms of action involve the induction of apoptosis and ferroptosis, cell cycle arrest, and the modulation of key signaling pathways, including AMPK/mTOR, PI3K/Akt/mTOR, and STAT3.[1][2][3]

Data Presentation

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound-related compounds in different cancer cell lines. These values can be used as a reference for determining appropriate treatment concentrations in your experiments. It is recommended to perform a dose-response curve to determine the precise IC50 for your specific cell line and experimental conditions.

Table 1: IC50 Values of Eupalinolide B in Laryngeal Cancer Cell Lines [6]

Cell LineIC50 (µM)
TU6866.73
TU2121.03
M4e3.12
AMC-HN-82.13
Hep-29.07
LCC4.20

Table 2: IC50 Values of Eupalinolide A in Hepatocellular Carcinoma Cell Lines (72h treatment) [7]

Cell LineIC50 (µM)
MHCC97-L~14
HCCLM3~28

Table 3: General IC50 Ranges for this compound-related Compounds in Various Cancer Cell Lines [8]

Cancer TypeCell Line(s)IC50 Range (µM)
Breast CancerHTB-2610 - 50
Pancreatic CancerPC-310 - 50
Hepatocellular CarcinomaHepG210 - 50
Colorectal CancerHCT1160.34 - 22.4

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cancer cells and treating them with this compound or its derivatives.

Materials:

  • Cancer cell line of interest (e.g., A549, H1299, EO771, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound compound (dissolved in DMSO to create a stock solution)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other necessary sterile labware

Procedure:

  • Cell Seeding:

    • Grow cells in a T75 flask to 80-90% confluency.[9][10]

    • Wash the cells with PBS and detach them using trypsin-EDTA.[10]

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.[10]

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a predetermined density.

  • This compound Treatment:

    • Allow the cells to adhere and grow for 24 hours.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest this compound concentration.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[7][11]

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.[7]

Materials:

  • Cells treated with this compound in a 96-well plate

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Following the this compound treatment period, add 10 µL of CCK-8 solution to each well.[7]

  • Incubate the plate for 1-4 hours at 37°C.[7]

  • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[12]

Materials:

  • This compound-treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.[12]

  • Wash the cells twice with cold PBS.[12]

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X binding buffer to each tube.[14]

  • Analyze the samples by flow cytometry within one hour.[12] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[14]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of this compound-treated cells using PI staining and flow cytometry.[15][16]

Materials:

  • This compound-treated cells

  • Cold PBS

  • 70% ethanol (B145695) (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.[17][18]

  • Incubate the cells at -20°C for at least 2 hours or overnight.[4]

  • Centrifuge the fixed cells and wash with PBS.[17]

  • Resuspend the cell pellet in PI staining solution.[4]

  • Incubate for 30 minutes at room temperature in the dark.[4]

  • Analyze the samples by flow cytometry.[17] The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Western Blotting

This protocol outlines the procedure for analyzing protein expression in this compound-treated cells by Western blotting.[19][20]

Materials:

  • This compound-treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AMPK, p-mTOR, p-PI3K, p-Akt, STAT3, Cyclin B1, CDC25C, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer on ice for 30 minutes.[19][21]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[19]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[21]

  • SDS-PAGE and Transfer:

    • Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.[21]

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.[21]

    • Transfer the separated proteins to a PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[21]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[21]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound treatment and a general experimental workflow.

Eupalin_Signaling_Pathways cluster_AMPK_mTOR AMPK/mTOR/SCD1 Pathway cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_STAT3 STAT3 Pathway Eupalin1 Eupalinolide A AMPK AMPK Eupalin1->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits SCD1 SCD1 mTOR->SCD1 Inhibits Unsaturated_Fatty_Acids Unsaturated Fatty Acid Synthesis SCD1->Unsaturated_Fatty_Acids Promotes Ferroptosis Ferroptosis Unsaturated_Fatty_Acids->Ferroptosis Inhibits Eupalin2 Eupafolin PI3K p-PI3K Eupalin2->PI3K Inhibits Akt p-Akt PI3K->Akt mTOR2 p-mTOR Akt->mTOR2 Proliferation Cell Proliferation mTOR2->Proliferation Promotes Apoptosis Apoptosis mTOR2->Apoptosis Inhibits Eupalin3 Eupalinolide J STAT3 STAT3 Eupalin3->STAT3 Promotes Degradation Ubiquitination Ubiquitin-Dependent Degradation STAT3->Ubiquitination MMP MMP-2, MMP-9 STAT3->MMP Promotes Expression Metastasis Metastasis MMP->Metastasis Promotes

Caption: Signaling pathways modulated by this compound compounds.

Experimental_Workflow start Start: Cancer Cell Culture treatment This compound Treatment (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blotting (Protein Expression Analysis) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for Eupalin as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Eupalin, a flavonol glycoside, for its use as a reference standard in phytochemical analysis. This document includes its chemical and physical properties, detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), and an exploration of its potential biological activities through signaling pathway diagrams.

Introduction to this compound

This compound is a flavonol, specifically the 3-O-rhamnoside of eupalitin. It can be isolated from various plant species, including Eupatorium ligustrinum.[1] As a distinct phytochemical entity, the use of a well-characterized this compound standard is crucial for the accurate identification and quantification of this compound in plant extracts and herbal formulations.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical methodologies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[2]
Synonyms Eupalitin 3-O-rhamnoside[1]
Molecular Formula C₂₃H₂₄O₁₁[2]
Molecular Weight 476.43 g/mol [2]
CAS Number 29617-75-2[2]
Appearance Pale yellow crystalline solid (typical for flavonoids)General knowledge
Solubility Soluble in methanol (B129727), ethanol, DMSO; sparingly soluble in waterGeneral knowledge

Application: this compound as a Reference Standard in Chromatography

This compound serves as a reference standard for the qualitative and quantitative analysis of plant extracts. Its primary applications are in HPLC and HPTLC methods for fingerprinting analysis and quantification.

HPLC is a precise and widely used technique for the separation, identification, and quantification of phytochemicals. A validated HPLC method using an this compound standard is essential for quality control.

Protocol: Quantification of this compound using HPLC

Note: The following protocol is a general guideline based on methods for similar flavonoids and should be optimized and validated for specific laboratory conditions and matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed for complex plant extracts. A common mobile phase system is a mixture of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Flavonoids typically show strong absorbance between 254 nm and 370 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum of the standard.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

Preparation of Standard Solutions:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration in the samples.

Sample Preparation:

  • Extract the plant material with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or soxhlet extraction.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Plant Extract Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV-Vis/DAD Detection Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify this compound in Sample Calibration->Quantification HPTLC_Workflow cluster_prep Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solution Application Apply Standard and Samples to Plate Standard_Prep->Application Sample_Prep Prepare Plant Extract Sample_Prep->Application Development Chromatographic Development Application->Development Derivatization Derivatization (Optional) Development->Derivatization Detection UV Detection and Densitometric Scanning Derivatization->Detection Rf_Determination Determine Rf Value Detection->Rf_Determination Quantification Quantify this compound Detection->Quantification Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Eupalin_NFKB This compound IKK IKK Eupalin_NFKB->IKK Inhibits IkBa IκBα IKK->IkBa Inhibits NFKB NF-κB IkBa->NFKB Inhibits Nucleus_NFKB Nucleus NFKB->Nucleus_NFKB Inflammation Inflammation Nucleus_NFKB->Inflammation Promotes Eupalin_Nrf2 This compound Keap1 Keap1 Eupalin_Nrf2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus_Nrf2 Nucleus Nrf2->Nucleus_Nrf2 ARE ARE Nucleus_Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Eupalin_PI3K This compound PI3K PI3K Eupalin_PI3K->PI3K Inhibits Akt Akt PI3K->Akt Cell_Survival Cell Survival/ Proliferation Akt->Cell_Survival Promotes Eupalin_MAPK This compound MAPK MAPK (e.g., ERK) Eupalin_MAPK->MAPK Modulates Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Regulates

References

Application Notes and Protocols for In Vitro Studies of Eupalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalin is a sesquiterpene lactone with demonstrated anti-inflammatory and antitumor properties. Successful in vitro investigation of its biological activities is contingent upon the correct preparation and handling of this compound solutions. This document provides detailed application notes and protocols for the solubilization and assessment of the stability of this compound for in vitro studies. It includes quantitative data on the solubility of the closely related compound, eupalinolide A, protocols for the preparation of stock solutions, and guidelines for stability testing. Additionally, it outlines a known signaling pathway affected by eupalinolide A and provides a general experimental workflow for in vitro assays.

This compound Solubility

Table 1: Solubility of Eupalinolide A in Various Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Reference
Dimethyl Sulfoxide (B87167) (DMSO)50108.11[1]
Dimethyl Sulfoxide (DMSO)3064.87[2]
Ethanol1532.43[2]
DMSO:PBS (pH 7.2) (1:2)0.330.71[2]

Note: The molar equivalent is calculated based on the molecular weight of eupalinolide A (462.49 g/mol ).

This compound Stability

The stability of this compound in solution can be influenced by several factors, including pH, temperature, and light exposure. A study on the metabolic stability of eupalinolide A and B in human liver microsomes (HLMs) provides some insight into their stability under physiological conditions.

Table 2: Metabolic Stability of Eupalinolide A in Human Liver Microsomes

ParameterConditionValueReference
Half-life (t½)pH 7.4, 37°C, in HLMs with carboxylesterase activity26.70 ± 2.93 min[3]
Half-life (t½)pH 7.4, 37°C, in HLMs with inhibited carboxylesterase111.36 ± 5.55 min[3]

Additionally, in the context of analytical method validation, eupalinolide A and B were found to be stable under the following conditions[3]:

  • Ambient Temperature: Stable for 6 hours.

  • -20°C: Stable for 3 days.

  • Freeze-Thaw Cycles: Stable after three cycles.

For long-term storage and to ensure the integrity of the compound for in vitro studies, it is recommended to conduct a comprehensive stability analysis.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this will depend on the molecular weight of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.

  • Sterilization: While not always necessary for a DMSO stock, if required, the solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to a few weeks) and at -80°C for long-term storage.

Protocol for In Vitro Cell Treatment

Procedure:

  • Thawing: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: Prepare intermediate dilutions of the this compound stock solution in sterile cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is non-toxic to the cells, typically below 0.5% (v/v).

  • Treatment: Add the final desired concentrations of this compound to the cell culture plates. Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.

Protocol for Stability Assessment of this compound Solution

This protocol provides a general framework for assessing the stability of a this compound stock solution.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO).

  • Storage Conditions: Aliquot the stock solution and store it under various conditions to be tested:

    • Temperature: -20°C, 4°C, room temperature (e.g., 25°C), and an elevated temperature (e.g., 37°C or 40°C).

    • Light: Protect one set of samples from light (e.g., by wrapping in aluminum foil or using amber tubes) and expose another set to ambient light.

    • pH: Prepare solutions in buffers of different pH values (e.g., pH 4, 7, and 9) to assess pH stability.

  • Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, and longer for long-term stability).

  • Analysis: At each time point, determine the concentration of this compound remaining in the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. This data can be used to determine the degradation kinetics and half-life of this compound under each storage condition.

Signaling Pathways and Experimental Workflows

Eupalinolide A, a compound closely related to this compound, has been shown to induce autophagy in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway.

G Eupalinolide_A Eupalinolide A ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_A->ROS ERK ↑ p-ERK ROS->ERK Autophagy Autophagy ERK->Autophagy Cell_Death Cell Death Autophagy->Cell_Death

Eupalinolide A signaling pathway.

A typical workflow for assessing the in vitro effects of this compound involves several key steps from solution preparation to data analysis.

G cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Working Prepare Working Solutions in Medium Prep_Stock->Prep_Working Treatment Treat Cells with this compound and Vehicle Control Prep_Working->Treatment Cell_Culture Seed and Culture Cells Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis Western_Blot Western Blot (Signaling Proteins) Incubation->Western_Blot Data_Collection Data Collection Viability->Data_Collection Apoptosis->Data_Collection Western_Blot->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Experimental workflow for in vitro studies.

References

Application Note: Visualizing Cellular Fate: Fluorescent Labeling of Eupalin for Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eupalin, a flavonoid compound, has garnered interest in pharmacological research for its potential therapeutic properties, including anti-cancer activities. Understanding the cellular uptake, distribution, and mechanism of action of this compound is crucial for its development as a therapeutic agent. This application note provides detailed protocols for the fluorescent labeling of this compound and its subsequent use in cellular uptake studies via fluorescence microscopy and flow cytometry. Furthermore, it outlines the signaling pathway potentially modulated by this compound.

While some flavonoids possess intrinsic fluorescence suitable for label-free imaging, the quantum yield of many, including potentially this compound, may be insufficient for robust cellular imaging.[1] Therefore, extrinsic labeling or fluorescence enhancement is often necessary. This document explores two primary strategies: the synthesis of a fluorescent this compound derivative and the use of a fluorescence enhancer.

Data Presentation

Table 1: Recommended Parameters for Fluorescent Labeling and Cellular Uptake Studies of this compound

ParameterRecommended Value/RangeNotes
Labeling Strategy 1: Fluorescent Derivative
FluorophoreFITC (Fluorescein isothiocyanate)Amine-reactive, well-characterized spectra.
This compound-Fluorophore Molar Ratio1:1 to 1:3Optimize to ensure labeling without altering bioactivity.
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.5-9.0Provides optimal pH for amine labeling.
Reaction Time2-4 hours at Room TemperatureProtect from light.
Purification MethodColumn Chromatography (e.g., Sephadex G-25)To remove unconjugated fluorophore.
Labeling Strategy 2: Fluorescence Enhancement
EnhancerDiphenylboric acid 2-aminoethyl ester (DPBA)Forms a fluorescent complex with certain flavonoids.[2][3]
DPBA Concentration10-50 µMTitrate for optimal signal-to-noise ratio.
Incubation Time with DPBA15-30 minutesPre-incubation of cells before or co-incubation with this compound.
Cellular Uptake and Imaging
Cell Seeding Density (Microscopy)2 x 10^5 cells/well (24-well plate)Adjust based on cell type and growth rate.[4]
Cell Seeding Density (Flow Cytometry)5 x 10^5 cells/well (12-well plate)Ensure sufficient cell numbers for analysis.
Labeled this compound Concentration1-20 µMDetermine experimentally; perform dose-response.[5]
Incubation Time30 minutes to 4 hoursTime-course experiments are recommended.[4][6]
Excitation/Emission (FITC)~495 nm / ~520 nm
Excitation/Emission (this compound-DPBA)~480 nm / ~530 nmVerify spectral properties of the complex.

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled this compound (this compound-FITC)

This protocol describes the conjugation of Fluorescein isothiocyanate (FITC) to an available amine group on this compound or a synthetically introduced linker.

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Sephadex G-25 column

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Prepare a 1 mg/mL stock solution of FITC in anhydrous DMSO immediately before use.

    • Prepare 0.1 M Sodium Bicarbonate buffer and adjust the pH to 8.5-9.0.

  • Conjugation Reaction:

    • In a light-protected vial, add the dissolved this compound to the Sodium Bicarbonate buffer.

    • Slowly add the FITC stock solution to the this compound solution while gently stirring. A molar ratio of 1:1 to 1:3 (this compound:FITC) is recommended as a starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle stirring, protected from light.

  • Purification:

    • Prepare a Sephadex G-25 column and equilibrate with PBS.

    • Load the reaction mixture onto the column.

    • Elute with PBS. The first colored band to elute will be the this compound-FITC conjugate. The second, slower-moving band will be the unconjugated FITC.

    • Collect the fractions containing the this compound-FITC conjugate.

  • Characterization and Storage:

    • Confirm the conjugation and purity using UV-Vis spectroscopy and/or HPLC.

    • Determine the concentration of the labeled this compound.

    • Store the this compound-FITC conjugate at -20°C, protected from light.

Protocol 2: Cellular Uptake Analysis by Fluorescence Microscopy

This protocol details the visualization of fluorescently labeled this compound uptake in cultured cells.

Materials:

  • This compound-FITC (from Protocol 1) or this compound and DPBA

  • Adherent cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA) 4% in PBS

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Glass coverslips in sterile culture plates

Procedure:

  • Cell Seeding:

    • Seed cells onto sterile glass coverslips in a 24-well plate at a density of 2 x 10^5 cells/well.[4]

    • Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.

  • Incubation with Labeled this compound:

    • Prepare working solutions of this compound-FITC in complete culture medium at desired concentrations (e.g., 1, 5, 10, 20 µM).

    • If using DPBA, pre-incubate cells with DPBA-containing medium for 15-30 minutes, or co-incubate with this compound.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the medium containing the labeled this compound to the cells.

    • Incubate for the desired time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a CO2 incubator.[4]

  • Cell Fixation and Staining:

    • Aspirate the incubation medium and wash the cells three times with ice-cold PBS to remove the extracellular compound.[4]

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) for 5-10 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Mount the coverslips onto glass slides using a mounting medium.

    • Image the cells using a fluorescence or confocal microscope with appropriate filter sets for FITC (or the this compound-DPBA complex) and the nuclear stain.

Protocol 3: Quantitative Cellular Uptake Analysis by Flow Cytometry

This protocol provides a quantitative method to measure the uptake of fluorescently labeled this compound.

Materials:

  • This compound-FITC (from Protocol 1) or this compound and DPBA

  • Suspension or adherent cell line of interest

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • FACS buffer (PBS with 1% BSA)

  • FACS tubes

Procedure:

  • Cell Seeding:

    • Seed cells in a 12-well plate at a density of 5 x 10^5 cells/well and culture for 24 hours.

  • Incubation with Labeled this compound:

    • Prepare working solutions of this compound-FITC or this compound (with DPBA) in complete culture medium.

    • Remove the culture medium, wash with PBS, and add the this compound-containing medium.

    • Incubate for the desired time points at 37°C.

  • Sample Preparation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • For adherent cells, detach them using Trypsin-EDTA. Neutralize with complete medium.

    • Transfer the cell suspension to FACS tubes.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS buffer.[4]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use forward and side scatter to gate on the live, single-cell population.

    • Quantify the fluorescence in the appropriate channel (e.g., FITC channel for green fluorescence).[4]

    • Include an unstained control and cells treated with the vehicle as negative controls.

Visualizations

experimental_workflow cluster_labeling This compound Fluorescent Labeling cluster_cell_culture Cell Culture & Treatment cluster_analysis Cellular Uptake Analysis This compound This compound Conjugation Conjugation Reaction This compound->Conjugation Fluorophore Fluorophore (e.g., FITC) Fluorophore->Conjugation Purification Purification (Column Chromatography) Conjugation->Purification Labeled_this compound Fluorescently Labeled this compound Purification->Labeled_this compound Incubation Incubation with Labeled this compound Labeled_this compound->Incubation Cell_Seeding Cell Seeding Cell_Seeding->Incubation Microscopy Fluorescence Microscopy Incubation->Microscopy Flow_Cytometry Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Data Analysis & Interpretation Microscopy->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for fluorescent labeling and cellular uptake studies of this compound.

eupalin_signaling_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ERK ERK Activation ROS->ERK Autophagy Autophagy Induction ERK->Autophagy Cell_Death Cancer Cell Death Autophagy->Cell_Death

References

Troubleshooting & Optimization

Eupalin Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eupalin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the extraction and purification of this compound. Low yield is a frequent challenge, often stemming from suboptimal extraction parameters or degradation of the target molecule. This guide provides detailed solutions, protocols, and data to help you improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its extraction challenging? A1: this compound is a flavonoid, a class of natural compounds known for their diverse biological activities.[1] The primary challenges in its extraction are its susceptibility to degradation under harsh conditions (e.g., high temperature, extreme pH) and its potential for co-extraction with other structurally similar compounds, which complicates purification and can lead to apparent low yields.[2]

Q2: What are the most critical parameters to optimize for improving this compound extraction yield? A2: To maximize yield, several parameters must be optimized. The most critical are the choice of solvent, extraction temperature, extraction duration, solid-to-liquid ratio, particle size of the plant material, and the pH of the extraction solvent.[3][4] A systematic optimization of these variables is crucial for an efficient process.

Q3: I suspect this compound is degrading during my extraction process. What are the signs and how can I prevent it? A3: Degradation can be indicated by a darkening of the extract or the appearance of unexpected spots on a TLC plate. To prevent degradation, it is essential to control the extraction conditions carefully. Key strategies include maintaining a moderate temperature (typically below 60°C), using a slightly acidic solvent to improve flavonoid stability, and protecting the extract from prolonged exposure to light and oxygen.[2][5][6]

Q4: Are there advanced extraction techniques that can significantly improve my this compound yield? A4: Yes, modern techniques can offer significant advantages over traditional methods like maceration. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for flavonoids.[3][4] These methods can increase extraction efficiency, reduce processing time, and lower solvent consumption by using energy to disrupt plant cell walls, thereby enhancing the release of the target compound.[3]

Troubleshooting Guide: Overcoming Low Yield

This guide addresses specific issues that commonly lead to low yields of this compound.

Problem: Low concentration of this compound in the initial crude extract.
  • Possible Cause: Suboptimal extraction parameters are the most common reason for a low concentration of the target compound in the crude extract. This includes using an inappropriate solvent, incorrect temperature, or insufficient extraction time.[2]

  • Solution: A systematic approach to optimizing extraction parameters is recommended.

    • Solvent Selection: this compound, as a flavonoid, is best extracted with polar solvents. Ethanol-water or methanol-water mixtures (e.g., 70-80%) are often more effective than pure solvents.[2]

    • Temperature Control: While higher temperatures can increase solubility, they also risk thermal degradation.[5][7] A temperature range of 40-60°C is a good starting point for optimization.

    • Extraction Time: Prolonged extraction does not always equate to higher yield and can lead to the breakdown of the target compound.[2] For advanced methods like UAE, times are often much shorter (e.g., 30-60 minutes).

    • pH Adjustment: Maintaining a slightly acidic pH (3-5) can significantly improve the stability of flavonoids during extraction.[6][8]

Problem: Significant loss of product during the purification process.
  • Possible Cause: During liquid-liquid extraction, the formation of emulsions can trap the analyte of interest, leading to poor recovery.[9] Additionally, this compound may degrade on the stationary phase during column chromatography if the silica (B1680970) gel is too acidic.[10]

  • Solution:

    • Breaking Emulsions: If an emulsion forms during partitioning, it can often be disrupted by the addition of brine (salting out), gentle swirling instead of vigorous shaking, or by centrifugation to separate the layers.[9]

    • Chromatography Optimization: If degradation on the column is suspected, consider using a deactivated or neutral stationary phase, such as neutral alumina (B75360) or deactivated silica gel.[10] Monitoring fractions closely with TLC can also help minimize the time the compound spends on the column.

Problem: Inconsistent yields between different extraction batches.
  • Possible Cause: The concentration of bioactive compounds in plant material can vary significantly based on factors like the age of the plant, growing conditions, and post-harvest handling and storage.[10]

  • Solution: Standardize the starting material as much as possible.

    • Preparation: Always use plant material that has been dried and ground to a consistent, fine powder to ensure a uniform surface area for extraction.[2][11]

    • Storage: Store dried plant material in a cool, dark, and dry place to prevent the degradation of target compounds before extraction.

Data Presentation

Quantitative data is crucial for making informed decisions during method development. The following tables summarize key parameters for this compound extraction.

Table 1: Comparison of Solvents for Flavonoid Extraction

Solvent SystemRelative PolarityAdvantagesConsiderations
70% Ethanol (B145695)HighHigh efficiency for flavonoids, low toxicity, "green" solvent.[2]May co-extract water-soluble impurities like sugars.
80% MethanolHighExcellent solubilizing power for a wide range of flavonoids.[7]More toxic than ethanol; requires careful handling.
AcetoneMedium-HighGood for less polar flavonoids, easily evaporated.Flammable; can co-extract chlorophylls (B1240455) and waxes.
Ethyl Acetate (B1210297)MediumGood for purification/partitioning steps.Generally used for fractionation, not primary extraction.
Deep Eutectic Solvents (DES)Variable"Green," tunable, can offer high efficiency and stability.[12]Viscosity can be high; may require optimization of water content.[12]

Table 2: Recommended Starting Parameters for this compound Extraction Methods

ParameterConventional MacerationUltrasound-Assisted Extraction (UAE)
Temperature 25-50°C40-60°C
Extraction Time 12-24 hours30-60 minutes[3]
Solid:Liquid Ratio 1:20 to 1:40 (g/mL)[2]1:20 to 1:40 (g/mL)
Solvent 70% Ethanol70% Ethanol
pH Not controlled (or adjusted to 3-5)Adjusted to 3-5 with citric or formic acid.[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a robust starting point for efficient extraction.

  • Sample Preparation: Weigh 10 g of dried and finely powdered plant material.

  • Extraction:

    • Place the powdered material into a 250 mL Erlenmeyer flask.

    • Add 200 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).

    • Adjust the pH of the slurry to ~4.0 using a 1% citric acid solution.

    • Place the flask in an ultrasonic bath.

  • Sonication:

    • Set the bath temperature to 50°C.

    • Sonicate for 45 minutes. Ensure the flask is adequately submerged.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery.

  • Concentration: Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.

Protocol 2: Post-Extraction Liquid-Liquid Partitioning

This protocol is for purifying the crude extract obtained from Protocol 1.

  • Resuspend Crude Extract: Dissolve the dried crude extract in 100 mL of distilled water.

  • Initial Wash: Transfer the aqueous solution to a 500 mL separatory funnel. Add 100 mL of hexane (B92381) and shake gently to remove non-polar impurities like chlorophyll (B73375) and waxes. Allow the layers to separate and discard the upper hexane layer. Repeat this wash two more times.

  • This compound Extraction: To the remaining aqueous layer, add 100 mL of ethyl acetate and shake gently. This will partition the this compound into the ethyl acetate layer.

  • Separation: Allow the layers to separate. Collect the upper ethyl acetate layer.

  • Repeat: Repeat the extraction of the aqueous layer with two additional 100 mL portions of ethyl acetate.

  • Combine and Concentrate: Combine all ethyl acetate fractions and concentrate them using a rotary evaporator to yield a purified this compound-rich extract, which can then be further purified by column chromatography.

Visualizations

Troubleshooting Workflow for Low this compound Yield

G start_node start_node check_node check_node action_node action_node solution_node solution_node start Start: Low this compound Yield check_params Suboptimal Extraction Parameters? start->check_params check_material Poor Starting Material Quality? check_params->check_material No action_params Action: Optimize Solvent, Temp, Time, & pH check_params->action_params Yes check_purification Loss During Purification? check_material->check_purification No action_material Action: Standardize Drying, Grinding, & Storage check_material->action_material Yes solution Improved this compound Yield check_purification->solution No action_purification Action: Address Emulsions & Optimize Chromatography check_purification->action_purification Yes action_params->solution action_material->solution action_purification->solution

Caption: A step-by-step troubleshooting guide for low this compound yield.

Experimental Workflow for this compound Extraction and Purification

Caption: A generalized workflow for this compound extraction and purification.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of Eupalin from other structurally similar flavonoids.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and related flavonoids, offering systematic solutions to resolve them.

ProblemPossible CausesSuggested Solutions
Poor Resolution/Overlapping Peaks Inappropriate mobile phase composition.- Adjust the organic modifier (acetonitrile or methanol) percentage.[1][2] - Modify the pH of the aqueous phase; for acidic compounds like flavonoids, a slightly acidic mobile phase can improve separation.[1][3] - Introduce an additive like formic acid or trifluoroacetic acid to improve peak shape.[1]
Incorrect stationary phase.- For flavonoids, C18 columns are widely used.[1] Consider a different stationary phase like C8 or Phenyl-Hexyl for compounds with different polarities.[1]
Isocratic elution is not suitable for complex mixtures.- Switch to a gradient elution to effectively separate compounds with a wide range of polarities.[4][5][6][7]
Column temperature is not optimal.- Optimize the column temperature. An increase in temperature can reduce mobile phase viscosity and improve separation efficiency.[1][8] A temperature of around 35°C has been found to be optimal for some flavonoid separations.[9]
Peak Tailing Secondary interactions with the stationary phase.- Flavonoids can interact with residual silanol (B1196071) groups on the silica-based column.[3][10][11] Use a highly deactivated (end-capped) column or operate at a lower pH to suppress silanol ionization.[11][12]
Inappropriate mobile phase pH.- The pH of the mobile phase can affect the ionization state of phenolic hydroxyl groups in flavonoids, leading to tailing.[3] Adjusting the pH to be at least 2 units away from the analyte's pKa is recommended.[13]
Column overload.- Reduce the sample concentration or injection volume.[3]
Metal contamination.- Flavonoids can chelate with metal ions. Use a mobile phase with a chelating agent or ensure the HPLC system is well-maintained.[3]
Peak Broadening Extra-column volume.- Minimize the length and internal diameter of tubing between the injector, column, and detector.[3]
Poor column efficiency.- This may indicate an old or degraded column. Replace the column.[3][14]
High flow rate.- An excessively high flow rate may not allow for proper partitioning. Optimize the flow rate, typically in the range of 0.5 - 1.5 mL/min for many applications.[1]
Fluctuating Retention Times Changes in mobile phase composition.- Ensure the mobile phase is prepared accurately and consistently.[15] Use a buffer to maintain a stable pH.[16]
Leaks in the system.- Check all fittings and connections for leaks.[17][18]
Pump issues.- Check for air bubbles in the pump and degas the mobile phase.[17] Worn pump seals or faulty check valves can also cause flow rate fluctuations.[16]
Temperature fluctuations.- Use a column oven to maintain a constant temperature.[17]
Ghost Peaks Contaminated mobile phase.- Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[18][19]
Impurities from the sample or injector.- Clean the injector and use a guard column to protect the analytical column.[15]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound separation?

A good starting point is to use a reversed-phase C18 column with a gradient elution.[1][20] A common mobile phase combination is acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% formic acid) added to the aqueous phase to improve peak shape.[1][8][20]

Q2: Should I use isocratic or gradient elution for separating this compound from other flavonoids?

For complex mixtures of flavonoids with varying polarities, gradient elution is generally preferred.[4][6][7] It allows for the separation of a wider range of compounds in a single run and can lead to sharper peaks for late-eluting compounds.[5] Isocratic elution may be suitable for simpler mixtures of flavonoids with similar polarities.[4]

Q3: How can I improve the resolution between this compound and a closely eluting flavonoid?

To improve resolution, you can:

  • Optimize the mobile phase: Fine-tune the gradient slope or the organic solvent-to-water ratio.[1]

  • Change the organic solvent: Switching from acetonitrile to methanol (B129727), or vice-versa, can alter selectivity.[21]

  • Adjust the pH: Modifying the mobile phase pH can change the retention times of ionizable flavonoids.[1][2]

  • Change the stationary phase: If optimizing the mobile phase is insufficient, trying a column with a different selectivity (e.g., a phenyl-hexyl column) may be necessary.[1]

Q4: My this compound peak is tailing. What is the most likely cause and how can I fix it?

The most common cause of peak tailing for flavonoids like this compound is the interaction of their phenolic hydroxyl groups with active silanol groups on the silica (B1680970) surface of the HPLC column.[3][10][11] To fix this, you can:

  • Add a small amount of acid (e.g., formic or acetic acid) to the mobile phase to suppress the ionization of the silanol groups.[1]

  • Use a column with high-purity silica and effective end-capping.[12]

  • Lower the pH of the mobile phase.[11]

Q5: What detection wavelength should I use for this compound and related flavonoids?

Flavonoids typically have strong UV absorbance. A photodiode array (PDA) detector is ideal as it can monitor multiple wavelengths simultaneously.[8] Common detection wavelengths for flavonoids are around 254 nm, 280 nm, and 360 nm.[22][23] For specific flavonoids like eupafolin, a wavelength of 255 nm has been used.[24] It is best to determine the lambda max of this compound and your related flavonoids using a UV-Vis spectrophotometer or the PDA detector to ensure maximum sensitivity.[25]

Experimental Protocols

General Protocol for HPLC Method Development for this compound Separation

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound and related flavonoids in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase).

    • Filter the sample solution through a 0.45 µm or 0.2 µm syringe filter before injection to remove any particulate matter.[18]

  • Initial HPLC Conditions (Scouting Run):

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[26]

    • Mobile Phase A: 0.1% Formic acid in water.[8][24]

    • Mobile Phase B: Acetonitrile.[8][24]

    • Gradient: Start with a linear gradient from 5-95% B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30-40°C.[8]

    • Detection: PDA detector, scanning from 200-400 nm.

    • Injection Volume: 10 µL.

  • Optimization:

    • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of target peaks.

    • Mobile Phase Modifier: Evaluate different organic modifiers (e.g., methanol instead of acetonitrile) to alter selectivity.

    • pH Adjustment: If necessary, adjust the pH of the aqueous mobile phase to improve peak shape and resolution.

    • Temperature Optimization: Investigate the effect of column temperature on the separation.

  • Method Validation (Abbreviated):

    • System Suitability: Inject a standard solution multiple times to check for reproducibility of retention time, peak area, and resolution.

    • Specificity: Ensure that the this compound peak is well-resolved from other components.

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish a calibration curve.

Diagrams

Workflow for HPLC Method Development

MethodDevelopmentWorkflow HPLC Method Development Workflow A Define Separation Goals B Select Initial Conditions (Column, Mobile Phase, Detector) A->B C Perform Scouting Gradient Run B->C D Evaluate Chromatogram (Resolution, Peak Shape) C->D E Is Separation Adequate? D->E F Optimize Method (Gradient, pH, Temperature) E->F No G Method Validation E->G Yes F->C H Routine Analysis G->H TroubleshootingResolution Troubleshooting Poor Peak Resolution Start Poor Resolution Observed Opt_MobilePhase Optimize Mobile Phase (Gradient, Organic Solvent %) Start->Opt_MobilePhase Check_pH Adjust Mobile Phase pH Opt_MobilePhase->Check_pH Resolved Resolution Achieved Opt_MobilePhase->Resolved If resolved Opt_Temp Optimize Column Temperature Check_pH->Opt_Temp Check_pH->Resolved If resolved Change_Column Change Column (Different Stationary Phase) Opt_Temp->Change_Column If still unresolved Opt_Temp->Resolved If resolved Change_Column->Resolved If resolved

References

Technical Support Center: Stability of Small Molecules in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific stability data for a compound named "Eupalin" is publicly available. This guide provides general information and troubleshooting advice for assessing the stability of novel or uncharacterized small molecules, like this compound, when dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my compound in a DMSO stock solution?

A1: The chemical stability of compounds in DMSO is influenced by several environmental factors during long-term storage.[1] Key factors include:

  • Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This water can lead to the hydrolysis of susceptible compounds.[2] Water has been shown to be a more significant factor in compound degradation than oxygen.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1] While many compounds are stable for extended periods at room temperature, storage at lower temperatures (4°C, -20°C, or -80°C) is generally recommended to slow down potential degradation processes.[2][4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can be detrimental. While some studies show no significant compound loss after a limited number of cycles, it is generally considered a risk factor for compound stability and can lead to precipitation.[3][5]

  • Light Exposure: Light-sensitive compounds can degrade when exposed to light. Using amber vials or other light-protecting containers is advisable for such molecules.[2]

  • Oxygen: While generally considered less critical than water, dissolved oxygen can cause oxidation of sensitive functional groups.[3]

Q2: What are the recommended storage conditions for DMSO stock solutions?

A2: For long-term stability, it is recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and store them at -20°C or -80°C in tightly sealed vials.[2][6] For short-term storage, 4°C is often acceptable.[4] It is crucial to use anhydrous DMSO to prepare stock solutions, as moisture can significantly impact compound stability.[6]

Q3: How many freeze-thaw cycles can my compound in DMSO tolerate?

A3: The tolerance to freeze-thaw cycles is compound-specific.[7] One study on a diverse set of compounds showed no significant loss after 11 freeze-thaw cycles.[3] However, to ensure the integrity of your compound, it is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles altogether.[6]

Q4: Does the type of storage container matter for DMSO solutions?

A4: Yes, the container material can be a factor. A study comparing glass and polypropylene (B1209903) containers for compound storage in DMSO at room temperature for 5 months found no significant difference in compound recovery between the two.[3] However, it is important to use containers with secure seals to prevent moisture absorption and solvent evaporation.

Q5: My compound has precipitated out of the DMSO solution. What should I do?

A5: Precipitation can occur if the solution is supersaturated or due to temperature changes.[6] To redissolve the compound, you can gently warm the solution (e.g., to 37°C) and use an ultrasonic bath.[6] If precipitation persists, it may be necessary to prepare a new, less concentrated stock solution.[6]

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Difficulty dissolving the compound in DMSO 1. Use of old or hydrated DMSO.[6] 2. The compound has reached its solubility limit.[6] 3. Insufficient mixing.[6]1. Use fresh, anhydrous DMSO.[6] 2. Prepare a less concentrated stock solution.[6] 3. Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[6]
Precipitation in the stock solution after storage 1. Inappropriate storage temperature.[6] 2. The solution is supersaturated.[6] 3. Multiple freeze-thaw cycles.[6]1. Ensure storage at -20°C or -80°C.[6] 2. Briefly warm and sonicate the solution before use to redissolve any precipitate.[6] 3. Aliquot stock solutions to minimize freeze-thaw cycles.[6]
Inconsistent experimental results or loss of compound activity over time 1. Degradation of the compound in the DMSO stock.[2] 2. Instability of the compound in the aqueous assay buffer.[2] 3. Adsorption of the compound to plasticware.[2]1. Perform a stability assessment of the DMSO stock (see Experimental Protocol below). 2. Assess the compound's stability directly in the final assay buffer.[2] 3. Consider using low-adhesion microplates or including a small percentage of a non-ionic surfactant in the assay buffer.

Summary of General Compound Stability in DMSO

Storage ConditionDurationPercentage of Stable Compounds
Wet DMSO (90/10 DMSO/water) at 4°C2 years85%
Room Temperature in DMSO3 months92% (probability of observation)
Room Temperature in DMSO6 months83% (probability of observation)
Room Temperature in DMSO1 year52% (probability of observation)

Data is generalized from studies on large compound libraries and may not be representative of all small molecules.[4][8][9]

Experimental Protocols

Protocol: Assessing Compound Stability in DMSO by HPLC

This protocol outlines a general method for determining the stability of a compound in a DMSO stock solution over time and under different storage conditions.

1. Materials:

  • Compound of interest (e.g., this compound)

  • Anhydrous DMSO

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Appropriate HPLC column for the compound

  • Mobile phase solvents

  • Autosampler vials

  • Incubators or storage chambers at desired temperatures (e.g., room temperature, 4°C, -20°C)

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Aliquot Samples: Aliquot the stock solution into multiple autosampler vials for each storage condition to be tested. This avoids repeated sampling from a single stock.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot for T=0 analysis.

    • Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase or a compatible solvent.

    • Inject the sample into the HPLC system and record the chromatogram. The peak area of the compound at T=0 will serve as the baseline.

  • Incubation: Store the aliquoted samples under the desired conditions (e.g., protected from light at room temperature, 4°C, and -20°C).

  • Time Point Analysis: At predetermined time points (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature if it was stored at a lower temperature.

    • Prepare the sample for HPLC analysis as in step 3 and analyze.

  • Data Analysis:

    • For each time point and condition, calculate the percentage of the compound remaining relative to the T=0 sample using the peak areas.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.

Visualizations

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in anhydrous DMSO) aliquot Aliquot into Vials for each condition prep_stock->aliquot t0_analysis Time=0 Analysis (HPLC/LC-MS) aliquot->t0_analysis incubation Incubate at Different Conditions (RT, 4°C, -20°C) aliquot->incubation data_analysis Data Analysis (% Remaining vs. T=0) t0_analysis->data_analysis tx_analysis Time=X Analysis (e.g., 24h, 7d, 1m) incubation->tx_analysis tx_analysis->data_analysis

Caption: Workflow for assessing compound stability in DMSO.

G Troubleshooting DMSO Stock Solution Issues start Issue Observed: Precipitate or Activity Loss check_solubility Is concentration too high? start->check_solubility check_storage Stored correctly? (-20°C/-80°C, aliquoted) check_solubility->check_storage No action_remake Action: Remake at lower concentration check_solubility->action_remake Yes check_dmso Used fresh, anhydrous DMSO? check_storage->check_dmso Yes action_resolubilize Action: Warm (37°C) and sonicate check_storage->action_resolubilize No (Precipitate) action_aliquot Action: Prepare new stock, aliquot, and store properly check_dmso->action_aliquot No action_stability_test Action: Perform stability test (HPLC/LC-MS) check_dmso->action_stability_test Yes action_resolubilize->check_dmso

Caption: A logical flow for troubleshooting common DMSO stock issues.

G Conceptual Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand This compound (Extracellular Signal) Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocates to Response Cellular Response (e.g., Apoptosis, Proliferation) Nucleus->Response

Caption: A generic signaling cascade initiated by a ligand.

References

Troubleshooting Eupalin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eupalin, a novel kinase inhibitor. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

This compound is a potent and selective inhibitor of the novel E-Kinase signaling pathway. It is a hydrophobic compound, supplied as a lyophilized powder. Due to its low aqueous solubility, the recommended primary solvent for creating high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2]

Q2: My this compound solution, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. What is happening?

This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly diluted into an aqueous solution like cell culture media.[3] The compound's concentration exceeds its solubility limit in the new aqueous environment, causing it to fall out of solution.

Key causes include:

  • High Final Concentration: The target concentration of this compound in your media may be higher than its aqueous solubility limit.[3]

  • Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of media creates localized high concentrations, triggering precipitation before the compound can disperse.[4]

  • Low Temperature: Adding the stock solution to cold (e.g., refrigerated) media can decrease this compound's solubility.[3]

  • High Final DMSO Concentration: While DMSO helps dissolve this compound, final concentrations above 0.5% can be toxic to many cell lines.[5][6]

Q3: My media containing this compound looks fine at first, but I see a precipitate after a few hours or days in the incubator. What causes this delayed precipitation?

Delayed precipitation can be caused by several factors related to the culture conditions over time:

  • Temperature and pH Shifts: As cells metabolize, they produce waste products that can lower the pH of the medium.[4] Changes in pH and temperature can affect the solubility of some compounds.[7]

  • Evaporation: Over time, especially in incubators with suboptimal humidity, evaporation can increase the concentration of all media components, including this compound, pushing it past its solubility limit.[4][8]

  • Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[3][9]

Q4: Is it okay to filter out the precipitate and use the remaining solution?

No, filtering is not recommended. The precipitate is the active compound, so filtering it out will lower the actual concentration of this compound in your media to an unknown level, making experimental results inaccurate and unreliable.[4] The better approach is to address the root cause of the precipitation.[4]

Troubleshooting Guide

If you are experiencing this compound precipitation, use the following decision tree and table to diagnose and solve the issue.

G start Precipitation Observed q1 When does it occur? start->q1 immediately Immediately upon adding to media q1->immediately Immediately delayed After hours/days in incubator q1->delayed Delayed sol_check Is stock solution clear at room temperature? immediately->sol_check env_check Review Culture Conditions: - Incubator humidity optimal? - Media pH stable? - Using low-evaporation plates? delayed->env_check dilution_method Review Dilution Protocol: - Pre-warm media to 37°C? - Add stock dropwise with mixing? - Using serial dilution? sol_check->dilution_method Yes reprepare_stock Action: Reprepare stock. Ensure full dissolution. Consider gentle warming or sonication. sol_check->reprepare_stock No solubility_limit Action: Determine solubility limit. (See Protocol 2) Lower final this compound concentration. dilution_method->solubility_limit media_interaction Action: Consider media change. Check for interactions with salts/serum. env_check->media_interaction

Caption: Troubleshooting workflow for this compound precipitation.

Troubleshooting Summary Table
Symptom Possible Cause Recommended Solution
Immediate Precipitation Concentration Exceeds Solubility: Final concentration is too high for the aqueous media.Perform a solubility test (see Protocol 2) to find the maximum soluble concentration. Lower the final working concentration.[3]
Improper Dilution Technique: Rapid addition of stock to media causes the compound to "crash out."Prepare working solutions by adding the stock solution dropwise into pre-warmed (37°C) media while gently vortexing or swirling.[3] Consider serial dilutions.[4]
Incompletely Dissolved Stock: The initial DMSO stock solution was not fully dissolved.Ensure the lyophilized powder is completely dissolved in DMSO before further dilution. Gentle warming or brief sonication can help.[5]
Delayed Precipitation Media Evaporation: Water loss over time concentrates all components, including this compound.Ensure proper incubator humidification. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3][8]
pH Instability: Cellular metabolism alters media pH, affecting this compound's solubility.Monitor the pH of your culture. Change the media more frequently, especially in dense cultures, to maintain a stable pH.[4]
Interaction with Serum/Media: Proteins in serum or salts in the media may bind to or react with this compound.Test solubility in serum-free vs. serum-containing media. Sometimes serum proteins can help solubilize compounds.[4] If using serum-free media, consider a different basal formulation.[3][9]
General High Final Solvent Concentration: The final concentration of DMSO is toxic or affects solubility.Keep the final DMSO concentration in the culture below 0.5%, and ideally below 0.1%.[5][6] Always include a vehicle control (media + same DMSO concentration) in experiments.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

G cluster_0 Preparation Workflow start Start: Lyophilized this compound weigh 1. Weigh this compound (e.g., 5 mg) start->weigh add_dmso 2. Add calculated volume of DMSO (e.g., to make 10 mM) weigh->add_dmso dissolve 3. Dissolve fully: - Vortex - Gentle sonication - Brief warming (37°C) add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Methodology:

  • Calculate: Determine the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (MW = 500 g/mol , hypothetical).

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))

  • Weigh: Carefully weigh the this compound powder in a sterile microcentrifuge tube.

  • Dissolve: Add the calculated volume of high-purity, sterile DMSO to the tube.

  • Mix: Vortex the solution thoroughly. If granules are still visible, briefly sonicate the tube in a water bath or warm it to 37°C for 5-10 minutes to ensure complete dissolution. The final solution should be clear.[5]

  • Aliquot & Store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.[4] Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This protocol helps you empirically determine the solubility limit of this compound in your specific cell culture medium.

Methodology:

  • Prepare Media: Dispense 1 mL of your complete cell culture medium (pre-warmed to 37°C) into several sterile microcentrifuge tubes.

  • Create Dilutions: Prepare a series of this compound dilutions in the media. Add increasing amounts of your 10 mM this compound stock solution to the tubes to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Mix and Incubate: Mix each tube gently by inversion. Incubate the tubes under normal culture conditions (37°C, 5% CO₂) for at least 2 hours.

  • Observe: After incubation, visually inspect each tube for signs of precipitation (cloudiness, crystals, or film). Examination under a light microscope can help detect fine precipitates.[4]

  • Determine Limit: The highest concentration that remains a clear, precipitate-free solution is the maximum soluble concentration for your experimental conditions.

This compound Signaling Pathway

This compound functions by inhibiting E-Kinase, a critical component in a pathway that promotes cell survival and proliferation. Understanding this pathway is key to interpreting experimental results.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor EKinase E-Kinase Receptor->EKinase Activates Substrate Substrate Protein (SP) EKinase->Substrate Phosphorylates SP_P SP-Phosphate Substrate->SP_P TF Transcription Factor SP_P->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes This compound This compound This compound->EKinase Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Eupalin NMR Signal Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Eupalin" does not correspond to a standard chemical name in common chemical databases. The following guide is tailored for a compound of the flavonoid class, specifically 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)-4H-chromen-4-one[1], which is a complex natural product that presents common NMR challenges. The principles and techniques described here are broadly applicable to improving NMR signal resolution for similar complex small molecules and natural products.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my ¹H NMR spectrum of this compound broad and poorly resolved?

A1: Poor resolution in the NMR spectrum of a complex natural product like this compound can stem from several factors:

  • Signal Overlap: The molecule has numerous protons in similar chemical environments, especially in the aromatic and sugar regions, leading to overlapping signals.[5]

  • Sample Concentration: Highly concentrated samples can be viscous, which leads to broader peaks.[6][7]

  • Inadequate Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks.[6][7]

  • Presence of Particulates: Undissolved material or impurities in the sample can disrupt the magnetic field homogeneity.[6]

  • Molecular Aggregation: Flavonoids can aggregate in solution, leading to line broadening.

  • Conformational Exchange: The molecule may exist in multiple conformations that are slowly interconverting on the NMR timescale, resulting in broad signals.

Q2: I have very little this compound sample. How can I get a good spectrum?

A2: When sample quantity is limited (e.g., <1 mg), sensitivity becomes a major concern.[4][8] To obtain a quality spectrum:

  • Use a High-Field Spectrometer: Higher magnetic fields increase both resolution and sensitivity.[3][8]

  • Utilize a Cryoprobe: Cryogenically cooled probes can boost the signal-to-noise ratio by a factor of 3-4 compared to standard probes.[8]

  • Increase the Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans.[9][10] Be mindful that this increases experiment time.

  • Optimize Acquisition Parameters: Ensure the 90° pulse width is correctly calibrated and use an appropriate relaxation delay (D1).[9]

  • Use a Micro-NMR Tube: Tubes with a smaller diameter (e.g., 1.7 mm or 3 mm) require less sample volume and can improve sensitivity.

Q3: Which 2D NMR experiments are most helpful for resolving overlapping signals in this compound?

A3: Two-dimensional (2D) NMR experiments are essential for disentangling complex spectra by spreading correlations into a second dimension.[2][11] Key experiments include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which is excellent for resolving overlapping proton signals by spreading them out over the much wider carbon chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different spin systems and piecing together the molecular skeleton.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the 3D structure and stereochemistry.[8]

Troubleshooting Guides

Problem: Broad or Asymmetric Peaks in ¹H NMR Spectrum

This is one of the most common issues encountered. Follow this logical workflow to diagnose and solve the problem.

G cluster_0 start Start: Poor Peak Shape check_shims Is the lineshape poor for solvent peak? start->check_shims shim Re-shim the magnet. (Start with automated shimming, then manual if needed) check_shims->shim Yes check_concentration Is the sample concentration > 10 mg/mL? check_shims->check_concentration No shim->check_concentration dilute Dilute the sample. (Optimal: 1-5 mg in 0.6 mL) check_concentration->dilute Yes check_particulates Can you see suspended particles? check_concentration->check_particulates No dilute->check_particulates filter_sample Filter the sample through glass wool or a syringe filter. check_particulates->filter_sample Yes change_temp Try acquiring the spectrum at a different temperature (e.g., 40°C). This can average out conformations or reduce viscosity. check_particulates->change_temp No filter_sample->change_temp end_node Resolution Improved change_temp->end_node fail_node Problem Persists? Consider sample degradation or aggregation. change_temp->fail_node

Caption: Troubleshooting workflow for poor NMR peak shape.
Problem: Signal-to-Noise Ratio (S/N) is Too Low

A weak signal can make it impossible to identify important correlations, especially in 2D spectra.

Parameter Recommended Action Rationale
Number of Scans (NS) Increase the number of scans. For ¹H, try 32, 64, or 128. For ¹³C or 2D, this will significantly increase experiment time.S/N increases with the square root of NS. Doubling the S/N requires quadrupling the number of scans.[9]
Relaxation Delay (D1) For quantitative ¹H NMR, ensure D1 is at least 5 times the longest T1 relaxation time. For routine spectra, a D1 of 1-2 seconds is often sufficient.[10]If D1 is too short, protons that relax slowly will not fully return to equilibrium, leading to reduced signal intensity.
Pulse Angle For ¹H NMR with multiple scans, using a smaller flip angle (e.g., 30° or 45°) along with a shorter D1 can increase S/N over a given period.A 90° pulse maximizes signal for a single scan but requires a longer D1 for full relaxation. Smaller flip angles allow for faster pulsing.
Probe Tuning Ensure the probe is properly tuned and matched to the sample.An untuned probe leads to inefficient power transfer and significant loss of signal intensity.[6]

Experimental Protocols

Protocol 1: Optimized ¹H NMR Acquisition for this compound

This protocol is designed to achieve good resolution for a moderately complex small molecule.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound.

    • Dissolve in 0.6 mL of a suitable deuterated solvent (see table below). Common choices for flavonoids include DMSO-d₆, Methanol-d₄, or Acetone-d₆.[12]

    • Filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]

  • Spectrometer Setup:

    • Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

  • Shimming:

    • Perform an automated shimming routine.

    • Observe the FID (Free Induction Decay). It should have a smooth, exponential decay. Observe the solvent peak in the frequency domain; it should be sharp and symmetrical.

    • If peak shape is poor, perform manual shimming on the lower-order Z-shims (Z1, Z2, Z3, Z4) to maximize the lock level and improve lineshape.

  • Acquisition Parameter Optimization:

    • Calibrate the 90° pulse width (p1) for your specific sample.

    • Set the following parameters as a starting point:

Parameter Value Purpose
td (Time Domain Points)64k (65536)Number of data points collected. More points = better digital resolution.
sw (Spectral Width)~16 ppmThe frequency range to be observed. Should encompass all expected signals.[10]
aq (Acquisition Time)~3.0 sThe duration of the FID collection. A longer AQ provides better resolution.[9]
d1 (Relaxation Delay)2.0 sA delay to allow spins to relax before the next pulse.[10]
ns (Number of Scans)16 or 32Increase for dilute samples to improve S/N.[10]
p1 (Pulse Width)Calibrated 90° pulseEnsures maximum signal excitation per scan.
  • Data Processing:

    • Apply a gentle window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve S/N without significantly degrading resolution.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Acquiring a Gradient-Selected HSQC Spectrum

This protocol is for correlating protons to their directly attached carbons, which is a powerful technique for resolving signal overlap.

  • Setup:

    • Use a sample prepared as in Protocol 1.

    • Load a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer).

  • Key Parameters:

Parameter ¹H Dimension ¹³C Dimension Description
Spectral Width (sw) ~12 ppm~160 ppmSet to cover the expected chemical shift ranges.
Time Domain (td) 2048256Number of data points in the direct (¹H) and indirect (¹³C) dimensions.
Number of Scans (ns) 2 to 82 to 8Number of scans per increment.
Relaxation Delay (d1) 1.5 s1.5 sShorter delay is acceptable as it's not a quantitative experiment.
¹J(CH) Coupling --Set the evolution delay to an average one-bond C-H coupling constant (~145 Hz).
  • Acquisition & Processing:

    • The experiment time will depend on the parameters but can range from 20 minutes to a few hours.

    • Process the data using appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform Fourier transform, phase correction, and baseline correction. The resulting 2D plot will show peaks at the coordinates of each proton and its attached carbon.

Visualization of the NMR Workflow

This diagram illustrates the general workflow for structure elucidation of a complex natural product like this compound using NMR.

G cluster_1 sample_prep Sample Preparation (Dissolve & Filter) oneD_NMR Acquire 1D NMR (¹H, ¹³C, DEPT) sample_prep->oneD_NMR check_resolution Check Resolution & S/N oneD_NMR->check_resolution optimize Optimize Parameters (Shimming, Temp, Conc.) check_resolution->optimize Poor twoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) check_resolution->twoD_NMR Good optimize->oneD_NMR Re-acquire structure_elucidation Data Analysis & Structure Elucidation twoD_NMR->structure_elucidation final_structure Propose Structure structure_elucidation->final_structure

Caption: General workflow for NMR-based structure elucidation.

References

Minimizing degradation of Eupalin during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Eupalin during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during purification?

This compound is a flavonol, specifically eupalitin (B1239494) 3-O-rhamnoside, with the chemical formula C₂₃H₂₄O₁₁.[1] Like many flavonoids, this compound is susceptible to degradation under various chemical and physical conditions, which can arise during extraction and purification processes. Factors such as pH, temperature, and light exposure can lead to the breakdown of the molecule, reducing the final yield and purity of the target compound. Understanding and controlling these factors is critical for successful isolation.

Q2: What are the primary factors that can cause this compound degradation?

The primary factors contributing to the degradation of flavonoids like this compound include:

  • Temperature: Elevated temperatures can accelerate degradation reactions. Flavonoid degradation generally follows first-order reaction kinetics, with the rate increasing at higher temperatures.[2]

  • pH: The stability of flavonoids is often pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolysis of the glycosidic bond or promote oxidative degradation.[3][4][5] Some flavonoids are more stable in slightly acidic conditions.[4]

  • Light: Exposure to ultraviolet (UV) and even visible light can induce photodegradation of flavonoids.[6][7][8]

  • Oxidation: Flavonoids can be susceptible to oxidation, a process that can be accelerated by the presence of oxygen, metal ions, and enzymes like polyphenol oxidase (PPO) and peroxidase (POD).[9]

  • Microbial Contamination: Microorganisms can metabolize flavonol glycosides, leading to their degradation.[10][11]

Q3: What are the common degradation products of flavonols similar to this compound?

Degradation of flavonol glycosides can result in the cleavage of the sugar moiety to yield the aglycone (in this case, eupalitin). Further degradation of the aglycone can occur, leading to the formation of smaller phenolic compounds such as 3,4-dihydroxyphenylacetic acid and 4-hydroxyphenylacetic acid.[10][11] Oxidative degradation can lead to a variety of oxidized and rearranged products.[6][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound after extraction. Thermal Degradation: Prolonged exposure to high temperatures during extraction.Optimize extraction parameters to use lower temperatures for shorter durations. Consider non-thermal extraction methods like ultrasonic-assisted or microwave-assisted extraction.[13]
Inappropriate Solvent: The solvent used may not be efficient for extracting this compound.This compound is soluble in methanol (B129727).[14] Consider using methanol or ethanol (B145695) for extraction. Perform small-scale solvent screening to determine the optimal solvent system.
Significant loss of this compound during chromatographic purification. On-column Degradation: The chromatographic conditions (e.g., pH of the mobile phase, temperature) may be causing degradation.- Adjust the pH of the mobile phase to a slightly acidic range (e.g., pH 4-6), where many flavonoids exhibit greater stability.[5] - Perform purification at a reduced temperature (e.g., 4 °C) to minimize thermal degradation. - Add an antioxidant, such as ascorbic acid, to the mobile phase to prevent oxidation.
Irreversible Adsorption: this compound may be strongly and irreversibly binding to the stationary phase.- Modify the mobile phase composition by altering the solvent strength or adding modifiers. - Test different stationary phases (e.g., C18, phenyl-hexyl, or specialized polyphenol columns).
Appearance of unknown peaks in the chromatogram, suggesting degradation. Photodegradation: Exposure of the sample to light during processing or storage.- Protect all solutions containing this compound from light by using amber glassware or wrapping containers in aluminum foil. - Minimize exposure to ambient light during all purification steps.
Oxidative Degradation: Presence of dissolved oxygen or metal ions in solvents and buffers.- Degas all solvents and buffers before use. - Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. - Work under an inert atmosphere (e.g., nitrogen or argon) if this compound is highly sensitive to oxidation.
Difficulty in obtaining pure this compound crystals. Presence of Impurities: Co-eluting impurities may be hindering crystallization.- Employ orthogonal chromatographic techniques (e.g., reversed-phase followed by normal-phase or size-exclusion chromatography) for enhanced separation. - Optimize the crystallization conditions by testing different solvent systems and temperatures.

Experimental Protocols

Protocol 1: Extraction of this compound from Eupatorium ligustrinum

This protocol is a general guideline based on methods for related compounds and should be optimized for your specific experimental conditions.

  • Plant Material Preparation:

    • Air-dry the aerial parts of Eupatorium ligustrinum in the shade and grind them into a fine powder.

  • Soxhlet Extraction:

    • Place the powdered plant material (e.g., 100 g) into a Soxhlet apparatus.

    • Extract with methanol (e.g., 1 L) for approximately 5-6 hours, or until the solvent running through the siphon is colorless.[14]

    • Alternative: Macerate the plant material in methanol at room temperature with occasional agitation for 48-72 hours.

  • Concentration:

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated extract in distilled water.

    • Successively partition the aqueous suspension with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove unwanted compounds like fats and chlorophylls.[15] this compound is expected to be in the more polar fractions.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Packing:

    • Pack a glass column with an appropriate stationary phase, such as Sephadex LH-20 or silica (B1680970) gel. Equilibrate the column with the initial mobile phase. Sephadex gel chromatography is a common method for purifying flavonoids.[13]

  • Sample Loading:

    • Dissolve the enriched this compound fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Elute the column with a suitable mobile phase gradient. For Sephadex LH-20, a common eluent is methanol. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol can be used.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Fraction Pooling and Concentration:

    • Combine the fractions containing pure this compound based on the chromatographic analysis.

    • Concentrate the pooled fractions under reduced pressure at a low temperature (<40 °C).

Data Presentation

Table 1: Influence of Temperature on Flavonoid Degradation (General Model)

This table presents a general model for the degradation of flavonoids based on first-order kinetics at different temperatures. Specific values for this compound are not available, but this data for other flavonoids illustrates the trend.[2]

Temperature (°C)Degradation Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
42.2 x 10⁻³~315
225.4 x 10⁻³~128
357.8 x 10⁻³~89

Note: Data is illustrative and based on general flavonoid stability studies. The actual degradation rate of this compound may vary.

Table 2: General Stability of Flavonol Glycosides under Different Conditions

This table summarizes the qualitative stability of flavonol glycosides under various stress conditions, based on available literature.

ConditionStabilityNotes
Acidic (pH 4.5-6.5) Generally more stableProtonation of hydroxyl groups can reduce susceptibility to oxidation.[5]
Neutral to Alkaline (pH > 7) Less stableDeprotonation of hydroxyl groups can increase susceptibility to oxidation.[3]
Elevated Temperature (>40°C) Degradation increasesDegradation rate is temperature-dependent.[2]
UV/Visible Light Prone to degradationPhotodegradation can occur, leading to the formation of breakdown products.[6][7]
Presence of Oxidants (e.g., H₂O₂) UnstableFlavonoids are susceptible to oxidative degradation.[4]

Visualizations

Workflow for this compound Purification and Degradation Minimization

Eupalin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_degradation_factors Degradation Factors to Control cluster_mitigation Mitigation Strategies plant_material Eupatorium ligustrinum (Powdered) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction concentrate Concentration (<40°C) extraction->concentrate partition Liquid-Liquid Partitioning concentrate->partition temp High Temperature chromatography Column Chromatography (e.g., Sephadex LH-20) partition->chromatography ph Extreme pH crystallization Crystallization chromatography->crystallization light Light Exposure pure_this compound Pure this compound crystallization->pure_this compound oxygen Oxygen low_temp Low Temperature Processing (4°C) temp->low_temp Control acidic_ph Slightly Acidic pH ph->acidic_ph Control protect_light Protect from Light light->protect_light Control antioxidants Use of Antioxidants (e.g., Ascorbic Acid) oxygen->antioxidants Control Degradation_Factors cluster_factors Contributing Factors This compound This compound degradation Degradation Products This compound->degradation leads to temp Temperature temp->degradation ph pH ph->degradation light Light light->degradation oxygen Oxygen oxygen->degradation enzymes Enzymes enzymes->degradation

References

Eupalin peak tailing in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing of eupalin in reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing?

This compound is a type of flavonol, a class of natural phenolic compounds.[1][2] Its structure contains multiple hydroxyl (-OH) groups.[3][4] In reverse-phase chromatography using silica-based columns (like C18), these polar hydroxyl groups can form strong, secondary interactions with residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface. This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes some this compound molecules to be retained longer than others, resulting in an asymmetrical peak with a "tail".[5][6]

Q2: What is peak tailing and how is it measured?

Peak tailing describes a chromatographic peak where the trailing edge is broader than the leading edge.[7] In an ideal separation, peaks are symmetrical and have a Gaussian shape. Peak asymmetry is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are typically considered to be tailing.[8] Significant tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[9][10]

Q3: What are the primary causes of peak tailing for phenolic compounds like this compound?

The most common causes stem from undesirable chemical interactions or physical issues within the HPLC system.

  • Secondary Silanol Interactions: This is the most frequent cause. Ionized residual silanol groups on the column's silica packing interact with the polar groups of this compound.[11][12]

  • Mobile Phase pH: If the mobile phase pH is near the pKa of this compound or the column's silanol groups (typically pKa ≈ 3.8–4.2), it can lead to inconsistent ionization and peak distortion.[8][7]

  • Column Contamination and Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can create active sites that cause tailing.[6][13] Over time, the stationary phase can degrade, exposing more silanol groups.[14]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[8][13]

  • Extra-Column Effects: Issues like excessive tubing length, wide-diameter tubing, or poorly made connections create "dead volume" where the sample band can spread, causing tailing.[7][15]

Q4: How can I tell if the problem is with my column, my mobile phase, or the instrument?

A simple diagnostic test is to inject a neutral, non-polar compound (like toluene (B28343) or naphthalene) that does not interact with silanol groups.

  • If this neutral marker also shows tailing , the problem is likely physical or systemic, such as a column void, a blocked frit, or extra-column dead volume.[5]

  • If the neutral marker has a symmetrical peak shape while this compound continues to tail, the issue is chemical in nature, pointing towards secondary interactions with the stationary phase that are specific to your analyte.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Diagram: Troubleshooting Workflow for this compound Peak Tailing

G cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column Evaluation cluster_sample Step 3: Sample and Injection Check cluster_system Step 4: System Check start This compound Peak Tailing (Tailing Factor > 1.2) mp_check Is Mobile Phase pH Acidic? (e.g., pH 2.5 - 3.5) start->mp_check mp_adjust Adjust Mobile Phase to pH 2.5-3.5 using 0.1% Formic or Acetic Acid mp_check->mp_adjust No col_type Are you using a modern, end-capped C18 column? mp_check->col_type Yes mp_adjust->mp_check mp_additive Consider adding a silanol-masking agent (e.g., low concentration of TEA) mp_adjust->mp_additive col_switch Switch to a high-purity, end-capped column or one with a different chemistry (e.g., embedded polar group). col_type->col_switch No sample_overload Is sample concentration too high? col_type->sample_overload Yes col_switch->sample_overload col_clean Perform a column regeneration wash. (See Protocol) col_replace Replace the column if performance does not improve after cleaning. col_clean->col_replace sample_dilute Dilute sample by a factor of 10 and re-inject. sample_overload->sample_dilute Yes sample_solvent Is injection solvent stronger than the mobile phase? sample_overload->sample_solvent No sample_dilute->sample_solvent solvent_match Dissolve sample in initial mobile phase conditions. sample_solvent->solvent_match Yes system_check Inject a neutral marker. Does it tail? sample_solvent->system_check No solvent_match->system_check system_check->col_clean No (Chemical Issue) system_fix Check for dead volume: trim tubing, check fittings, inspect guard column. system_check->system_fix Yes (Systemic Issue)

Caption: A step-by-step workflow for diagnosing and resolving peak tailing of this compound.

Data Presentation

Optimizing the mobile phase pH is a critical first step. Silanol groups on the silica surface are acidic and become ionized (negatively charged) at pH levels above ~4.[8] By lowering the mobile phase pH, these silanol groups are protonated (neutral), which minimizes the undesirable secondary ionic interactions with this compound.[5][12]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry Illustrative data for a basic compound susceptible to silanol interactions.

Mobile Phase pHTailing Factor (Tf)Observation
7.02.35Severe tailing due to ionized silanols interacting with the analyte.[5]
5.01.80Moderate tailing as some silanol groups remain ionized.
3.01.33Significant improvement as most silanol groups are protonated.[5]
2.51.10Optimal peak shape; secondary interactions are minimized.

Experimental Protocols

Protocol 1: Mobile Phase Modification to Reduce Tailing

This protocol aims to suppress the ionization of residual silanol groups on the column.

  • Reagent Preparation: Prepare a 0.1% (v/v) solution of formic acid or acetic acid in HPLC-grade water (Mobile Phase A) and in HPLC-grade acetonitrile (B52724) (Mobile Phase B). The resulting pH of the aqueous component should be approximately 2.5-3.5.[11]

  • System Flush: Flush your HPLC system and column thoroughly with the new mobile phase. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase composition.[11]

  • Analysis: Inject your this compound standard and sample.

  • Evaluation: Compare the peak shape and tailing factor to the results from the previous, unbuffered mobile phase. A significant reduction in tailing indicates that silanol interactions were the primary cause.

Protocol 2: Reversed-Phase Column Regeneration

This procedure is used to clean a column that may be contaminated with strongly retained sample components. Always disconnect the column from the detector before starting.[16][17] For columns with particles larger than 1.8 µm, flushing in the reverse direction is often more effective.[17]

  • Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water mixed with your organic solvent (e.g., 95:5 water:acetonitrile) to remove any buffer salts.[17]

  • Intermediate Wash: Flush with 10-20 column volumes of 100% acetonitrile or methanol.[17]

  • Strong Solvent Wash: For stubborn, non-polar contaminants, flush with 10-20 column volumes of 100% isopropanol.[17]

  • Re-equilibration: Before returning to your analytical mobile phase, flush the column with the intermediate solvent (e.g., acetonitrile) and then with your initial buffered mobile phase until the baseline is stable.[17][18]

Diagram: Mechanism of Silanol Interaction

G cluster_surface Silica Surface (pH > 4) cluster_analyte silanol_ionized Ionized Silanol (Si-O⁻) silanol_protonated Residual Silanol (Si-OH) c18 C18 Chain This compound This compound Molecule (with polar -OH groups) This compound->silanol_ionized Secondary Ionic Interaction (Causes Tailing) This compound->c18 Primary Hydrophobic Interaction (Desired)

Caption: Interaction of this compound with a C18 stationary phase, showing desired and undesired mechanisms.

References

Technical Support Center: Matrix Effects in Eupalin Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Eupalin by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis. In complex matrices like plasma or tissue homogenates, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.

Q2: I am observing significant ion suppression in my this compound analysis. What are the likely causes?

A2: Ion suppression is a common challenge in LC-MS/MS analysis of analytes in biological matrices. The primary causes include:

  • Co-eluting Endogenous Components: Phospholipids from plasma membranes are notorious for causing ion suppression in electrospray ionization (ESI).[2]

  • High Concentrations of Salts: Salts from buffers or the biological matrix itself can reduce the efficiency of droplet formation and analyte ionization in the MS source.

  • Poor Chromatographic Separation: If this compound co-elutes with highly abundant matrix components, they will compete for ionization, leading to a suppressed signal for this compound.

Q3: How can I determine if my this compound quantification is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound standard solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike Method: This quantitative method is considered the "gold standard".[3] It involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample after the extraction process. The matrix effect can be calculated using the formula:

    • Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[1]

Q4: What is the expected mass fragmentation pattern for this compound in MS/MS analysis?

A4: this compound is an O-methylated flavone. In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), flavonoids typically exhibit characteristic fragmentation patterns involving the cleavage of the C-ring. For this compound (m/z 345.3 [M+H]⁺), common product ions would result from the loss of methyl groups (-15 Da), carbonyl groups (-28 Da), and retro-Diels-Alder (RDA) fragmentation of the C-ring. While a specific public spectrum for this compound can be elusive, based on the fragmentation of similar flavonoids, one would expect to observe product ions corresponding to these characteristic losses. Identifying these fragments can help confirm the identity of this compound in your samples.

Troubleshooting Guide

Problem 1: My calibration curve for this compound in plasma has poor linearity and reproducibility.

  • Question: Have you evaluated for matrix effects?

    • Answer: Poor linearity and reproducibility are classic symptoms of uncompensated matrix effects. Perform a post-extraction spike experiment across your calibration range to quantify the matrix effect. If significant and variable matrix effects are observed, you will need to optimize your sample preparation and/or chromatographic method.

  • Question: Is your sample preparation method adequate?

    • Answer: Protein precipitation (PPT) is a simple and common method, but it may not be sufficient to remove all interfering phospholipids.[2] Consider more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[4]

Problem 2: I am experiencing significant signal drift for this compound during my analytical run.

  • Question: Are you using a suitable internal standard?

    • Answer: A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects and other sources of variability. If a SIL-IS is not available, a structural analog that co-elutes with this compound and exhibits similar ionization behavior can be used.

  • Question: Is your LC method robust?

    • Answer: Ensure your chromatographic method provides adequate separation of this compound from the regions of significant matrix effects, which can be identified using a post-column infusion experiment. Adjusting the gradient profile or changing the stationary phase may be necessary.

Problem 3: My recovery of this compound is low and inconsistent.

  • Question: Have you optimized your extraction procedure?

    • Answer: The choice of extraction solvent and pH can significantly impact the recovery of flavonoids.[5] For LLE, experiment with different organic solvents. For SPE, ensure the conditioning, loading, washing, and elution steps are optimized for this compound.

  • Question: Are you accounting for protein binding?

    • Answer: this compound may bind to plasma proteins. A protein precipitation step prior to LLE or SPE can help disrupt this binding and improve recovery.[6]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Flavonoid Analysis in Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with Acetonitrile (B52724)85 - 10550 - 80 (Suppression)Simple, fast, and inexpensive.Inefficient removal of phospholipids, leading to significant matrix effects.[2]
Liquid-Liquid Extraction (LLE) with Ethyl Acetate70 - 9080 - 110Good removal of polar interferences.Can be labor-intensive and may have lower recovery for more polar analytes.
Solid-Phase Extraction (SPE) - C18> 9090 - 115High recovery and effective removal of interferences, leading to reduced matrix effects.[4]More time-consuming and costly than PPT and LLE.

Data are representative values for flavonoids and may vary for this compound.

Table 2: UPLC-MS/MS Method Validation Parameters for this compound in Rat Plasma

ParameterResultAcceptance Criteria
Linearity (ng/mL) 2 - 1000r² ≥ 0.99
Intra-day Precision (RSD%) ≤ 13%≤ 15%
Inter-day Precision (RSD%) ≤ 13%≤ 15%
Accuracy (%) 95.8 - 107.685 - 115%
Recovery (%) 83.7 - 94.6Consistent and reproducible

Source: Adapted from a validated UPLC-MS/MS method for Eupatilin.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

  • Prepare Blank Matrix Samples: Extract at least six different lots of blank plasma using your established sample preparation method.

  • Prepare Neat Standard Solutions: Prepare this compound standard solutions in the final reconstitution solvent at low, medium, and high concentrations.

  • Prepare Post-Spiked Matrix Samples: Spike the extracted blank plasma samples with the this compound standard solutions at the corresponding low, medium, and high concentrations.

  • Analysis: Analyze both the neat standard solutions and the post-spiked matrix samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect for each concentration level using the formula provided in FAQ 3.

Protocol 2: Sample Preparation of Plasma Samples using Protein Precipitation (PPT)

  • Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or a 9:1 acetonitrile:methanol mixture) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt Add IS & Acetonitrile centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lcms UPLC-MS/MS System reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant troubleshooting_logic start Poor Linearity or Reproducibility check_me Evaluate Matrix Effect? (Post-Extraction Spike) start->check_me me_present Significant Matrix Effect Observed check_me->me_present optimize_sp Optimize Sample Prep (SPE or LLE) me_present->optimize_sp Yes optimize_lc Optimize LC Separation me_present->optimize_lc Yes use_is Use Stable Isotope-Labeled Internal Standard me_present->use_is Yes revalidate Re-validate Method optimize_sp->revalidate optimize_lc->revalidate use_is->revalidate

References

Technical Support Center: Cell Viability Assay Interference with Eupalin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays when using the flavonoid Eupalin. Due to its antioxidant properties, this compound can interfere with common colorimetric assays, leading to inaccurate results. This guide offers solutions and alternative protocols to ensure reliable data.

Troubleshooting Guide

Problem: Inconsistent or unexpectedly high cell viability readings in the presence of this compound.

Potential Cause: this compound, as a flavonoid with antioxidant properties, can directly reduce tetrazolium salts (e.g., MTT, MTS, XTT) and resazurin-based reagents (e.g., AlamarBlue) in a cell-free manner. This chemical reduction mimics the metabolic activity of viable cells, leading to a false-positive signal and an overestimation of cell viability.[1][2][3]

The following table summarizes common issues, their probable causes, and recommended solutions when conducting cell viability assays with this compound.

Issue Potential Cause Recommended Solution
Artificially high absorbance/fluorescence at higher this compound concentrations Direct reduction of the assay reagent by this compound.[2]1. Run a cell-free control: Incubate this compound with the assay reagent in cell-free media to confirm interference.[4] 2. Switch to a non-redox-based assay: Utilize assays such as the Sulforhodamine B (SRB), Lactate Dehydrogenase (LDH), or ATP-based assays.[3][5]
High background signal in all wells 1. Contamination of reagents. 2. Intrinsic color or fluorescence of this compound.1. Use sterile, fresh reagents. 2. Include a "compound-only" control (this compound in media without cells or assay reagent) and subtract its background absorbance/fluorescence.
Inconsistent results between experiments 1. Variability in cell seeding density. 2. Fluctuation in incubation times. 3. This compound precipitation at high concentrations.1. Ensure a homogenous cell suspension and consistent seeding. 2. Standardize all incubation periods. 3. Check for this compound solubility in your cell culture media and use concentrations below its precipitation point.

Frequently Asked Questions (FAQs)

Q1: Why do my cell viability results show increased viability with higher concentrations of this compound, even though I expect toxicity?

A1: This is a classic sign of assay interference. This compound, being a flavonoid, possesses antioxidant and reducing properties that can chemically reduce the indicator dye in many common viability assays (like MTT, MTS, XTT, and AlamarBlue) to its colored or fluorescent form.[1][2] This reaction occurs independently of cellular metabolic activity, thus generating a signal that is proportional to the concentration of this compound, not the number of viable cells.

Q2: How can I definitively confirm that this compound is interfering with my cell viability assay?

A2: The most straightforward method is to perform a cell-free control.[4]

  • Prepare wells containing your cell culture medium and the same concentrations of this compound used in your experiment, but without any cells.

  • Add the cell viability assay reagent (e.g., MTT, MTS) to these wells.

  • Incubate for the same duration as your cellular experiment.

  • If you observe a color change (e.g., yellow to purple for MTT) or a change in fluorescence, it confirms that this compound is directly reacting with the assay reagent.

Q3: What are the best alternative cell viability assays to use with this compound?

A3: It is highly recommended to switch to an assay that does not rely on cellular reduction of a substrate. Suitable alternatives include:

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content and is not affected by the reducing properties of the test compound.[3]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the LDH enzyme from damaged cells into the culture medium as an indicator of cytotoxicity.

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a marker of metabolically active cells.[5] This method is generally not susceptible to interference from colored or antioxidant compounds.

Q4: Can I modify my existing MTT protocol to use it with this compound?

A4: While some modifications, such as washing the cells to remove this compound before adding the MTT reagent, can be attempted, these are often not completely effective if the compound is internalized by the cells.[4] Given the high potential for misleading results, switching to a more robust alternative assay is the strongly recommended approach for generating reliable data.

Experimental Protocols

Here are detailed methodologies for the recommended alternative assays to be used with this compound.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins.

  • Materials:

    • Cells seeded in a 96-well plate and treated with this compound.

    • Cold 10% (w/v) Trichloroacetic acid (TCA).

    • 0.4% (w/v) SRB in 1% acetic acid.

    • 10 mM Tris base solution.

  • Protocol:

    • After this compound treatment, gently fix the cells by adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[6]

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

    • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Measure the absorbance at 510 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

  • Materials:

    • Cells seeded in a 96-well plate and treated with this compound.

    • Commercially available LDH assay kit (follow the manufacturer's instructions) or in-house prepared reagents.

  • Protocol (General Steps):

    • After this compound treatment, carefully collect the cell culture supernatant from each well.

    • If the kit requires it, lyse the remaining cells to determine the maximum LDH release.

    • Prepare the LDH reaction mixture according to the kit's protocol.

    • Add the reaction mixture to the collected supernatants and controls.

    • Incubate for the recommended time at room temperature, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).[7]

ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, a marker for metabolically active cells.

  • Materials:

    • Cells seeded in an opaque-walled 96-well plate and treated with this compound.

    • Commercially available ATP-based assay reagent (e.g., CellTiter-Glo®).

  • Protocol (General Steps):

    • After this compound treatment, equilibrate the plate to room temperature for approximately 30 minutes.[8]

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

Visualizations

The following diagrams illustrate the mechanism of assay interference and the workflows of the recommended alternative assays.

cluster_interference Mechanism of MTT Assay Interference This compound This compound Formazan (Purple) Formazan (Purple) This compound->Formazan (Purple) Direct Reduction MTT (Yellow) MTT (Yellow) MTT (Yellow)->Formazan (Purple)

Mechanism of MTT assay interference by this compound.

cluster_workflow Troubleshooting Workflow for this compound Viability Assays start Start: Unexpected Viability Results check_interference Perform Cell-Free Control start->check_interference interference Interference Confirmed check_interference->interference Yes no_interference No Interference check_interference->no_interference No switch_assay Switch to Alternative Assay (SRB, LDH, ATP) interference->switch_assay troubleshoot_other Troubleshoot Other Experimental Variables no_interference->troubleshoot_other end End: Reliable Data switch_assay->end troubleshoot_other->end

Troubleshooting workflow for this compound viability assays.

cluster_pathway Generalized Flavonoid-Modulated Signaling Pathway (PI3K/Akt) This compound This compound Receptor Receptor This compound->Receptor Modulates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Survival, Proliferation, Apoptosis Cell Survival, Proliferation, Apoptosis Downstream Effectors->Cell Survival, Proliferation, Apoptosis Regulates

Generalized flavonoid-modulated PI3K/Akt signaling pathway.

Note on Signaling Pathway: While specific signaling pathways for this compound are under investigation, many flavonoids are known to modulate key cellular pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and apoptosis.[9][10] The diagram above represents a generalized model of how a flavonoid like this compound might exert its biological effects.

References

Technical Support Center: Enhancing the Bioavailability of Eupalin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Eupalin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a flavonol, specifically a eupalitin (B1239494) 3-O-rhamnoside, which can be isolated from plants like Eupatorium ligustrinum.[1] Like many flavonoids, this compound is a poorly water-soluble compound. This low aqueous solubility is a major factor contributing to its poor absorption from the gastrointestinal tract, leading to low and variable bioavailability. A study on eupatilin, the aglycone of this compound, reported an absolute bioavailability of only 2.7% in rats, highlighting the challenge of achieving therapeutic concentrations in in vivo models.[2]

Q2: I am observing high variability in my experimental results with this compound. Could this be related to its solubility?

Yes, high variability in plasma concentrations is a common issue with poorly soluble compounds like this compound and is likely linked to its low aqueous solubility. Inconsistent dissolution and absorption in the gastrointestinal tract can lead to significant differences in drug exposure between individual subjects and even within the same subject at different times. This variability can obscure the true dose-response relationship and make it difficult to obtain reproducible results.

Q3: What are the primary strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble flavonoids like this compound. These approaches primarily aim to increase the compound's solubility and dissolution rate in the gastrointestinal fluids. Key strategies include:

  • Nanoparticle-based formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution.

  • Solid dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can improve its wettability and dissolution.

  • Phytosomes: Forming a complex of this compound with phospholipids (B1166683) can enhance its lipid solubility and ability to cross biological membranes.[3][4][5][6]

  • Cyclodextrin (B1172386) complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its aqueous solubility.[7]

  • Self-emulsifying drug delivery systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can lead to the spontaneous formation of a fine emulsion in the gut, facilitating absorption.[8][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low and inconsistent plasma concentrations of this compound after oral administration. Poor dissolution and absorption from the gastrointestinal tract due to low aqueous solubility.- Formulation Enhancement: Develop a nanoparticle, solid dispersion, phytosome, or SEDDS formulation of this compound. - Co-administration: Administer this compound with a bioenhancer like piperine, which can inhibit metabolic enzymes and improve absorption.
Precipitation of this compound in the formulation vehicle during preparation or administration. Low solubility of this compound in common aqueous vehicles.- Utilize a Co-solvent System: Employ a mixture of solvents such as DMSO, ethanol, and water. The final concentration of the organic solvent should be carefully optimized to be non-toxic to the animals. - Use of Surfactants: Incorporate a biocompatible surfactant like Tween 80 or Cremophor EL to increase solubility. - pH Adjustment: Investigate the pH-solubility profile of this compound and adjust the vehicle pH accordingly, if it does not compromise the compound's stability.
Lack of expected therapeutic effect in the animal model despite administering a high dose of this compound. Sub-therapeutic plasma concentrations due to poor bioavailability.- Confirm Bioavailability: Conduct a pilot pharmacokinetic study to determine the actual plasma concentrations achieved with your current formulation. - Optimize Formulation: Implement one of the bioavailability enhancement strategies mentioned above to increase systemic exposure.
Difficulty in preparing a stable and uniform nanoparticle suspension. Aggregation of nanoparticles due to improper stabilization.- Optimize Stabilizer Concentration: The concentration of the stabilizer (e.g., poloxamer, PVA) is critical. Perform experiments with varying stabilizer concentrations to find the optimal level that prevents aggregation. - Control Process Parameters: Factors such as sonication time and power, or homogenization speed and duration, need to be carefully controlled and optimized.
Low drug loading in the prepared solid dispersion. Poor miscibility of this compound with the chosen carrier.- Carrier Screening: Screen a variety of hydrophilic carriers (e.g., PVP, PEG, Soluplus®) to find one with better miscibility with this compound. - Optimize Drug-to-Carrier Ratio: Experiment with different drug-to-carrier ratios to maximize drug loading without compromising the amorphous state of the drug.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₃H₂₄O₁₁[1][10]
Molecular Weight 476.43 g/mol [10][11]
XlogP 1.5[11]
Topological Polar Surface Area 164 Ų[11]
CAS Number 29617-75-2[1][10]
Illustrative Example of Bioavailability Enhancement (Hypothetical Data)

Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific bioavailability enhancement studies for this compound are not currently available in the public domain. These values are based on typical improvements seen for other poorly soluble flavonoids.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Suspension (Control) 50 ± 122.0250 ± 60100
This compound Nanoparticles 250 ± 451.51500 ± 280600
This compound Solid Dispersion 200 ± 381.01250 ± 210500
This compound Phytosomes 350 ± 651.02100 ± 410840

Experimental Protocols

Disclaimer: The following are general protocols for the formulation of poorly soluble flavonoids and should be optimized for this compound.

Protocol 1: Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poloxamer 188

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 50 mg of PLGA in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 0.5% (w/v) solution of Poloxamer 188 in 20 mL of deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.

  • Solvent Evaporation: Continue stirring the suspension for 4-6 hours at room temperature to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove the excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder for long-term storage and reconstitution.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

Procedure:

  • Solution Preparation: Dissolve 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio) in 20 mL of methanol.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the inner surface of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways Potentially Modulated by this compound

Based on studies of related flavonoids, this compound may exert its biological effects, particularly its anticancer properties, through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and ROS/ERK pathways.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Survival Cell Survival mTORC1->Cell Survival Proliferation Proliferation mTORC1->Proliferation Angiogenesis Angiogenesis mTORC1->Angiogenesis This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1 ROS_ERK_Pathway This compound This compound ROS Production ROS Production This compound->ROS Production ASK1 ASK1 ROS Production->ASK1 MEK1/2 MEK1/2 ROS Production->MEK1/2 MKK4/7 MKK4/7 ASK1->MKK4/7 JNK JNK MKK4/7->JNK Apoptosis Apoptosis JNK->Apoptosis ERK1/2 ERK1/2 MEK1/2->ERK1/2 ERK1/2->Apoptosis Cell Proliferation Cell Proliferation ERK1/2->Cell Proliferation Bioavailability_Workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation This compound Formulation (Nanoparticles, Solid Dispersion, etc.) Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Loading) Formulation->Characterization Dissolution In Vitro Dissolution Study Characterization->Dissolution PK_Study Pharmacokinetic Study in Rodents (Oral Administration) Dissolution->PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Eupalin and Eupalitin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative bioactivity of the flavonoid Eupalitin and its glycoside derivative, Eupalin. This guide synthesizes available experimental data for Eupalitin and provides a theoretical comparison for this compound in the absence of direct empirical evidence.

Introduction: Chemical Structures and Relationship

Eupalitin is an O-methylated flavonol, a type of flavonoid, with the chemical formula C₁₇H₁₄O₇. This compound is the 3-O-rhamnoside of Eupalitin, meaning it is a glycoside of Eupalitin with a rhamnose sugar molecule attached at the 3-position. Its chemical formula is C₂₃H₂₄O₁₁. This structural difference, the presence of a sugar moiety, is the primary determinant of potential variations in their biological activities, bioavailability, and metabolic pathways.

Comparative Bioactivity: An Overview

Bioactivity of Eupalitin: Experimental Data

Eupalitin has been investigated for several biological activities, with the most prominent being its anticancer, hepatoprotective, and antihypertensive effects.

Anticancer Activity

Eupalitin has demonstrated pro-apoptotic effects in human prostate cancer cells.

Table 1: Anticancer Activity of Eupalitin

Cell LineAssayKey Findings
PC-3 (Human Prostate Cancer)MTT AssayMarkedly inhibited cell proliferation in a concentration-dependent manner.
PC-3 (Human Prostate Cancer)Flow CytometryInduced cell cycle arrest.
PC-3 (Human Prostate Cancer)ImmunofluorescenceIncreased caspase-3 activity, indicating induction of apoptosis.
PC-3 (Human Prostate Cancer)ROS AssayPromoted the generation of reactive oxygen species (ROS).
  • Cell Seeding: PC-3 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of Eupalitin for a specified period (e.g., 24, 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to untreated control cells.

Hepatoprotective and Antihypertensive Activities of Eupalitin Glycoside

While direct data on Eupalitin's hepatoprotective and antihypertensive effects are limited, a closely related compound, Eupalitin-3-O-β-D-galactopyranoside, has been studied, providing insights into the potential activities of Eupalitin glycosides.

Table 2: Bioactivity of Eupalitin-3-O-β-D-galactopyranoside

BioactivityModelAssayKey Findings
HepatoprotectiveHepG2 cells (in vitro)CCl₄-induced cytotoxicity assayDemonstrated significant hepatoprotective effects.
AntihypertensiveHypertensive rat model (in vivo)ACE inhibition assayShowed dose-dependent ACE inhibitory activity.
  • Reaction Mixture: A reaction mixture is prepared containing angiotensin-converting enzyme (ACE), the substrate (e.g., Hippuryl-His-Leu), and various concentrations of the test compound (Eupalitin-3-O-β-D-galactopyranoside).

  • Incubation: The mixture is incubated at 37°C for a specific duration.

  • Reaction Termination: The enzymatic reaction is stopped by adding an acid (e.g., HCl).

  • Quantification: The product of the reaction (e.g., hippuric acid) is extracted and quantified using high-performance liquid chromatography (HPLC) or spectrophotometry.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of ACE activity (IC₅₀) is calculated.

Bioactivity of this compound: A Theoretical Comparison

In the absence of direct experimental data for this compound, its bioactivity can be inferred based on the known effects of glycosylation on flavonoids.

  • Antioxidant Activity: The addition of a sugar moiety, as in this compound, may decrease its in vitro antioxidant activity compared to the aglycone, Eupalitin. This is because the sugar group can mask the hydroxyl groups that are crucial for free radical scavenging. However, in vivo, the glycoside may be hydrolyzed to release the active aglycone, potentially leading to comparable or even enhanced antioxidant effects due to improved bioavailability.

  • Anticancer and Anti-inflammatory Activity: The glycosylation of flavonoids can have varied effects on their anticancer and anti-inflammatory properties. The sugar moiety can enhance water solubility, potentially improving absorption and distribution in vivo. Some studies suggest that flavonoid glycosides can exhibit potent anti-inflammatory and anticancer effects in vivo, sometimes even greater than their aglycone counterparts.

Signaling Pathways

The anticancer effects of Eupalitin in prostate cancer cells are associated with the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3. The antihypertensive activity of its glycoside is linked to the inhibition of the Renin-Angiotensin System (RAS) via ACE inhibition.

Eupalitin_Anticancer_Pathway Eupalitin Eupalitin PC3 Prostate Cancer Cell (PC-3) Eupalitin->PC3 Enters ROS ↑ Reactive Oxygen Species (ROS) PC3->ROS Caspase3 ↑ Caspase-3 Activation ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Eupalitin_Glycoside_Antihypertensive_Pathway cluster_RAS Renin-Angiotensin System (RAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  catalyzed by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  catalyzed by Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone ↑ Aldosterone Secretion AngiotensinII->Aldosterone BP ↑ Blood Pressure Vasoconstriction->BP Aldosterone->BP ACE Angiotensin-Converting Enzyme (ACE) Renin Renin Eupalitin_Glycoside Eupalitin Glycoside Eupalitin_Glycoside->ACE Inhibits Comparative_Workflow cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_analysis Data Analysis and Comparison This compound This compound (Eupalitin-3-O-rhamnoside) Anticancer Anticancer Assays (e.g., MTT, Apoptosis) This compound->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) This compound->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) This compound->Antioxidant Eupalitin Eupalitin (Aglycone) Eupalitin->Anticancer Eupalitin->Anti_inflammatory Eupalitin->Antioxidant Data Quantitative Data (IC₅₀, EC₅₀, etc.) Anticancer->Data Anti_inflammatory->Data Antioxidant->Data Comparison Comparative Analysis of Bioactivity Data->Comparison Conclusion Conclusion on Structure-Activity Relationship Comparison->Conclusion

Eupalin vs. Quercetin: A Comparative Cytotoxicity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the cytotoxic properties of two prominent flavonoids, eupalin and quercetin (B1663063). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents. This document synthesizes available experimental data to offer an objective comparison of their performance, outlines detailed experimental methodologies, and visualizes key cellular pathways.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and quercetin across various cancer cell lines as reported in the scientific literature. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary based on the specific assay, cell line, and incubation time.

CompoundCell LineIC50 Value (µM)Exposure Time (h)Reference(s)
This compound786-O (Renal)~20 (for 47.2% viability reduction)72[1]
YD-10B (Oral)68.7924[2]
52.6948[2]
50.5572[2]
ES2 (Ovarian)~50Not Specified[3]
OV90 (Ovarian)~50Not Specified[3]
QuercetinMCF-7 (Breast)3724[4][5]
20096
A549 (Lung)8.65 µg/mL24[6]
7.96 µg/mL48[6]
5.14 µg/mL72[6]
H69 (Lung)14.2 µg/mL24[6]
10.57 µg/mL48[6]
9.18 µg/mL72[6]
HeLa (Cervical)13.2 (derivative)Not Specified[7]
29.49 µg/mLNot Specified[8]
HepG2 (Liver)24Not Specified[9]
HEK293 (Kidney)91.35 µg/mL (0.302 mM)Not Specified[10]

Experimental Protocols

Detailed methodologies for key cytotoxicity and apoptosis assays are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or quercetin for specified durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: After treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

LDH Cytotoxicity Assay

The lactate (B86563) dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Treatment: Treat cells with the test compounds in a 96-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Annexin V-PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with this compound or quercetin at their IC50 concentrations. After the desired incubation time, harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Cellular Mechanisms

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for comparing cytotoxicity and the signaling pathways implicated in the cytotoxic effects of this compound and quercetin.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HeLa, HepG2) seeding Cell Seeding (96-well plates) cell_culture->seeding This compound This compound Treatment (various concentrations) quercetin Quercetin Treatment (various concentrations) control Control (vehicle) cytotoxicity_assays MTT Assay LDH Assay This compound->cytotoxicity_assays quercetin->cytotoxicity_assays control->cytotoxicity_assays apoptosis_assay Annexin V-PI Staining (Flow Cytometry) cytotoxicity_assays->apoptosis_assay ic50 IC50 Value Determination apoptosis_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant

Caption: General experimental workflow for comparing cytotoxicity.

G cluster_this compound This compound-Induced Apoptosis cluster_quercetin Quercetin-Induced Apoptosis This compound This compound ROS_E ROS Generation This compound->ROS_E Induces PI3K_Akt_E PI3K/Akt Pathway This compound->PI3K_Akt_E Inhibits MAPK_E MAPK Pathway (p38, JNK, ERK) ROS_E->MAPK_E Activates Apoptosis_E Apoptosis MAPK_E->Apoptosis_E PI3K_Akt_E->Apoptosis_E Leads to Quercetin Quercetin Mcl1 Mcl-1 Quercetin->Mcl1 Downregulates Bax_Q Bax Quercetin->Bax_Q Activates PI3K_Akt_Q PI3K/Akt Pathway Quercetin->PI3K_Akt_Q Inhibits Apoptosis_Q Apoptosis Mcl1->Apoptosis_Q Promotes Bax_Q->Apoptosis_Q Promotes PI3K_Akt_Q->Apoptosis_Q Leads to

Caption: Simplified signaling pathways of this compound and quercetin.

Comparative Analysis of Cytotoxic Mechanisms

Both this compound and quercetin exert their cytotoxic effects primarily through the induction of apoptosis, albeit via distinct signaling pathways.

This compound: this compound's cytotoxic action is strongly associated with the generation of reactive oxygen species (ROS).[1] This oxidative stress, in turn, activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, which are critical mediators of apoptosis.[1][11] Concurrently, this compound has been shown to inhibit the pro-survival PI3K/Akt signaling pathway.[1][11] The culmination of MAPK activation and PI3K/Akt inhibition by this compound leads to programmed cell death. Some studies also suggest that this compound can induce G2/M phase cell cycle arrest.[12]

Quercetin: Quercetin's pro-apoptotic activity is multifaceted. It has been demonstrated to down-regulate the anti-apoptotic protein Mcl-1 and activate the pro-apoptotic protein Bax.[13] The inhibition of the PI3K/Akt/mTOR pathway is another key mechanism by which quercetin promotes apoptosis.[14] Furthermore, quercetin can induce cell cycle arrest and has been shown to modulate the activity of transcription factors like Foxo3a, which play a role in apoptosis.[15] Some evidence also points to quercetin's ability to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Conclusion

References

Eupalin's Antioxidant Power: A Comparative Analysis Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective natural antioxidants, the flavonoid Eupalin has garnered significant attention. This guide provides a comprehensive validation of this compound's antioxidant activity through the widely recognized DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of this compound against standard antioxidants, supported by experimental data and detailed protocols.

Unveiling the Antioxidant Potential of this compound

This compound, a flavonoid found in various medicinal plants, including those of the Eupatorium genus, has been the subject of research for its potential health benefits. One of the key areas of investigation is its antioxidant capacity, which is the ability to neutralize harmful free radicals in the body. The DPPH assay is a common and reliable method used to evaluate this activity.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is deep violet in color. This donation neutralizes the radical, causing the solution to change to a pale yellow color. The degree of this color change, measured spectrophotometrically, is directly proportional to the antioxidant's scavenging activity.

Comparative Antioxidant Activity

The antioxidant efficacy of a compound is often expressed as its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH Radical Scavenging Activity (IC50)
This compoundData not available in cited sources
Ascorbic Acid6.1 - 24.34 µg/mL[1][2]
Trolox3.77 µg/mL[3]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a detailed methodology for performing the DPPH assay to evaluate the antioxidant activity of a test compound like this compound.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Test compound (e.g., this compound)

  • Standard antioxidants (e.g., Ascorbic Acid, Trolox)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • Micropipettes and tips

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound (this compound) and standard antioxidants in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add a specific volume (e.g., 100 µL) of each dilution of the test and standard solutions to separate wells of a 96-well microplate or to separate cuvettes.

    • Add a fixed volume (e.g., 100 µL) of the 0.1 mM DPPH solution to each well or cuvette.

    • A control sample containing only methanol and the DPPH solution should also be prepared.

    • A blank sample containing methanol and the respective concentration of the test/standard solution should be included to account for any absorbance of the sample itself.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.

Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the control (DPPH solution without the test sample).

  • A_sample is the absorbance of the test sample with the DPPH solution.

The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying antioxidant mechanism, the following diagrams have been generated using Graphviz.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample & Standard Solutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

Antioxidant_Mechanism DPPH DPPH• (Violet) DPPHH DPPH-H (Yellow) DPPH->DPPHH H• donation This compound This compound (Antioxidant) Eupalin_rad This compound• (Oxidized) This compound->Eupalin_rad H• donation

Caption: Antioxidant mechanism of this compound in the DPPH assay.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Verification of Flavonoid Glycosides, Featuring Eupalin and its Crystallographically-Defined Analog

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of a natural product's three-dimensional structure is a cornerstone of drug discovery and development. This guide provides a comparative analysis of the methodologies used for the structural elucidation of flavonoid glycosides, with a focus on the cross-verification of spectroscopic data with X-ray crystallography. While a crystal structure for the flavonoid glycoside Eupalin has not been reported, this guide leverages data from the closely related and structurally analogous eupatolitin-3-O-glucoside to illustrate the power of this dual analytical approach.

This guide will delve into the spectroscopic data that led to the initial structural assignment of this compound and compare it with the comprehensive data available for eupatolitin-3-O-glucoside, for which a single-crystal X-ray structure provides unambiguous proof of its molecular conformation and stereochemistry.

Spectroscopic and Crystallographic Data Summary

The structural elucidation of flavonoid glycosides relies on a suite of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide crucial information about the connectivity of atoms and the nature of functional groups. However, for absolute configurational assignment and a definitive understanding of the molecule's spatial arrangement, single-crystal X-ray crystallography is the gold standard.

Below is a comparative summary of the key data for this compound (spectroscopically determined) and eupatolitin-3-O-glucoside (spectroscopically and crystallographically determined).

ParameterThis compoundEupatolitin-3-O-glucoside
Molecular Formula C₂₃H₂₄O₁₁C₂₃H₂₄O₁₃
Molecular Weight 476.4 g/mol 508.4 g/mol
¹H NMR (Aglycone) Signals corresponding to a substituted flavonol scaffoldSignals corresponding to a substituted flavonol scaffold
¹³C NMR (Aglycone) Resonances confirming the flavonoid core and substitution patternResonances confirming the flavonoid core and substitution pattern
¹H NMR (Glycoside) Signals indicative of a sugar moietySignals indicative of a glucoside moiety
¹³C NMR (Glycoside) Resonances confirming the nature of the sugarResonances confirming a glucose unit
Mass Spectrometry Fragmentation pattern consistent with the proposed structureFragmentation pattern consistent with the proposed structure
X-ray Crystallography Not ReportedCrystal system, space group, and atomic coordinates determined

Experimental Protocols

Spectroscopic Analysis of Flavonoid Glycosides (General Protocol)

The structural elucidation of flavonoid glycosides like this compound typically involves the following steps:

  • Isolation and Purification: The compound is first extracted from the plant source, in the case of this compound from Eupatorium littorale, using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to obtain a pure sample.

  • UV-Vis Spectroscopy: An initial analysis using UV-Vis spectroscopy provides information about the flavonoid class and the oxygenation pattern of the aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) experiments provide information about the structure of the aglycone and the sugar moiety through characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including the aromatic protons of the flavonoid core and the protons of the sugar unit. Coupling constants help to determine the relative positions of protons.

    • ¹³C NMR: Reveals the number of carbon atoms and their chemical environments. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting the aglycone to the sugar moiety and determining the glycosylation position.

Single-Crystal X-ray Diffraction of Eupatolitin-3-O-glucoside (General Protocol)

The determination of the crystal structure of a flavonoid glycoside like eupatolitin-3-O-glucoside involves the following key stages:

  • Crystallization: A high-quality single crystal of the compound is grown from a suitable solvent or solvent mixture by slow evaporation or cooling. This is often the most challenging step.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded by a detector as the crystal is rotated.

  • Structure Solution: The positions of the atoms in the crystal lattice are determined from the intensities and positions of the diffraction spots. This "phase problem" is often solved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles. This process results in a detailed three-dimensional model of the molecule.

Mandatory Visualizations

Experimental_Workflow cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Xray X-ray Crystallography Plant_Material Plant Material (e.g., Eupatorium littorale) Extraction Extraction Plant_Material->Extraction Chromatography Chromatography (CC, HPLC) Extraction->Chromatography Pure_Compound Pure Flavonoid Glycoside Chromatography->Pure_Compound UV_Vis UV-Vis Pure_Compound->UV_Vis MS Mass Spectrometry (HR-MS, MS/MS) Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR Crystallization Crystallization Pure_Compound->Crystallization Proposed_Structure Proposed Structure UV_Vis->Proposed_Structure MS->Proposed_Structure IR->Proposed_Structure NMR->Proposed_Structure Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Crystal_Structure 3D Crystal Structure Structure_Solution->Crystal_Structure Confirmed_Structure Confirmed Structure Crystal_Structure->Confirmed_Structure

Caption: Experimental workflow for the isolation and structural elucidation of flavonoid glycosides.

Logical_Relationships cluster_Spectroscopic_Data Spectroscopic Data (e.g., for this compound) cluster_Xray_Data X-ray Crystallography Data (e.g., for Eupatolitin-3-O-glucoside) NMR_Data NMR (1H, 13C, 2D) - Connectivity - Proton/Carbon framework Proposed_Structure Proposed 2D Structure NMR_Data->Proposed_Structure MS_Data MS (HR-MS, MS/MS) - Molecular Formula - Fragmentation MS_Data->Proposed_Structure IR_UV_Data IR & UV-Vis - Functional Groups - Chromophore IR_UV_Data->Proposed_Structure Crystal_Data Diffraction Data - Unit Cell - Space Group Refined_Model Refined Atomic Model - Bond lengths/angles - Absolute Configuration Crystal_Data->Refined_Model Cross_Verification Cross-Verification Refined_Model->Cross_Verification Proposed_Structure->Cross_Verification Confirmed_3D_Structure Confirmed 3D Structure & Stereochemistry Cross_Verification->Confirmed_3D_Structure

Caption: Logical relationships in the cross-verification of a flavonoid glycoside structure.

Comparative Analysis of Eupalin Content in Brickellia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the flavonoid Eupalin (eupalitin 3-O-rhamnoside) across various Brickellia species reveals a notable gap in quantitative data. While the presence of this compound has been identified in select species, a direct comparative analysis of its content is hampered by the lack of specific quantitative studies. This guide provides a summary of the current knowledge on this compound distribution in Brickellia, a detailed experimental protocol for its potential quantification, and an overview of relevant signaling pathways.

Presence of this compound and Related Flavonoids in Brickellia Species

SpeciesThis compound (eupalitin 3-O-rhamnoside) PresentOther Eupalitin (B1239494) Glycosides PresentEupalitin (Aglycone) Present
Brickellia vernicosa Yes--
Brickellia secundiflora Yes--

Data is based on available phytochemical screening databases and does not represent a comprehensive quantitative comparison.

Experimental Protocols for this compound Analysis

For researchers aiming to quantify this compound content in Brickellia species, a robust experimental workflow involving extraction and chromatographic analysis is essential. Below is a detailed, representative protocol for the extraction and quantification of flavonoid glycosides like this compound from plant material.

Sample Preparation and Extraction

This phase focuses on the careful preparation of plant material and the efficient extraction of flavonoids.

G cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_purification Purification Harvest Harvest Brickellia Plant Material Dry Air-dry or Freeze-dry Harvest->Dry Grind Grind to a Fine Powder Dry->Grind Maceration Maceration with 80% Methanol (B129727) Grind->Maceration Sonication Ultrasonication Maceration->Sonication Filtration Filtration Sonication->Filtration Evaporation Solvent Evaporation under Vacuum Filtration->Evaporation SPE Solid Phase Extraction (SPE) Evaporation->SPE Crude Extract

Caption: Workflow for the extraction of this compound.

Methodology:

  • Plant Material: Aerial parts (leaves and stems) of Brickellia species should be collected and authenticated.

  • Drying: The plant material is either air-dried in the shade at room temperature or freeze-dried to preserve the chemical integrity of the flavonoids.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Extraction:

    • A known quantity of the powdered plant material (e.g., 10 g) is macerated in a suitable solvent. A common choice for flavonoid glycosides is 80% aqueous methanol (100 mL).

    • The mixture is subjected to ultrasonication for approximately 30 minutes to enhance extraction efficiency.

    • The extract is then filtered through Whatman No. 1 filter paper.

    • The extraction process is typically repeated three times with fresh solvent to ensure maximum recovery.

  • Concentration: The pooled filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

  • Purification: The crude extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering non-polar compounds.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector is the standard method for the quantification of flavonoids.

G cluster_hplc HPLC Analysis Preparation Prepare Extract and Standard Solutions Injection Inject into HPLC System Preparation->Injection Separation C18 Reversed-Phase Column Injection->Separation Detection Diode Array Detector (DAD) or Mass Spectrometer (MS) Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification

Caption: Workflow for HPLC quantification of this compound.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.

  • Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • DAD: Monitoring at the characteristic UV absorbance maxima for flavonols (typically around 254 nm and 350 nm).

    • MS: For higher specificity and sensitivity, electrospray ionization (ESI) in negative ion mode is effective for detecting flavonoid glycosides.

  • Quantification: this compound content is determined by comparing the peak area of the analyte in the sample extract to a calibration curve generated using a certified reference standard of this compound.

Potential Signaling Pathways Modulated by Eupalitin

While research on the specific signaling pathways affected by this compound is limited, studies on its aglycone, eupalitin, and other related flavonoids suggest potential mechanisms of action, particularly in anti-inflammatory and antioxidant pathways. One such critical pathway is the Nrf2/ARE signaling pathway, which is a primary regulator of cellular antioxidant responses.

G Eupalitin Eupalitin Keap1 Keap1 Eupalitin->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Ub Ubiquitination & Degradation Nrf2->Ub ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus & Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription

Caption: Eupalitin's potential modulation of the Nrf2/ARE pathway.

Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which facilitates its ubiquitination and subsequent degradation. In the presence of oxidative stress or molecules like eupalitin, Keap1 is inhibited. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a suite of antioxidant and detoxifying enzymes, thereby protecting the cell from oxidative damage. The potential for eupalitin to modulate this pathway suggests a mechanism for the observed antioxidant properties of some Brickellia species.

Conclusion

While the direct quantification of this compound in various Brickellia species is a field ripe for further investigation, this guide provides a framework for such research. The presence of this compound in at least two species, B. vernicosa and B. secundiflora, establishes a starting point for comparative studies. The provided experimental protocols offer a robust methodology for accurate quantification, and the exploration of the Nrf2/ARE signaling pathway highlights a potential mechanism for the bioactivity of this compound-containing Brickellia extracts. Future research focusing on the systematic quantification of this compound and the elucidation of its specific biological activities will be invaluable for drug development and a deeper understanding of the therapeutic potential of the Brickellia genus.

Eupalinolide B: A Comparative Analysis of its Efficacy as a UBE2D3 Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 15, 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Eupalinolide B, a natural sesquiterpenoid lactone, with other known enzyme inhibitors, focusing on its role as a modulator of the ubiquitin-proteasome system. Experimental data, detailed methodologies, and pathway visualizations are presented to offer a clear perspective on its potential as a therapeutic agent.

Introduction to Eupalinolide B and its Target

Eupalinolide B (EB) is a natural product isolated from Eupatorium lindleyanum.[1][2] Recent studies have identified Eupalinolide B as a covalent inhibitor of the ubiquitin-conjugating enzyme E2 D3 (UBE2D3).[1][2][3] UBE2D3 is a key enzyme in the ubiquitination cascade, a critical cellular process that governs protein degradation and signaling. By inhibiting UBE2D3, Eupalinolide B has been shown to suppress the degradation of IκBα, a primary inhibitor of the pro-inflammatory transcription factor NF-κB. This action ultimately leads to the inactivation of the NF-κB signaling pathway, highlighting the therapeutic potential of Eupalinolide B in inflammatory diseases such as periodontitis.[1][2]

Comparative Efficacy of Eupalinolide B

Direct comparative studies of Eupalinolide B with other small-molecule inhibitors of UBE2D3 are currently limited in published literature. However, its efficacy can be contextualized by comparing its binding affinity to that of other inhibitors targeting UBE2D isoforms and other related E2 enzymes.

Table 1: Quantitative Comparison of Enzyme Inhibitor Efficacy

InhibitorTarget EnzymeInhibitor TypeEfficacy MetricValue
Eupalinolide B UBE2D3 Small Molecule Binding Affinity (Kd) 9.25 µM [1]
UBOX-UbvD1UBE2DLinked-Domain ProteinBinding Affinity (Kd)~5 nM[4]
UBOX-UBLUBE2DLinked-Domain ProteinBinding Affinity (Kd)~300 nM[4]
RING-UBLUBE2DLinked-Domain ProteinBinding Affinity (Kd)~3 µM[4]
NSC697923UBE2N (Ubc13)Small MoleculeIC50781 nM[5]

Note: The linked-domain protein inhibitors for UBE2D, while highly potent, represent a different class of inhibitors (biologics) compared to the small molecule Eupalinolide B. NSC697923 targets a different, though related, E2 enzyme.

Signaling Pathway of Eupalinolide B Action

Eupalinolide B exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling pathway. The following diagram illustrates this mechanism of action.

G cluster_stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα Proteasome Proteasome IkBa_NFkB->Proteasome Degradation of IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases NF-κB UBE2D3 UBE2D3 UBE2D3->IkBa_NFkB Ubiquitinates IκBα Eupalinolide_B Eupalinolide B Eupalinolide_B->UBE2D3 Inhibits Ub Ubiquitin NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates DNA DNA NFkB_nucleus->DNA Binds to Promoter Regions Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Caption: Mechanism of Eupalinolide B in the NF-κB signaling pathway.

Experimental Protocols

The identification of UBE2D3 as the direct target of Eupalinolide B and the characterization of their interaction were achieved through a combination of advanced experimental techniques.

Activity-Based Protein Profiling (ABPP)

Objective: To identify the direct protein targets of Eupalinolide B in a cellular context.

Methodology:

  • Probe Synthesis: An Eupalinolide B-based probe (EB-P) is synthesized, featuring a clickable tag (e.g., an alkyne group) for subsequent visualization and enrichment.

  • Cellular Labeling: Live cells (e.g., Raw264.7 macrophages) are incubated with the EB-P. For competitive profiling, a separate group of cells is pre-incubated with an excess of Eupalinolide B before adding the probe.

  • Cell Lysis and Click Chemistry: The cells are lysed, and the proteome is harvested. A reporter tag (e.g., a fluorescent dye or biotin) is attached to the probe-labeled proteins via a click chemistry reaction.

  • Visualization and Enrichment: Labeled proteins are visualized by in-gel fluorescence scanning. For identification, biotin-tagged proteins are enriched using streptavidin beads.

  • Mass Spectrometry: The enriched proteins are digested, and the resulting peptides are identified and quantified by liquid chromatography-mass spectrometry (LC-MS). Proteins that show strong labeling with the probe and where this labeling is competed off by an excess of Eupalinolide B are identified as direct targets.[1]

G start Live Cells probe Incubate with Eupalinolide B Probe start->probe lyse Cell Lysis probe->lyse click Click Chemistry with Reporter Tag lyse->click visualize In-gel Fluorescence Scanning click->visualize enrich Enrichment of Tagged Proteins click->enrich ms LC-MS/MS Analysis enrich->ms identify Target Protein Identification ms->identify

References

Eupalin: Bridging In Vitro Discoveries to In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Inflammation

This guide provides a comprehensive analysis of Eupalin (also known as Eupatilin), a flavonoid with demonstrated anti-cancer and anti-inflammatory properties. By juxtaposing its in vitro efficacy with in vivo validation studies, this document serves as a vital resource for researchers, scientists, and professionals in drug development. We delve into the molecular mechanisms, present comparative data with established alternatives, and provide detailed experimental protocols to support further investigation.

Section 1: Anti-Cancer Activity of this compound

This compound has emerged as a promising candidate in oncology research, exhibiting potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This section outlines the in vitro findings and their subsequent validation in preclinical in vivo models.

In Vitro Findings: Unraveling the Anti-Cancer Mechanisms

In vitro studies have consistently demonstrated this compound's ability to inhibit cancer cell growth, induce cell cycle arrest, and trigger apoptosis.

  • Inhibition of Cell Viability: this compound has been shown to reduce the viability of various cancer cell lines, including gastric, colon, pancreatic, and renal cancer cells. For instance, in human renal cancer 786-O cells, this compound significantly inhibited cell viability in a concentration-dependent manner, with 20 and 40 µM concentrations reducing viability by 47.2% and 61.3%, respectively.[1]

  • Induction of Apoptosis: A key mechanism of this compound's anti-cancer activity is the induction of programmed cell death (apoptosis). In colon cancer cells (HCT116 and HT29), this compound treatment led to a significant increase in apoptosis.[2] Similarly, in human melanoma A375 cells, 150 and 300 µM of this compound increased the apoptosis rates to 13.05% and 29.2%, respectively, compared to 2.04% in control cells.[3] This is often accompanied by the cleavage of caspase-3 and PARP, and a decrease in the mitochondrial membrane potential.[4]

  • Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest at different phases in various cancer cell types. For example, it induces G0/G1 phase arrest in esophageal cancer TE1 cells and G2/M phase arrest in human melanoma A375 cells.[5]

In Vivo Validation: Efficacy in Preclinical Models

The promising in vitro anti-cancer effects of this compound have been substantiated in in vivo animal models, primarily through xenograft studies.

  • Tumor Growth Inhibition: In a mouse xenograft model using MKN45 gastric cancer cells, intraperitoneal administration of this compound (10 mg/kg) resulted in significantly smaller tumors compared to the vehicle-treated control group.[6] This demonstrates this compound's ability to suppress tumor growth in a living organism.

Comparative Analysis: this compound vs. Cisplatin

Cisplatin is a widely used chemotherapeutic agent. While direct comparative studies with this compound are limited, existing data allows for an indirect comparison of their efficacy and mechanisms.

FeatureThis compoundCisplatin
Mechanism of Action Induces apoptosis via mitochondrial dysfunction and oxidative stress; causes cell cycle arrest.Forms DNA adducts, leading to inhibition of DNA synthesis and cell death.
In Vivo Efficacy Significant tumor growth inhibition in xenograft models (e.g., gastric cancer).[6]Broad-spectrum anti-tumor activity, but often associated with significant side effects and drug resistance.
Signaling Pathways PI3K/AKT, MAPK, STAT3, VEGFDNA damage response pathways

Section 2: Anti-Inflammatory Activity of this compound

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. This section details the in vitro evidence and its translation to in vivo efficacy.

In Vitro Findings: Modulating the Inflammatory Cascade

In vitro experiments have elucidated this compound's ability to suppress inflammatory responses in various cell types.

  • Inhibition of Pro-inflammatory Cytokines: this compound significantly suppresses the expression and production of pro-inflammatory cytokines such as Interleukin (IL)-1β, Tumor Necrosis Factor (TNF)-α, and IL-6 in cell models of inflammation.[7][8] For example, in LPS-stimulated RAW264.7 macrophages, pretreatment with Eupatilin (B1662920) markedly attenuated the LPS-induced increase in the mRNA expression of TNF-α, IL-1β, and IL-6.[9]

  • Signaling Pathway Modulation: The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]

In Vivo Validation: Attenuation of Inflammation in Animal Models

The in vitro anti-inflammatory findings have been successfully validated in several in vivo models of inflammatory diseases.

  • Sepsis Model: In a cecal ligation and puncture (CLP) mouse model of sepsis, pretreatment with Eupatilin (10mg/kg) significantly reduced the plasma levels of TNF-α, IL-1β, and IL-6 compared to the CLP group.[9]

  • Allergic Inflammation Model: In a compound 48/80-induced anaphylactic shock model, Eupatilin demonstrated a protective effect by reducing the release of histamine (B1213489) and pro-inflammatory cytokines.[7]

  • Carrageenan-Induced Inflammation: Eupatilin has been shown to inhibit carrageenan-induced paw edema and leukocyte infiltration in mice, demonstrating its effectiveness in an acute inflammation model.[10]

Comparative Analysis: this compound vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs are a cornerstone in the treatment of inflammation. This compound presents a natural alternative with a potentially different mechanism and side-effect profile.

FeatureThis compoundNSAIDs (e.g., Indomethacin)
Mechanism of Action Inhibits NF-κB and MAPK signaling pathways, reducing pro-inflammatory cytokine production.[7][8]Primarily inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis.
In Vivo Efficacy Effectively reduces inflammation in various models, including sepsis and allergic reactions.[7][9]Potent anti-inflammatory and analgesic effects, but can have gastrointestinal and cardiovascular side effects.
Signaling Pathways NF-κB, MAPK, JAK2/STAT3Cyclooxygenase (COX) pathway

Section 3: Signaling Pathways and Experimental Workflows

To visualize the complex molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Eupalin_Anticancer_Pathway This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Cycle Cell Cycle Progression PI3K_AKT->Cell_Cycle Promotes MAPK->Cell_Cycle Promotes VEGF VEGF Expression STAT3->VEGF Promotes Tumor_Growth Tumor Growth VEGF->Tumor_Growth Supports Cell_Cycle->Tumor_Growth Leads to Apoptosis->Tumor_Growth Inhibits

This compound's Anti-Cancer Signaling Pathways

Eupalin_Anti_Inflammatory_Pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits JAK2_STAT3 JAK2/STAT3 Pathway This compound->JAK2_STAT3 Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulates MAPK->Pro_inflammatory_Cytokines Upregulates JAK2_STAT3->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Mediates

This compound's Anti-Inflammatory Signaling Pathways

In_Vivo_Xenograft_Workflow cluster_cell_culture Cell Culture cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis Cancer_Cells Cancer Cell Line (e.g., MKN45) Tumor_Implantation Subcutaneous Injection of Cancer Cells Cancer_Cells->Tumor_Implantation Immunocompromised_Mice Immunocompromised Mice Immunocompromised_Mice->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Eupalin_Treatment This compound Administration (e.g., 10 mg/kg, i.p.) Randomization->Eupalin_Treatment Vehicle_Control Vehicle Control Randomization->Vehicle_Control Tumor_Measurement Tumor Volume and Weight Measurement Eupalin_Treatment->Tumor_Measurement Vehicle_Control->Tumor_Measurement Data_Analysis Statistical Analysis Tumor_Measurement->Data_Analysis

In Vivo Xenograft Experimental Workflow

Section 4: Detailed Experimental Protocols

To facilitate the replication and further investigation of the findings presented, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: Seed cancer cells (e.g., A375 melanoma cells) in a 6-well plate and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 150 and 300 µM) for a specified duration (e.g., 24 hours). Include an untreated control group.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vitro Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Culture and Treatment: Culture cancer cells (e.g., TE1 esophageal cancer cells) and treat with this compound at desired concentrations for a specific time.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.[11]

In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model
  • Animal Preparation: Use male C57BL/6 mice (8-10 weeks old). Anesthetize the mice with an appropriate anesthetic agent (e.g., ketamine/xylazine).

  • Surgical Procedure: Make a midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it twice with a needle (e.g., 21-gauge). Return the cecum to the peritoneal cavity and close the incision.[9][12]

  • Eupatilin Treatment: Administer Eupatilin (e.g., 10 mg/kg) or vehicle control via an appropriate route (e.g., gavage) 2 hours before the CLP surgery.[9]

  • Sample Collection and Analysis: At a predetermined time point post-surgery (e.g., 24 hours), collect blood and tissue samples. Measure plasma cytokine levels (TNF-α, IL-1β, IL-6) using ELISA.[9]

In Vivo Xenograft Model
  • Cell Preparation: Culture human cancer cells (e.g., MKN45 gastric cancer cells) under standard conditions. Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) at a concentration of 1x10^6 cells per 200 µl.[6]

  • Tumor Implantation: Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[6]

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer Eupatilin (e.g., 10 mg/kg) or vehicle control intraperitoneally three times a week.[6]

  • Tumor Measurement: Measure the tumor volume regularly using calipers. At the end of the experiment, euthanize the mice and excise the tumors to measure their final weight.[6]

References

Head-to-head comparison of different Eupalin extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Eupalin Extraction Techniques

In the pursuit of isolating this compound, a bioactive compound derived from Eupatorium lindleyanum DC, various extraction methodologies have been employed by researchers. This guide provides a comparative analysis of different extraction techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs. The comparison encompasses conventional and modern techniques, evaluating them based on efficiency, yield, and solvent consumption.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction technique is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from studies utilizing different methods for extracting flavonoids, including this compound, from Eupatorium lindleyanum.

Extraction TechniqueSolvent SystemKey ParametersExtraction Yield/EfficiencyReference
Ultrasonic-Microwave Synergistic Extraction (UMSE) 71.5% Ethanol (B145695) in waterL/S ratio: 12.2 mL/g, Microwave power: 318 W, Time: 143 sTotal flavonoid content increased from 208.18 to 511.19 mg RE/g after purification.[1][1][2]
Alcohol Percolation Ethanol--[3]
Solvent Extraction (Ethyl Acetate) Ethyl acetate (B1210297)-Sixteen compounds including flavonoids were isolated.[4][4]
Solvent Extraction (n-BuOH) n-BuOH-Resulted in the highest total phenolics content (78.62 mg GAE/g).[5][5]
Water Extraction Water-Showed significant antioxidant capacities.[5][5]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to enable replication and further investigation.

Ultrasonic-Microwave Synergistic Extraction (UMSE)

This modern technique combines the benefits of ultrasonic and microwave-assisted extractions to enhance efficiency.

Materials and Equipment:

  • Dried and powdered Eupatorium lindleyanum DC. (60 mesh)

  • 71.5% Ethanol

  • Ultrasonic-microwave synergistic extraction apparatus

Procedure:

  • Mix the powdered plant material with 71.5% ethanol at a liquid-to-solid ratio of 12.2 mL/g.

  • Place the mixture in the UMSE apparatus.

  • Set the microwave power to 318 W and the extraction time to 143 seconds.

  • Initiate the extraction process.

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • The crude extract can be further purified using methods like macroporous resin chromatography to enrich the flavonoid content.[1][2]

Alcohol Percolation

A conventional and straightforward method for flavonoid extraction.

Materials and Equipment:

  • Dried aerial parts of Eupatorium lindleyanum

  • Ethanol

  • Percolator

Procedure:

  • Pack the dried and powdered aerial parts of Eupatorium lindleyanum into the percolator.

  • Add ethanol to the top of the plant material, allowing it to slowly pass through the packed column.

  • Continuously add fresh ethanol to the top as the extract is collected from the bottom.

  • Continue the percolation process until the desired volume of extract is collected or the plant material is exhausted.

  • The collected extract is then typically concentrated to yield the crude flavonoid extract.[3]

Solvent Extraction

This method involves the use of various solvents to selectively extract compounds based on their polarity.

Materials and Equipment:

  • Dried Eupatorium lindleyanum DC.

  • Solvents of varying polarity (e.g., petroleum ether, ethyl acetate, n-butanol, water)

  • Shaker or magnetic stirrer

  • Filtration apparatus

Procedure:

  • The dried plant material is first extracted with a primary solvent, often ethanol.[5]

  • The initial ethanol extract is then subjected to sequential partitioning with solvents of increasing polarity.

  • For instance, the ethanol extract can be suspended in water and then successively partitioned with petroleum ether, ethyl acetate, and n-butanol.[5]

  • Each fraction is collected separately, and the solvent is evaporated to obtain the respective crude extracts.

  • The ethyl acetate and n-butanol fractions are often rich in flavonoids.[4][5]

Visualizing the Processes

To better understand the experimental workflows and the biological context of this compound, the following diagrams are provided.

Extraction_Workflow_Comparison cluster_UMSE Ultrasonic-Microwave Synergistic Extraction cluster_Percolation Alcohol Percolation cluster_Solvent Solvent Extraction UMSE_Start Plant Material + 71.5% Ethanol UMSE_Process UMSE Apparatus (318W, 143s) UMSE_Start->UMSE_Process UMSE_Filter Filtration UMSE_Process->UMSE_Filter UMSE_Purify Purification (Macroporous Resin) UMSE_Filter->UMSE_Purify UMSE_End Purified Flavonoids UMSE_Purify->UMSE_End Perc_Start Plant Material Perc_Process Percolation with Ethanol Perc_Start->Perc_Process Perc_Concentrate Concentration Perc_Process->Perc_Concentrate Perc_End Crude Flavonoid Extract Perc_Concentrate->Perc_End Solv_Start Plant Material + Ethanol Solv_Partition Sequential Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Solv_Start->Solv_Partition Solv_Evap Solvent Evaporation Solv_Partition->Solv_Evap Solv_End Fractionated Extracts Solv_Evap->Solv_End

Caption: Comparative workflow of different this compound extraction techniques.

The bioactivity of this compound and related flavonoids is often linked to their ability to modulate cellular signaling pathways involved in inflammation and cancer. One such pathway is the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT This compound->AKT inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Response Cell Survival, Proliferation, etc. Downstream->Response

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

References

Eupalin's Anticancer Efficacy: A Statistical and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Preclinical Validation of Eupalinolide A in Oncology.

This guide provides a comprehensive analysis of the anti-tumor effects of Eupalinolide A (EA), a sesquiterpene lactone, in various cancer models. We present a statistical validation of its efficacy through direct and indirect comparisons with established chemotherapeutic agents. Detailed experimental protocols for key assays and visual representations of the underlying molecular mechanisms are included to support further research and development.

Data Presentation: Quantitative Comparison of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Eupalinolide A and standard chemotherapeutic drugs in hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) cell lines. This data provides a quantitative basis for comparing the cytotoxic potential of these compounds.

Table 1: In Vitro Cytotoxicity (IC50) in Hepatocellular Carcinoma Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)Citation
Eupalinolide AMHCC97-L~1048[1]
Eupalinolide AHCCLM3~1048[1]
Cisplatin (B142131)HepG245Not Specified[2]
CisplatinHep3B50Not Specified[2]
CisplatinHepG213.6Not Specified[3]
CisplatinHep3B11.0Not Specified[3]
CisplatinHepG216.09 (µg/ml)24[4]
SorafenibHepG2~648[5]
SorafenibHuH-7~648[5]
SorafenibHepG28.289Not Specified[6]

Table 2: In Vitro Cytotoxicity (IC50) in Non-Small Cell Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)Citation
Eupalinolide AA549Not explicitly stated, but effective concentrations usedNot Specified[7]
Eupalinolide AH1299Not explicitly stated, but effective concentrations usedNot Specified[7]
CisplatinNCI-H4600.3348[8]
CisplatinA549 (resistant)Increased 9.8-fold from parentalNot Specified[9]
CisplatinPC9 (resistant)Increased 12.4-fold from parentalNot Specified[9]
PaclitaxelNSCLC cell lines (median)9.424[10][11]
PaclitaxelNSCLC cell lines (median)0.027120[10][11]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The following tables present data from in vivo studies, demonstrating the effect of Eupalinolide A and standard chemotherapies on tumor volume in mouse xenograft models.

Table 3: In Vivo Tumor Growth Inhibition in Hepatocellular Carcinoma Xenograft Models

TreatmentCell LineDoseAdministrationObservation PeriodOutcomeCitation
Eupalinolide AMHCC97-L30 or 60 mg/kgIntraperitoneal, daily3 weeksSignificant reduction in tumor volume[1][12]
Eupalinolide AHCCLM330 or 60 mg/kgIntraperitoneal, daily3 weeksSignificant reduction in tumor volume[1][12]
CisplatinHepG25, 10, or 20 mg/kgNot SpecifiedNot SpecifiedOver 30% reduction in tumor weight and volume[13]
Abplatin(IV) (a Pt(IV) drug)Patient-derived HCC3.5 mg Pt/kgIntravenous, days 0, 2, 4Not SpecifiedGreater tumor inhibition rate compared to cisplatin[14]

Table 4: In Vivo Tumor Growth Inhibition in Non-Small Cell Lung Cancer Xenograft Models

TreatmentCell LineDoseAdministrationObservation PeriodOutcomeCitation
Eupalinolide AA54925 mg/kgNot SpecifiedNot SpecifiedOver 60% decrease in tumor weight and volume[7]
Eupalinolide AH129925 mg/kgNot SpecifiedNot SpecifiedOver 60% decrease in tumor weight and volume[7]
PaclitaxelA54920 mg/kgIntraperitoneal, twice/week21 daysSignificant tumor growth inhibition[15]
CisplatinA5493 mg/kgIntraperitoneal, twice/week21 daysSignificant tumor growth inhibition[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of Eupalin's effect are provided below.

Cell Proliferation and Viability Assay (Cell Counting Kit-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed a cell suspension of 100 µL per well in a 96-well plate at a density of 1000-25000 cells/well. Incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO2) for 24 hours to allow for cell adherence.

  • Compound Addition: Add 10 µL of various concentrations of the test substance to the plate.

  • Incubation: Incubate the plate for an appropriate length of time (e.g., 6, 12, 24, or 48 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.

Procedure:

  • Cell Harvesting: Harvest cells and wash them at least once with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade cellular RNA, which can also be stained by PI. Incubate for at least 15-30 minutes at 37°C or room temperature.

  • PI Staining: Add a PI staining solution to the cell suspension.

  • Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This is particularly useful for assessing the phosphorylation status of signaling proteins like ERK, which indicates pathway activation.

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates (typically 20-30 µg per lane) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK or total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Mandatory Visualization

The following diagrams illustrate the signaling pathways modulated by Eupalinolide A and a general workflow for its preclinical evaluation.

G cluster_0 Eupalinolide A Induced Signaling in Cancer Cells cluster_1 Cellular Outcomes EA Eupalinolide A ROS Reactive Oxygen Species (ROS) EA->ROS CellCycleArrest Cell Cycle Arrest (G1 or G2/M) EA->CellCycleArrest AMPK AMPK (Activation) ROS->AMPK ERK ERK (Activation) ROS->ERK mTOR mTOR (Inhibition) AMPK->mTOR Autophagy Autophagy ERK->Autophagy MigrationInhibition Inhibition of Migration ERK->MigrationInhibition SCD1 SCD1 (Downregulation) mTOR->SCD1 Apoptosis Apoptosis SCD1->Apoptosis Ferroptosis Ferroptosis SCD1->Ferroptosis ProliferationInhibition Inhibition of Proliferation Autophagy->ProliferationInhibition Apoptosis->ProliferationInhibition Ferroptosis->ProliferationInhibition CellCycleArrest->ProliferationInhibition

Caption: Signaling pathways modulated by Eupalinolide A in cancer cells.

G cluster_0 Preclinical Evaluation Workflow for Eupalinolide A cluster_1 Assays cluster_2 Measurements cluster_3 Outcomes InVitro In Vitro Studies (Cancer Cell Lines) CCK8 Cell Viability (CCK-8 Assay) InVitro->CCK8 FlowCytometry Cell Cycle Analysis (Flow Cytometry) InVitro->FlowCytometry WesternBlot Signaling Pathway Analysis (Western Blot) InVitro->WesternBlot InVivo In Vivo Studies (Xenograft Models) TumorVolume Tumor Volume Measurement InVivo->TumorVolume TumorWeight Tumor Weight Measurement InVivo->TumorWeight BodyWeight Animal Body Weight Monitoring InVivo->BodyWeight DataAnalysis Data Analysis and Statistical Validation Comparison Comparison with Standard of Care DataAnalysis->Comparison IC50 IC50 Determination CCK8->IC50 Mechanism Mechanism of Action FlowCytometry->Mechanism WesternBlot->Mechanism Efficacy In Vivo Efficacy TumorVolume->Efficacy TumorWeight->Efficacy IC50->DataAnalysis Mechanism->DataAnalysis Efficacy->DataAnalysis

Caption: General experimental workflow for preclinical validation of Eupalinolide A.

Conclusion

The presented data indicates that Eupalinolide A exhibits significant anti-tumor activity in preclinical models of hepatocellular carcinoma and non-small cell lung cancer. Its cytotoxic effects, as indicated by IC50 values, are within a potentially therapeutic range. In vivo studies further support its efficacy in reducing tumor growth. Mechanistically, Eupalinolide A appears to exert its effects through the modulation of key signaling pathways, including the ROS/ERK and AMPK/mTOR/SCD1 axes, leading to cell cycle arrest, autophagy, apoptosis, and ferroptosis.

While direct comparative clinical trials are lacking, the preclinical data suggests that Eupalinolide A's performance is comparable to or, in some instances, potentially more potent than standard chemotherapeutic agents in specific cancer cell lines. Further investigation, including combination studies and exploration in a broader range of cancer models, is warranted to fully elucidate the therapeutic potential of Eupalinolide A. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors.

References

Safety Operating Guide

Navigating the Disposal of Eupalin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for the flavonoid Eupalin necessitates a cautious approach to its disposal, adhering to general best practices for laboratory chemical waste management. When a manufacturer's SDS is unavailable, a chemical must be treated as hazardous until its properties are fully understood and evaluated by qualified personnel.

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides a procedural framework for managing the disposal of a research chemical like this compound in the absence of specific disposal instructions. The core principle is to prevent accidental exposure, environmental contamination, and regulatory non-compliance.

Immediate Steps for Handling this compound Waste

Given the lack of specific hazard and disposal information, this compound waste should be handled with care:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1]

  • Isolate and Contain: Collect all this compound waste (solid, liquid, and contaminated labware) in a designated, leak-proof container. Ensure the container is compatible with the chemical.

  • Label Clearly: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and any known solvents or other components of the waste mixture. Do not use abbreviations.[2]

  • Consult Internal Safety Resources: The most critical step is to contact your institution's Environmental Health and Safety (EHS) department or equivalent safety officer.[1] They are equipped to provide guidance and have established protocols for managing and disposing of chemical waste, including substances without a specific SDS.

Chemical and Physical Properties of this compound

Providing your EHS department with the known properties of this compound will aid them in determining the appropriate disposal route. The following data has been compiled from publicly available chemical databases.[3][4][5]

PropertyValue
Molecular Formula C₂₃H₂₄O₁₁
Molar Mass 476.434 g/mol
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
CAS Number 29617-75-2
Appearance Not specified in available literature.
Solubility Not specified in available literature.
Known Hazards Specific toxicity and environmental hazard data are not readily available.

General Disposal Protocol for Research Chemicals without an SDS

The following is a generalized experimental protocol for the disposal of a research chemical lacking a specific SDS. This protocol should be adapted to the specific requirements of your institution.

Objective: To safely and compliantly dispose of this compound waste.

Materials:

  • This compound waste (solid, liquid, contaminated materials)

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Designated hazardous waste container (compatible with the chemical)

  • Hazardous waste labels

Procedure:

  • Personal Protective Equipment: Always wear appropriate PPE when handling chemical waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[2] Incompatible chemicals can react dangerously.

  • Containerization:

    • Place solid this compound waste and contaminated materials (e.g., gloves, weigh boats, paper towels) into the designated hazardous waste container.

    • For liquid waste containing this compound, use a sealable, leak-proof container.

  • Labeling:

    • Attach a completed hazardous waste label to the container.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name(s) of the contents (e.g., "this compound," "Methanol")

      • The approximate percentage of each component

      • The date the waste was first added to the container

      • The name and contact information of the generating researcher or lab

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from general lab traffic.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2] Provide them with all available information about this compound.

Logical Workflow for Disposal

A Start: Need to dispose of this compound B Is a specific Safety Data Sheet (SDS) with disposal instructions available? A->B C Follow specific disposal instructions in the SDS. B->C Yes D Treat as hazardous waste. Consult institutional EHS department. B->D No H End: Compliant Disposal C->H E Collect waste in a labeled, compatible container. D->E F Provide EHS with all known chemical and physical properties. E->F G Arrange for hazardous waste pickup through EHS. F->G G->H

Disposal workflow for a chemical without a specific SDS.

By following these general guidelines and, most importantly, working with your institution's EHS department, you can ensure the safe and responsible disposal of research chemicals like this compound, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling Eupalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Eupalin. The following procedural guidance is intended to ensure a safe laboratory environment and operational efficiency.

Understanding the Hazards

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form, appropriate personal protective equipment is mandatory to prevent inhalation of dust and skin contact.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE Category Specific Recommendations Reasoning
Respiratory Protection NIOSH-approved N95 or P1 dust mask.To prevent inhalation of fine powder, which can cause respiratory irritation.[3]
Eye Protection Chemical safety goggles or a face shield.[4]To protect eyes from dust particles and potential splashes if in solution.
Hand Protection Nitrile gloves.[5]To prevent skin contact. Gloves should be inspected before use and changed regularly.[3]
Body Protection A lab coat or a disposable gown.[6]To protect skin and clothing from contamination.
Footwear Closed-toe shoes.[7]To protect feet from spills and falling objects.

Operational Plan: Safe Handling Procedures

Adherence to standard laboratory safety protocols is essential when working with this compound.

3.1. Engineering Controls

  • Ventilation: Handle powdered this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

  • Containment: Use techniques and equipment that minimize the generation of dust.

3.2. Procedural Guidance

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[7] Wash hands thoroughly after handling this compound, even if gloves were worn.[7]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Table 2: Emergency Response Plan

Incident Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek medical attention.
Skin Contact Remove contaminated clothing.[9] Wash the affected area thoroughly with soap and water.[3] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[9] If breathing is difficult, provide oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water.[3] Seek immediate medical attention.
Spill For small spills of solid this compound, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[3] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[9] Ensure the area is well-ventilated during cleanup.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Solid Waste: Collect all solid this compound waste, including contaminated PPE and liners, in a clearly labeled, sealed container.

  • Liquid Waste: Collect this compound solutions in a labeled, sealed waste container.

  • Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Prep Don PPE: - Goggles - Gloves - Lab Coat - Respirator AreaPrep Prepare Work Area: - Fume Hood - Bench Liner Weigh Weigh Solid this compound (in fume hood) AreaPrep->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Dispose of Waste: - Solid - Liquid - Contaminated PPE Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.